Pentaglycine

Catalog No.
S1892331
CAS No.
7093-67-6
M.F
C10H17N5O6
M. Wt
303.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaglycine

CAS Number

7093-67-6

Product Name

Pentaglycine

IUPAC Name

2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

Molecular Formula

C10H17N5O6

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C10H17N5O6/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21)

InChI Key

MXHCPCSDRGLRER-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N

The exact mass of the compound Pentaglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

fmhB femX pentaglycine interpeptide first glycine attachment

Author: Smolecule Technical Support Team. Date: February 2026

Biological Mechanism of FmhB/FemX

The peptidoglycan of S. aureus is characterized by a pentaglycine interpeptide bridge that cross-links the stem peptides of adjacent glycan strands. This bridge is synthesized not by the ribosome, but by Fem family nonribosomal peptidyl transferases (FemX, FemA, FemB) that use glycyl-tRNA as a glycine donor [1]. The synthesis proceeds sequentially:

  • FmhB (FemX) attaches the first glycine to the ε-amino group of the lysine residue in the lipid II precursor stem peptide [2] [1].
  • FemA adds the second and third glycines [1].
  • FemB adds the fourth and fifth glycines [1].

This sequential assembly is illustrated in the following diagram:

G LipidII Lipid II Precursor (l-Lys in stem peptide) Gly1 Glycine 1 LipidII->Gly1 Addition Gly2 Glycine 2 Gly1->Gly2 Addition Gly3 Glycine 3 Gly2->Gly3 Addition Gly4 Glycine 4 Gly3->Gly4 Addition PentaglycineBridge Complete this compound Bridge Gly4->PentaglycineBridge Addition Gly5 Glycine 5 FmhB FmhB (FemX) FmhB->LipidII FemA FemA FemA->Gly1 FemB FemB FemB->Gly3

Diagram of the sequential synthesis of the staphylococcal this compound bridge by Fem factors

Key Experimental Evidence

A pivotal 1999 study provided direct evidence for FmhB's role by placing its expression under the control of a repressible promoter [2].

Experimental Protocol for fmhB Functional Analysis
  • Genetic Manipulation: The endogenous promoter of the essential fmhB gene in S. aureus was replaced with the xylose regulon from Staphylococcus xylosus. This created a system where fmhB transcription could be repressed by adding glucose to the growth medium [2].
  • Conditional Repression: Bacterial cultures were grown in media containing either 0.5% xylose (to induce expression) or 0.5% glucose (to repress expression) [2].
  • Phenotypic Analysis:
    • Growth: Growth rates were monitored under repression and induction conditions [2].
    • Antibiotic Susceptibility: The minimal inhibitory concentration (MIC) of methicillin was measured using an Etest for cultures with repressed and induced fmhB [2].
    • Peptidoglycan Structure: Murein (peptidoglycan) was isolated from repressed and induced cultures. Its composition was analyzed using mass spectrometry (MS) and chromatography to separate and identify the different muropeptide subunits [2].

The experimental workflow and key findings are summarized below:

G A Replace native fmhB promoter with xylose-inducible promoter B Grow S. aureus in: A) 0.5% Xylose (ON) B) 0.5% Glucose (OFF) A->B C Analyze Phenotype: Growth & Methicillin Resistance B->C D Analyze Peptidoglycan: Muropeptide Composition via MS B->D

Workflow for the conditional repression and analysis of the fmhB gene

The following table consolidates the quantitative findings from this key experiment [2]:

Experimental Parameter fmhB Induced (Xylose) fmhB Repressed (Glucose)
Bacterial Growth Normal growth rate Severely reduced growth rate
Peptidoglycan Cross-linking High (up to 90%) Drastic decrease
Dominant Muropeptide Cross-linked oligomers Uncrosslinked, unmodified monomer (GlcNAc-MurNAc-l-Ala-d-iGln-l-Lys-d-Ala-d-Ala)
Methicillin Resistance Expressed (in MRSA strains) Abolished

FmhB as a Therapeutic Target

The fmhB gene is essential for bacterial viability, and its product, FemX, is not redundant with other Fem factors [2] [1]. Repression of fmhB renders MRSA hypersusceptible to methicillin and other β-lactam antibiotics, even though the low-affinity PBP2' (the protein that confers resistance) is still present [2]. This occurs because a shortened interpeptide bridge is a poor substrate for the transpeptidation activity of PBPs, including PBP2' [2] [1]. Inhibiting FmhB could therefore restore the efficacy of existing β-lactam antibiotics against resistant strains.

The table below compares the key Fem factors involved in this compound bridge synthesis [2] [1]:

Feature FmhB (FemX) FemA FemB
Function Adds the first glycine Adds the second & third glycines Adds the fourth & fifth glycines
Essentiality Essential Not essential, but null mutants are barely viable and have severe growth defects Not essential, but null mutants are barely viable and have severe growth defects
Effect of Inactivation Lethal; accumulation of unsubstituted monomers Shortened bridge (monoglycine); reduced cross-linking; loss of methicillin resistance Shortened bridge (triglycine); reduced cross-linking; loss of methicillin resistance
Potential for Drug Targeting High (essential function) Moderate (severe fitness cost) Moderate (severe fitness cost)

Research Considerations

When investigating FmhB and cell wall biosynthesis, be aware that bacteria can activate compensatory adaptations. For example, S. aureus strains with femAB inactivation can survive by acquiring suppressor mutations (*chr). These mutations can lead to complex transcriptional changes affecting metabolism and virulence, even if the this compound bridge is restored via genetic complementation [1]. This suggests that potential FmhB inhibitors might be most effective when used in combination with other antibiotics to prevent the emergence of resistant survivors [1].

References

Comprehensive Technical Guide: FemA and FemB in Staphylococcus aureus Pentaglycine Bridge Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fem Family Peptidyl Transferases

The Fem family peptidyl transferases (FemX, FemA, and FemB) represent a crucial group of nonribosomal peptidyl transferases that catalyze the formation of the pentaglycine interpeptide bridge in Staphylococcus aureus peptidoglycan. This unique structural feature distinguishes staphylococcal peptidoglycan from that of other bacteria and plays an indispensable role in cell wall architecture and function. The This compound bridge serves as a critical cross-linking component that connects adjacent peptide stems in the peptidoglycan meshwork, providing both structural integrity and flexibility to withstand internal turgor pressure while maintaining cellular shape. Genetic studies have revealed that inactivation of fem genes results in profound alterations to cell wall structure, including reduced cross-linking, aberrant septum formation, and increased susceptibility to virtually all antibiotic classes, highlighting the essential nature of proper this compound bridge formation for bacterial survival [1] [2].

The discovery of Fem factors emerged from investigations into methicillin resistance in S. aureus, where researchers identified chromosomal loci that, when inactivated, resulted in methicillin hypersusceptibility despite the presence of an intact mecA gene. Initial studies demonstrated that FemA was a host-mediated factor essential for methicillin resistance, mapping to chromosomal segment number 18, genetically distant from the methicillin resistance determinant (mec) [3]. Subsequent research identified the entire femAB operon and revealed its fundamental role in cell wall biosynthesis, establishing these factors as critical determinants of both intrinsic β-lactam resistance and overall cell wall architecture in S. aureus [3] [2].

Fem Protein Functions and Specificities in this compound Bridge Assembly

The assembly of the this compound bridge occurs through a highly organized, sequential process with strict substrate specificity exhibited by each Fem protein. These enzymes utilize glycyl-tRNA as a glycine donor rather than employing ribosomal protein synthesis mechanisms, representing a fascinating example of nonribosomal peptide synthesis in cell wall construction. This tRNA-dependent mechanism highlights the evolutionary adaptation of staphylococci to create a specialized cell wall structure that enhances survival in diverse environments [4] [1].

Table: Specific Functions of Fem Proteins in this compound Bridge Synthesis

Fem Protein Glycine Residues Added Specific Acceptor Substrate Essentiality
FemX First glycine Lipid II Essential
FemA Second and third glycines Lipid II-Gly1 Non-essential but required for normal growth
FemB Fourth and fifth glycines Lipid II-Gly3 Non-essential but required for normal growth

In vitro studies have demonstrated that FemX exclusively utilizes lipid II as an acceptor for the first glycine residue, establishing the foundation for subsequent bridge elongation. Following this initial step, FemA specifically recognizes lipid II-Gly1 as its substrate and catalyzes the addition of the second and third glycine residues. Finally, FemB acts on lipid II-Gly3 to complete the bridge by adding the fourth and fifth glycine residues, producing the mature cell wall precursor lipid II-Gly5 [4]. This sequential assembly process exhibits remarkable precision, with no functional redundancy between the Fem proteins; none can substitute for another in the pathway [1] [2].

The completed this compound bridge enables proper cross-linking by providing a flexible spacer that allows the transpeptidase activity of penicillin-binding proteins (PBPs) to form connections between adjacent peptide stems. In methicillin-resistant S. aureus (MRSA), this this compound bridge is particularly important for the function of the alternative transpeptidase PBP2a, which exhibits greatly reduced activity when the bridge is shortened, explaining the methicillin-hypersusceptible phenotype of fem mutants [1] [2].

G LipidII Lipid II (UDP-MurNAc-pentapeptide) FemX FemX (Adds 1st Gly) LipidII->FemX Gly-tRNA LipidII_Gly1 Lipid II-Gly1 FemX->LipidII_Gly1 FemA FemA (Adds 2nd & 3rd Gly) LipidII_Gly1->FemA Gly-tRNA LipidII_Gly3 Lipid II-Gly3 FemA->LipidII_Gly3 FemB FemB (Adds 4th & 5th Gly) LipidII_Gly3->FemB Gly-tRNA LipidII_Gly5 Lipid II-Gly5 (Complete Precursor) FemB->LipidII_Gly5 Crosslinking Proper Cell Wall Cross-linking LipidII_Gly5->Crosslinking

Visualization of the sequential this compound bridge assembly pathway in S. aureus peptidoglycan biosynthesis

Genetic Organization and Essentiality

Genetic Locus and Expression

The femAB operon is genetically distinct from the femX (fmhB) gene, reflecting the coordinated regulation of the bridge elongation steps while maintaining separation of the critical initial step. Transcription analysis has revealed that femAB is expressed as a polycistronic mRNA, allowing for coordinated expression of these functionally related genes [3]. This operonic organization ensures stoichiometric production of FemA and FemB proteins, which must work in concert to complete the glycine bridge assembly after FemX has initiated the process. The precise genetic regulation of this system is crucial for maintaining appropriate levels of these enzymes during cell wall biosynthesis, particularly under changing environmental conditions or antibiotic stress.

Essentiality and Compensatory Mechanisms

The essentiality of Fem factors has been extensively investigated through genetic studies. While FemX (FmhB) is an essential gene, early transposon mutagenesis studies suggested that femA and femB were not essential for viability, as mutants could survive with severely impaired growth [1]. However, more recent investigations using conditional mutants have challenged this view. Depletion of femAB in conditional mutants proved to be lethal without compensatory mutations, with cells exhibiting pseudomulticellular forms and eventual lysis due to extensive membrane rupture [1]. This lethal phenotype could be partially mitigated by drastically increasing medium osmolarity, indicating that this compound crosslinks are required for S. aureus to withstand internal turgor pressure [1].

Staphylococci possess remarkable adaptability in coping with cell wall defects caused by femAB inactivation. Transcriptional profiling of strains that survived femAB inactivation revealed multiple compensatory adaptations, including upregulation of transporters for osmoprotectants like glycerol and glycine betaine, alterations in nitrogen metabolism, and enhanced expression of the arginine-deiminase pathway as an alternative route for ATP production [2]. These adaptations incurred a significant fitness cost, manifested as reduced growth rates and temperature sensitivity, even when the this compound bridge was restored through complementation [2]. This demonstrates the remarkable flexibility of S. aureus to circumvent cell wall damage while highlighting the importance of the this compound bridge for optimal cellular function.

Experimental Methods for Studying Fem Protein Function

In Vitro Assembly Systems

In vitro reconstitution of the complete this compound bridge assembly pathway has been instrumental in defining the specific functions and substrate requirements of Fem proteins. The established experimental protocol involves multiple key steps that enable detailed biochemical characterization:

  • Enzyme Purification: Recombinant His-tagged FemX, FemA, FemB, and Gly-tRNA synthetase are expressed and purified using affinity chromatography. Each enzyme requires specific buffer conditions to maintain stability and activity throughout the purification process [4].

  • Substrate Preparation: The potential substrates for Fem reactions—UDP-MurNAc-pentapeptide, lipid I, and lipid II—are purified from appropriate bacterial strains. Additionally, the staphylococcal tRNA pool is isolated to serve as the source of glycine acceptors [4].

  • In Vitro Reaction Conditions: Standard assay conditions include appropriate buffer (typically Tris-HCl or HEPES at physiological pH), Mg²⁺ as a cofactor, glycyl-tRNAs generated using purified Gly-tRNA synthetase, purified lipid II substrates, and individual Fem proteins. Reactions are incubated at 37°C for specified durations [4].

  • Product Analysis: The reaction products are analyzed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry to verify the sequential addition of glycine residues and identify the specific products formed at each stage [4].

This in vitro approach confirmed that none of the Fem proteins require the presence of others for activity, and each exhibits strict specificity for its cognate substrate in the pathway [4]. The development of this assay system has enabled detailed analysis of late, membrane-associated steps of S. aureus peptidoglycan biosynthesis and provides a valuable tool for screening potential inhibitors of Fem activity.

Genetic and Phenotypic Characterization

Genetic studies of Fem function employ various mutagenesis and complementation approaches to elucidate the consequences of fem gene disruption:

  • Conditional Mutant Construction: The femAB operon is placed under control of an inducible promoter (e.g., Pspac) in clinically relevant MRSA strains. Repressor genes (e.g., lacI) are provided to minimize basal expression, creating a tightly regulated system [1].

  • Phenotypic Analysis: Depletion strains are assessed for growth characteristics, morphology changes, antibiotic susceptibility profiles, and viability under various conditions. Key analyses include measurement of colony-forming units (CFUs) following depletion and microscopic examination of cellular morphology using membrane and DNA staining [1].

  • Peptidoglycan Structural Analysis: PG composition is analyzed using HPLC separation of muropeptides following enzymatic digestion of purified cell walls. Mass spectrometry is employed to confirm the identity of specific muropeptide species [1].

  • Transcriptional Profiling: Microarray analysis and RNA sequencing are used to identify global transcriptional changes in fem mutants, revealing compensatory adaptations that enable survival despite cell wall alterations [2].

Table: Phenotypic Consequences of femAB Inactivation in S. aureus

Phenotypic Characteristic Wild Type Strain femAB-Depleted Strain
Growth Rate Normal Severely impaired or no growth
Cell Morphology Normal cocci Pseudomulticellular forms with multiple septa
Peptidoglycan Cross-linking Normal high cross-linking Massive reduction in cross-linking
Muropeptide Profile Predominantly this compound monomers and cross-linked oligomers Accumulation of monoglycine monomers (Lipid II-Gly1)
Methicillin Resistance Resistant (in MRSA) Hypersusceptible
Membrane Integrity Normal Extensive membrane rupture
Osmotic Stability Normal Requires high osmolarity for viability

Structural Insights and Localization Mechanisms

Despite the absence of canonical membrane-targeting domains, FemA localizes at the cell membrane where it interfaces with its lipid II substrate. This membrane association appears to be independent of catalytic activity, as mutations in key residues of the putative transferase pocket and the α6 helix—regions potentially involved in tRNA binding—sharply decrease enzymatic activity in vivo and in vitro but do not impair correct membrane localization [1]. This observation suggests that the structural determinants for membrane localization are distinct from those required for catalytic function.

Structural studies indicate that Fem proteins belong to a unique class of nonribosomal peptidyl transferases that likely arose through gene duplication events [3]. Analysis of the FemA sequence revealed homology with a second coding region (ORF419) located downstream in the operon, suggesting evolutionary divergence from a common ancestral gene [3]. Key conserved residues and structural motifs have been identified as critical for glycine transfer activity, including:

  • The putative transferase pocket that likely accommodates the glycyl-tRNA donor
  • The α6 helix region implicated in substrate recognition and binding
  • Specific domains involved in interaction with the lipid II acceptor substrate

The modular synthesis of farnesyl analogues of cell wall precursors lipid I and II containing the S. aureus this compound bridge modification has been achieved through innovative chemical approaches combining solid-phase peptide synthesis with chemoenzymatic attachment of sugar moieties [5]. These synthetic substrates provide valuable tools for structural and functional studies of Fem proteins, enabling detailed investigation of the molecular interactions that govern substrate specificity and catalytic efficiency in the this compound bridge assembly pathway.

Therapeutic Implications and Resistance Relationships

Fem Factors as Therapeutic Targets

The FemABX family represents an attractive target for novel antimicrobial strategies for several compelling reasons. First, these factors are unique to staphylococci, suggesting that inhibitors would have narrow-spectrum activity with minimal disruption to the normal microbiota. Second, Fem factors are required for high-level methicillin resistance in MRSA, indicating that their inhibition could restore susceptibility to β-lactam antibiotics, providing renewed utility to this important antibiotic class [1] [2]. Third, despite not being essential in all genetic backgrounds, FemAB depletion results in severe growth defects and eventually cell death, particularly under physiological osmotic conditions [1].

The potential of Fem factors as therapeutic targets is underscored by several key observations:

  • fem mutants exhibit hypersusceptibility to virtually all antibiotic classes, not just β-lactams [2]
  • Inhibition of Fem function could potentiate existing antibiotics, potentially lowering required doses and reducing side effects
  • The unique mechanism of action (tRNA-dependent nonribosomal peptide synthesis) differs from established antibiotic targets, potentially circumventing existing resistance mechanisms

However, the development of Fem inhibitors must consider the remarkable adaptability of S. aureus, as evidenced by the complex compensatory responses to fem inactivation. Transcriptional profiling has revealed that survival under conditions preventing normal cell wall formation triggers multiple adaptive responses involving upregulation of transport systems, alterations in nitrogen metabolism, and changes in virulence factor expression [2]. These findings suggest that potential FemAB inhibitors would likely need to be used in combination with other antibiotics to prevent selection of resistant survivors.

Relationship to Vancomycin Resistance

The this compound bridge plays a significant role in determining susceptibility to glycopeptide antibiotics like vancomycin. Alterations in bridge length and composition affect vancomycin resistance through several mechanisms:

  • Shortened bridges in fem mutants reduce peptidoglycan cross-linking, potentially increasing antibiotic accessibility to its molecular target [6]
  • The bridge serves as the anchoring point for surface proteins via sortase-mediated cleavage of the LPXTG motif, with fem mutations decreasing sorting efficiency [6]
  • Vancomycin-resistant S. aureus (VRSA) strains have acquired the vanA gene cluster from enterococci, which alters the peptidoglycan precursor terminus from D-ala-D-ala to D-ala-D-lactate, dramatically reducing vancomycin affinity [7] [8]

Recent surveillance studies have detected femA genes in a high percentage (82.6%) of MRSA and VRSA clinical isolates, confirming its importance in circulating strains and validating its utility as both a therapeutic target and a molecular marker for S. aureus identification [9]. The co-detection of femA with various resistance and virulence genes in multidrug-resistant strains highlights the clinical significance of understanding Fem protein function in the context of complex resistance patterns [9].

Conclusion and Future Directions

The Fem family peptidyl transferases represent a fascinating adaptation in staphylococcal cell wall biosynthesis that has profound implications for bacterial physiology and antibiotic resistance. The strict substrate specificity of FemX, FemA, and FemB ensures the precise assembly of the this compound bridge through a sequential, tRNA-dependent mechanism. While early studies suggested that FemAB functions were non-essential, recent evidence using conditional mutants indicates that This compound bridges are essential for withstanding internal turgor pressure under physiological conditions, with depletion resulting in catastrophic cell wall failure and death [1].

Future research directions should focus on several key areas:

  • Structural characterization of Fem proteins to elucidate the molecular basis of substrate specificity and catalytic mechanism
  • Development of high-throughput screening assays to identify potent and specific inhibitors of Fem activity
  • Investigation of combination therapies that target Fem functions alongside conventional antibiotics to prevent resistance emergence
  • Exploration of the regulatory networks that coordinate Fem expression with other cell wall biosynthetic enzymes

References

Essential Gene fmhB in Staphylococcus aureus: Role in Peptidoglycan Synthesis and Therapeutic Target Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The escalating global threat of antimicrobial resistance necessitates the discovery and characterization of novel bacterial targets for therapeutic intervention. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA) strains, represents a major public health challenge due to its propensity for healthcare-associated infections and evolving resistance mechanisms. The bacterial cell wall, specifically the peptidoglycan layer, represents an attractive target for antimicrobial development due to its essential nature and structural differences from mammalian cells. The fmhB gene (factor for methicillin resistance) in S. aureus encodes a membrane-bound enzyme that catalyzes the initial and committed step in the formation of the characteristic pentaglycine interpeptide bridge, a structural component unique to staphylococcal peptidoglycan. This gene has been identified as essential for viability in S. aureus, making it a promising target for novel antibacterial strategies [1].

The peptidoglycan of S. aureus possesses a distinctive architecture characterized by high cross-linking density (up to 90%), which contributes significantly to cell wall integrity and resistance to osmotic pressure. The This compound interpeptide bridge connects the stem peptides of adjacent glycan strands and serves multiple critical biological functions: it facilitates proper cell wall assembly, provides flexibility to withstand mechanical stress, acts as an anchor for covalently attached surface proteins (including virulence factors), and is indispensable for the expression of methicillin resistance. Any disruption in the synthesis of this this compound bridge, particularly the initial attachment of the first glycine residue, compromises cell wall stability and renders the bacterium susceptible to β-lactam antibiotics, even in the presence of the low-affinity penicillin-binding protein PBP2a (encoded by mecA) that confers methicillin resistance [1].

fmhB Gene Function and Essentiality

Molecular Function as a Fem Factor

The fmhB gene encodes a Fem (factor essential for methicillin resistance) factor that specifically catalyzes the attachment of the first glycine residue to the ε-amino group of lysine in the pentapeptide side chain of the lipid II precursor. This initial step in this compound interpeptide formation is distinct from subsequent glycine additions mediated by FemA (glycines 2 and 3) and FemB (glycines 4 and 5). FmhB utilizes glycyl-tRNA as a donor in a ribosome-independent reaction, adding glycine to the lipid-bound precursor N-acetylglucosamine-(β-1,4)-N-acetylmuramic acid(-L-Ala-D-iGln-L-Lys-D-Ala-D-Ala)-pyrophosphoryl-undecaprenol. This reaction occurs at the membrane interface, positioning the growing peptidoglycan precursor for subsequent cross-linking reactions [1].

The following diagram illustrates the sequential action of FmhB and other Fem factors in building the this compound bridge:

G LipidII Lipid II Precursor L-Ala-D-iGln-L-Lys-D-Ala-D-Ala Step1 FmhB (FemX) Action LipidII->Step1 Gly1 Glycine 1 Step1->Gly1 Attaches Step2 FemA Action Gly2 Glycine 2 Step2->Gly2 Attaches Gly3 Glycine 3 Step2->Gly3 Attaches Step3 FemB Action Gly4 Glycine 4 Step3->Gly4 Attaches Gly5 Glycine 5 Step3->Gly5 Attaches Product Mature this compound Bridge on Lipid II Gly1->Step2 Gly3->Step3 Gly5->Product

This compound bridge assembly by Fem factors. FmhB catalyzes the crucial first glycine addition.

Experimental Evidence of Essentiality

The essential nature of fmhB has been demonstrated through rigorous genetic experimentation. Researchers replaced the endogenous promoter of fmhB with the xylose regulon from Staphylococcus xylosus, creating a conditional mutant strain in which fmhB expression could be precisely controlled by carbon source availability. When this engineered strain was grown in the presence of glucose, which represses the xylose promoter, transcription of fmhB was significantly reduced. This repression led to profound physiological consequences: impaired bacterial growth, reduced peptidoglycan cross-linking, and accumulation of unmodified muropeptide precursors. The inability to generate viable null mutants of fmhB without complementary gene expression further confirms its essential status, as deletion presumably results in a lethal phenotype [1].

Gene essentiality is conventionally defined as absolute requirement for cellular viability and reproductive success. However, it is now recognized that essentiality can be context-dependent, varying with environmental conditions and genetic background. Despite this conditional nature, certain genes like fmhB demonstrate core essentiality across standard laboratory conditions and strains. The experimental approach to confirm essentiality typically involves demonstrating that deletion mutants cannot be created without a second functional copy provided in trans, and that excision of this complementary gene copy results in non-viability [2] [3].

Experimental Protocols for Studying fmhB

Promoter Replacement and Conditional Expression

The fundamental approach for studying essential genes involves creating conditional mutants where gene expression can be precisely controlled. For fmhB, this was achieved through replacement of its native promoter with an inducible system:

  • Genetic Construct Preparation: A 630-bp fragment containing the ribosome binding site and 5' region of fmhB was amplified using PCR with specific primers (sense primer: 5'-GCGGATCCATTGTTAAATAGAAGGAGATATC-3' and reverse primer: 5'-GCGGTACCCCCAGTGATTTTCATTAATTC-3') from S. aureus BB255. This fragment was cloned downstream of the xylose promoter-operator region from S. xylosus in a temperature-sensitive shuttle vector (pOX7), creating plasmid pSR1 [1].

  • Strain Engineering: The constructed plasmid was electroporated into S. aureus RN4220 and subsequently transduced into the target strain BB270 using generalized transducing phage 80α. Integration into the chromosome was promoted by growing transductants at elevated temperature (40-42°C) with progressively lower erythromycin concentrations (20 μg/ml to 2.5 μg/ml) in the presence of xylose. Successful integrants were confirmed by PCR analysis [1].

  • Conditional Expression Analysis: The engineered strain was cultured in media containing either 0.5% glucose (for repression) or 0.5% xylose (for induction) of fmhB expression. Growth kinetics, peptidoglycan structure, and antibiotic susceptibility profiles were then compared between conditions to assess the consequences of fmhB depletion [1].

Peptidoglycan Composition Analysis

When fmhB expression is repressed, dramatic changes occur in peptidoglycan structure and composition that can be quantified using analytical approaches:

  • Muropeptide Separation and Analysis: Peptidoglycan is isolated and purified from bacterial cultures, then digested with cell wall lytic enzymes such as lysostaphin or mutanolysin to break down the glycan backbone. The resulting muropeptides are separated by reverse-phase high-performance liquid chromatography (HPLC) and their structures elucidated through mass spectrometry [1].

  • Cross-linking Assessment: The degree of cross-linking is quantified by comparing the relative abundances of monomeric, dimeric, and oligomeric muropeptide species. Under fmhB repression conditions, there is a marked increase in un-crosslinked, unmodified muropeptide monomers with the structure N-acetylglucosamine-(β-1,4)-N-acetylmuramic acid(-L-Ala-D-iGln-L-Lys-D-Ala-D-Ala), accompanied by a substantial decrease in oligomeric fractions [1].

The experimental workflow for studying fmhB function and essentiality is illustrated below:

G Start Chromosomal fmhB Locus Step1 Promoter Replacement with Xylose Regulon Start->Step1 Step2 Conditional Expression (Glucose vs. Xylose Media) Step1->Step2 Step3 Phenotypic Characterization Step2->Step3 Analysis1 Growth Kinetics Analysis Step3->Analysis1 Analysis2 Peptidoglycan Composition Step3->Analysis2 Analysis3 Antibiotic Susceptibility Step3->Analysis3 Result Confirm fmhB Essentiality and Function Analysis1->Result Analysis2->Result Analysis3->Result

Experimental workflow for fmhB functional analysis. Conditional expression enables phenotypic characterization.

Quantitative Data Analysis

Consequences of fmhB Repression on Peptidoglycan Structure

Repression of fmhB expression through promoter replacement and glucose-mediated downregulation produces quantifiable changes in muropeptide composition and peptidoglycan architecture. The following table summarizes the key structural alterations observed when fmhB is repressed compared to normal expression conditions:

Table 1: Peptidoglycan Structural Changes Under fmhB Repression

Parameter Normal fmhB Expression Repressed fmhB Expression Method of Analysis
Unmodified muropeptide monomers Low abundance Drastic accumulation (primary species) HPLC, Mass spectrometry
Oligomeric muropeptide fraction High (up to 90% cross-linking) Substantially decreased HPLC separation
Overall cross-linking degree High Significantly reduced Muropeptide linkage analysis
This compound bridge completion Complete (5 glycines) Truncated or absent Mass spectrometry
Predominant muropeptide structure Cross-linked oligomers N-acetylglucosamine-(β-1,4)-N-acetylmuramic acid(-L-Ala-D-iGln-L-Lys-D-Ala-D-Ala) Mass spectrometry confirmation

The dramatic accumulation of the unmodified monomeric precursor and corresponding reduction in cross-linked oligomeric species provides compelling evidence that FmhB is indispensable for the initiation of this compound interpeptide formation. Without this initial glycine attachment, subsequent additions by FemA and FemB cannot occur, resulting in the observed structural defects [1].

Impact on Antibiotic Resistance and Bacterial Fitness

The consequences of fmhB repression extend beyond structural changes to functional impairments in antibiotic resistance and general cellular fitness. The this compound bridge is essential for the proper function of PBP2a, the low-affinity penicillin-binding protein that confers methicillin resistance in MRSA strains. The following table quantifies these physiological impacts:

Table 2: Physiological Consequences of fmhB Repression

Parameter Normal fmhB Expression Repressed fmhB Expression Measurement Method
Growth rate Normal Significantly reduced Optical density (OD600) monitoring
Methicillin MIC High (resistant) Greatly reduced (hypersusceptible) Etest, broth microdilution
Lysostaphin MIC Strain-dependent Increased susceptibility Broth microdilution
Cell wall stability High Compromised Osmotic stability assays
PBP2a-mediated resistance Functional Ineffective β-lactam susceptibility profiling

Notably, repression of fmhB alone is sufficient to abolish methicillin resistance without affecting PBP2a synthesis, indicating that a complete this compound bridge is required for the resistance mechanism rather than merely the presence of the alternative penicillin-binding protein. This highlights the critical interdependence between the this compound interpeptide and the functionality of the methicillin resistance apparatus [1].

Therapeutic Implications and Future Directions

fmhB as a Novel Antibacterial Target

The essential nature of fmhB for bacterial survival and its crucial role in maintaining methicillin resistance make it an attractive target for novel antibacterial development. Several strategic advantages position FmhB as a promising therapeutic target:

  • Essential Function: As a gene required for viability, inhibition of FmhB would be bactericidal, directly addressing the pathogen's ability to survive and propagate. The inability to generate viable knockout mutants confirms that bacteria cannot readily bypass this function through compensatory mutations [1] [3].

  • Resistance Reversal: Targeting FmhB offers the unique potential to restore susceptibility to existing β-lactam antibiotics in resistant strains, effectively reversing the methicillin resistance phenotype. This approach could rejuvenate the utility of current antibiotic arsenals against MRSA infections [1].

  • Structural Uniqueness: The this compound interpeptide is a staphylococcus-specific feature not found in human cells, suggesting that inhibitors would have selective toxicity against the pathogen with minimal off-target effects in the host. This species specificity contrasts with targets involved in fundamental metabolic processes shared across evolutionary domains [1].

  • Virulence Impact: Beyond direct bactericidal effects, FmhB inhibition would disrupt the anchoring of surface proteins and virulence factors to the cell wall, potentially attenuating pathogenicity and enhancing clearance by the host immune system [1].

Essential Genes in Antibacterial Discovery

The search for essential bacterial genes represents a fundamental strategy in antimicrobial development. Current understanding indicates that approximately 10-15% of bacterial genes are essential under standard laboratory conditions, though this percentage varies by organism. S. aureus has been estimated to contain approximately 302 essential genes based on antisense RNA inhibition studies, placing it within the range of other pathogenic bacteria [3].

Table 3: Essential Gene Counts Across Bacterial Species

Organism Number of Essential Genes Identification Method
Staphylococcus aureus 302 Antisense RNA inhibition
Escherichia coli 303 Single-gene-specific mutagenesis
Bacillus subtilis 271 Single-gene-specific mutagenesis
Mycoplasma genitalium 381 Saturation transposon mutagenesis
Haemophilus influenzae 642 Saturation transposon mutagenesis

Modern approaches to identifying and validating essential genes include CRISPR/Cas9-based screens and transposon mutagenesis (Tn-seq), which allow systematic functional assessment of gene necessity across entire genomes. These high-throughput methods have revealed that gene essentiality is often context-dependent, varying with growth conditions, genetic background, and environmental factors. However, core essential genes like fmhB remain indispensable across diverse conditions, strengthening their appeal as therapeutic targets [4] [3].

Conclusion

The fmhB gene represents a foundational component of staphylococcal cell wall biosynthesis, encoding the enzyme responsible for the initiation of this compound interpeptide formation. Its essential nature, coupled with its critical role in maintaining methicillin resistance, positions FmhB as a promising target for novel antibacterial agents. The experimental evidence demonstrates that targeted repression of fmhB expression results in profound defects in peptidoglycan structure, significantly reduced cross-linking, accumulation of unmodified precursors, and complete abolition of methicillin resistance despite continued production of PBP2a.

References

Comprehensive Technical Guide: Pentaglycine Cross-Bridges in Staphylococcus aureus Peptidoglycan

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S. aureus Peptidoglycan Architecture

The bacterial cell wall of Staphylococcus aureus, particularly in methicillin-resistant strains (MRSA), represents a sophisticated macromolecular structure essential for cellular integrity and a major determinant of antibiotic resistance. At the core of this protective envelope lies peptidoglycan (PG), a mesh-like polymer that encapsulates the bacterial cell and withstands tremendous internal turgor pressure. The remarkable resilience of S. aureus peptidoglycan derives primarily from its unique structural modification—the pentaglycine cross-bridges—which facilitate extensive cross-linking between adjacent glycan strands, creating a dense, protective lattice. These cross-bridges have emerged as critical factors in both bacterial survival and resistance mechanisms, making them compelling targets for novel antimicrobial strategies [1].

Unlike many other bacteria whose peptidoglycan composition may feature more complex amino acid arrangements, S. aureus incorporates five glycine residues in its interpeptide bridge, creating an unusually flexible and extended connection between stem peptides. This this compound bridge enables the formation of a highly cross-linked peptidoglycan structure that is characteristic of staphylococci. The biosynthesis of these bridges involves a sophisticated enzymatic machinery that sequentially adds glycine residues using unusual tRNA donors, rather than the traditional ribosome-mediated protein synthesis. Understanding the precise molecular architecture, biosynthesis, and functional significance of these this compound bridges provides critical insights for developing next-generation antimicrobials that could potentially circumvent existing resistance mechanisms in this formidable pathogen [1] [2].

Structural Composition & Molecular Organization

Fundamental Components of Peptidoglycan

The peptidoglycan of Staphylococcus aureus consists of several key molecular components that assemble into a complex three-dimensional network:

  • Glycan Backbone: Alternating subunits of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) connected by β-1,4-glycosidic bonds form the linear carbohydrate chains that provide the structural backbone of peptidoglycan. These glycan strands run parallel to the bacterial membrane, creating the fundamental framework for the cell wall [1] [3].

  • Stem Peptides: Attached to the MurNAc residues through an amide linkage are stem peptides with the conserved sequence L-Ala-D-isoGln-L-Lys-D-Ala-D-Ala. This pentapeptide extends perpendicularly from the glycan strands and serves as the attachment point for cross-bridge formation and subsequent cross-linking [1] [3].

  • This compound Cross-Bridges: A unique five-glycine chain extends from the ε-amino group of the lysine residue in the stem peptide. This This compound bridge serves as a flexible tether that connects adjacent stem peptides from different glycan strands, ultimately facilitating the formation of a cross-linked peptidoglycan meshwork [1] [4].

  • Cross-Linkages: The terminal glycine of the this compound bridge forms a peptide bond with the penultimate D-alanine of an adjacent stem peptide, creating a cross-link between neighboring glycan strands. This transpeptidation reaction is catalyzed by penicillin-binding proteins (PBPs) and is the target of β-lactam antibiotics [1].

Table 1: Fundamental Components of S. aureus Peptidoglycan

Component Chemical Structure Function Unique Characteristics
Glycan Backbone Alternating GlcNAc-β-(1,4)-MurNAc Structural framework Provides tensile strength and scaffold for other components
Stem Peptide L-Ala-D-isoGln-L-Lys-D-Ala-D-Ala Cross-linking anchor Conserved sequence with D-amino acids provides protease resistance
This compound Bridge -Gly-Gly-Gly-Gly-Gly- Flexible interpeptide bridge Unusual length and composition allows extensive cross-linking
Cross-link Gly₅-CO-NH-D-Ala Connects adjacent strands Target of transpeptidase enzymes inhibited by β-lactams
Three-Dimensional Architecture

The three-dimensional organization of S. aureus peptidoglycan forms a multilayered meshwork that can exceed 40 layers in thickness, creating a formidable protective barrier around the bacterial cell. The this compound cross-bridges provide both structural flexibility and mechanical resilience to this architecture. Their extended length allows connection between stem peptides that may not be perfectly aligned, while their flexibility enables the cell wall to withstand various mechanical stresses without fracturing. This arrangement creates a dense, cross-linked matrix that is particularly thick in Gram-positive bacteria like S. aureus, contributing significantly to their environmental durability and resistance to physical disruption [3].

The extensive cross-linking mediated by the this compound bridges results in a peptidoglycan structure with remarkably low porosity, restricting the penetration of harmful substances including many antibiotics. Furthermore, the high density of cross-links creates a robust scaffold for the attachment of other cell wall components such as teichoic acids and surface proteins, which play additional roles in virulence and host interaction. The unique properties of the this compound bridges thus contribute not only to basic cellular integrity but also to the overall pathogenicity of S. aureus [1] [3].

Biosynthesis Pathway of this compound Bridges

Fem Family of Peptidyl Transferases

The biosynthesis of the this compound cross-bridges is orchestrated by the Fem family of non-ribosomal peptidyl transferases, specifically FemX, FemA, and FemB. These enzymes sequentially add glycine residues to the growing cross-bridge using aminoacyl-tRNAs as substrates, rather than the more typical aminoacyl-tRNAs used in ribosomal protein synthesis. Each Fem enzyme demonstrates strict substrate specificity and acts at a particular stage in the this compound assembly process [1] [2]:

  • FemX (encoded by fmhB): Initiates cross-bridge formation by adding the first glycine residue to the ε-amino group of the lysine in the stem peptide. FemX is essential for viability, as its function cannot be compensated by other Fem family members [1] [2].

  • FemA: Adds the second and third glycine residues to the growing glycyl chain. FemA exhibits specificity for the diglycine intermediate and cannot initiate cross-bridge formation or extend beyond three glycine residues [1] [2].

  • FemB: Completes the this compound bridge by adding the fourth and fifth glycine residues. FemB specifically recognizes the triglycine intermediate and extends it to the final this compound form [1] [2].

This sequential, assembly-line mechanism ensures the precise construction of the this compound bridge and represents a unique biosynthetic pathway in bacterial cell wall formation.

Table 2: Fem Protein Characteristics and Functions

Enzyme Gene Glycine Residues Added Essentiality tRNA Utilization Localization
FemX fmhB First glycine Essential Glycyl-tRNA Membrane-associated
FemA femA Second and third Conditionally essential Glycyl-tRNA Membrane without canonical targeting domains
FemB femB Fourth and fifth Conditionally essential Glycyl-tRNA Membrane-associated
Biosynthesis Process and Cellular Localization

The biosynthesis of this compound cross-bridges occurs during the inner membrane stages of peptidoglycan assembly, specifically on the lipid-bound precursor Lipid II. The Fem proteins are membrane-associated enzymes, though they lack canonical transmembrane domains or clear membrane-targeting sequences. Recent research has revealed that FemA localizes to the membrane independently of its enzymatic activity, as mutations that abolish transferase function do not impair proper membrane localization [1].

The following diagram illustrates the sequential biosynthesis pathway of the this compound cross-bridge:

G LipidII Lipid II Precursor (Unmodified stem peptide) FemX FemX transferase LipidII->FemX Initial substrate MonoGlycine Monoglycine Intermediate FemX->MonoGlycine Glycine 1 added FemA FemA transferase MonoGlycine->FemA FemA substrate TriGlycine Triglycine Intermediate FemA->TriGlycine Glycines 2 & 3 added FemB FemB transferase TriGlycine->FemB FemB substrate This compound This compound Bridge Complete FemB->this compound Glycines 4 & 5 added Crosslinking Transpeptidation by PBPs This compound->Crosslinking PBP substrate MaturePG Mature Peptidoglycan (Cross-linked) Crosslinking->MaturePG Cross-link formation

Figure 1: Sequential biosynthesis pathway of this compound cross-bridges in S. aureus showing the stepwise addition of glycine residues by Fem transferases

The completed Lipid II molecule with the full this compound bridge is then flipped to the extracellular side of the membrane where penicillin-binding proteins (PBPs) catalyze the transglycosylation (polymerization of glycan chains) and transpeptidation (cross-linking between stem peptides) reactions that incorporate this building block into the growing peptidoglycan meshwork. The specificity of each Fem enzyme for its respective intermediate ensures the fidelity of this compound bridge formation and explains the severe phenotypes observed when any of these enzymes is disrupted [1] [2].

Functional Significance & Biological Roles

Mechanical Integrity and Turgor Resistance

The this compound cross-bridges play an indispensable role in maintaining cellular integrity against immense internal turgor pressure. Experimental evidence from conditional mutants demonstrates that depletion of FemAB proteins—and consequent failure to form complete this compound bridges—results in cell lysis due to extensive membrane rupture. This lethal phenotype can be partially mitigated by drastically increasing the osmolarity of the growth medium, which reduces the osmotic gradient across the cytoplasmic membrane. This finding directly indicates that this compound cross-links are essential for S. aureus cells to withstand internal turgor pressure [1] [5].

When FemAB function is compromised, cells exhibit severe morphological abnormalities including the formation of pseudomulticellular structures with multiple incomplete division septa. Microscopic analysis reveals that these depleted cells fail to complete proper cell division, with DNA segregation occurring in the absence of productive septum formation and eventual cell separation. These observations highlight the critical role of this compound bridges not only in general cell wall integrity but also in the specific process of cell division, where coordinated cell wall synthesis and hydrolysis must occur to allow daughter cell separation without lysis [1].

Role in Antibiotic Resistance

The this compound cross-bridges contribute significantly to methicillin resistance in MRSA strains. Early transposon mutagenesis studies identified fem (factors essential for methicillin resistance) genes, including femA and femB, as critical determinants for the expression of high-level β-lactam resistance. Disruption of these genes results in methicillin hypersusceptibility, even though the primary resistance determinant PBP2A remains present and functional [1].

The mechanism underlying this phenomenon involves the cooperativity between native PBPs and PBP2A. In strains with truncated cross-bridges due to FemAB inactivation, the altered peptidoglycan structure likely impairs the functional interaction between the native transpeptidases and the acquired PBP2A, thereby compromising the resistance mechanism. This explains why Fem factors were originally identified through screens for mutants with restored β-lactam sensitivity in otherwise resistant backgrounds. The essential role of this compound bridges in resistance mechanisms highlights their potential as targets for novel antimicrobial agents that could restore the efficacy of existing β-lactam antibiotics against MRSA [1].

Experimental Research Methodologies

Genetic Approaches to Study Essentiality

The essentiality of the femAB operon has been investigated using conditional mutagenesis approaches that allow controlled gene expression:

  • Inducible Promoter System: Researchers constructed a conditional mutant where the native promoter of the femAB operon was replaced with the IPTG-inducible Pspac promoter. To minimize basal expression, a plasmid-encoded lacI repressor gene was introduced, creating strain MW2-iFemAB. Growth assays demonstrated complete absence of growth in the absence of IPTG, indicating that femAB is essential for viability in the CA-MRSA strain MW2 [1].

  • Complementation Tests: To rule out polar effects on downstream genes, researchers introduced a plasmid encoding femAB under the control of a cadmium-inducible promoter (Pcad). This complementary expression system successfully restored growth in MW2-iFemAB cells depleted of endogenous femAB, confirming that the lethal phenotype specifically resulted from femAB deprivation [1].

  • Viability Assessment: Measurement of colony forming units (CFUs) in cultures of MW2-iFemAB incubated without IPTG revealed severe loss of viability compared to induced cultures or the parental MW2 strain, providing quantitative evidence for the essential nature of the femAB operon [1].

The following diagram illustrates the experimental workflow for assessing FemAB essentiality:

G Start S. aureus MW2 strain (CA-MRSA) Step1 Replace native femAB promoter with IPTG-inducible Pspac Start->Step1 Step2 Introduce lacI repressor plasmid (to reduce basal expression) Step1->Step2 Conditional Conditional mutant MW2-iFemAB Step2->Conditional IPTG Culture with varying IPTG concentrations Conditional->IPTG Analysis Growth and viability assessment IPTG->Analysis Results Essentiality determination Analysis->Results CFU CFU measurements Analysis->CFU Microscopy Morphological analysis (SIM microscopy) Analysis->Microscopy PG Peptidoglycan composition (HPLC) Analysis->PG

Figure 2: Experimental workflow for assessing FemAB essentiality using conditional mutagenesis and multimodal phenotypic analysis

Biochemical and Analytical Methods

Advanced biochemical techniques have been employed to characterize the structure and composition of peptidoglycan and the functional properties of Fem enzymes:

  • Muropeptide Profiling: High-performance liquid chromatography (HPLC) analysis of peptidoglycan composition revealed that FemAB depletion causes massive accumulation of peak 4, identified as the monomeric pentapeptide substituted with a single glycine residue (the substrate of FemA). In contrast, cells with fully induced femAB expression primarily contained the this compound-substituted monomer (peak 5). Mass spectrometry confirmation showed molecular weights of 1024.48 Da for the monoglycyl species and 1252.55 Da for the pentaglycyl species, matching theoretical predictions [1].

  • Binding Assays: Microscale Thermophoresis (MST) has been utilized to characterize the binding interactions between the lysostaphin SH3b domain and this compound peptides. These studies identified a specific groove between β1 and β2 strands as the this compound binding site, with specificity determined by both steric exclusion of Cβ atoms and selection of main chain conformations accessible to glycine but not other amino acids [4].

  • Structural Studies: X-ray crystallography of the lysostaphin SH3b domain in complex with a this compound peptide has provided atomic-level resolution of the interaction interface. The structure reveals that the this compound peptide adopts an extended conformation between strands β1 and β2 on one side and the RT loop on the other, with specific hydrogen bonding patterns contributing to binding specificity [4].

Therapeutic Targeting & Applications

Lysostaphin as an Antimicrobial Agent

Lysostaphin, an endopeptidase produced by Staphylococcus simulans, specifically cleaves the this compound cross-bridges of susceptible staphylococci including S. aureus. This enzyme consists of an N-terminal catalytic domain that hydrolyzes the glycyl-glycine bonds in the this compound bridge and a C-terminal SH3b cell wall binding domain that targets the enzyme to its substrate. The specific recognition of this compound bridges by the SH3b domain confers precise species specificity against staphylococci possessing this characteristic cell wall structure [4] [3].

The therapeutic potential of lysostaphin derives from its unique mechanism of action, which differs fundamentally from conventional antibiotics. As an enzyme that directly degrades an essential structural component of the cell wall, lysostaphin demonstrates potent bactericidal activity against S. aureus, including MRSA strains. Engineering of lysostaphin's SH3b domain to alter its binding specificity represents a promising strategy to counter emerging resistance mechanisms, such as the incorporation of serine residues into the cross-bridge that can confer lysostaphin resistance [4].

Fem Proteins as Antibiotic Targets

The Fem family of peptidyl transferases represents attractive targets for novel antimicrobial development due to their essential role in this compound bridge formation and their absence in human cells. The unique mechanism of these enzymes—using aminoacyl-tRNAs as substrates for non-ribosomal peptide synthesis—differs fundamentally from traditional targets, potentially offering new avenues for selective inhibition [1] [2].

Several approaches to targeting Fem proteins are currently under investigation:

  • High-Throughput Screening: Development of assays to identify small molecules that inhibit Fem transferase activity, particularly targeting FemX which is absolutely essential for viability.

  • Structure-Based Drug Design: Utilizing crystallographic structures of Fem proteins to design specific inhibitors that block substrate binding or catalytic activity.

  • Combination Therapies: Developing Fem inhibitors as adjuvants to restore the efficacy of β-lactam antibiotics against resistant strains by compromising the peptidoglycan structure necessary for high-level resistance expression.

The species-specific nature of the this compound bridge and its biosynthetic machinery suggests that inhibitors of Fem proteins would likely have narrow-spectrum activity against staphylococci, potentially offering a targeted therapeutic approach with minimal disruption to the beneficial microbiota [1] [2].

Conclusion & Future Perspectives

The this compound cross-bridges of Staphylococcus aureus peptidoglycan represent a remarkable evolutionary adaptation that contributes significantly to the mechanical strength, division fidelity, and antibiotic resistance of this important pathogen. Recent research has overturned previous assumptions about the dispensability of complete this compound bridges, demonstrating instead that they are essential for viability under normal osmotic conditions. The unique biosynthetic pathway mediated by the Fem family of transferases offers promising targets for novel antimicrobial strategies, particularly as resistance to conventional antibiotics continues to escalate.

References

Comprehensive Technical Guide: Lipid II Precursor and Pentaglycine Interpeptide Bridge Formation in Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lipid II and the Pentaglycine Interpeptide Bridge

Lipid II represents the final membrane-bound precursor in bacterial peptidoglycan biosynthesis, serving as the fundamental building block for cell wall construction in both Gram-positive and Gram-negative bacteria. This essential amphipathic molecule consists of a disaccharide-pentapeptide head group (GlcNAc-MurNAc-pentapeptide) linked to a membrane-embedded C55 undecaprenol hydrocarbon chain via a pyrophosphate bridge. In Staphylococcus aureus, Lipid II undergoes a critical modification—the addition of a This compound interpeptide bridge—that enables the high-degree crosslinking characteristic of staphylococcal peptidoglycan. This structural modification is mediated by a unique class of enzymes known as non-ribosomal peptidyltransferases (FemXAB) that utilize aminoacyl-tRNA as substrates rather than aminoacyl-tRNAs in the traditional ribosomal sense.

The peptidoglycan of *S. aureus* is distinguished by its remarkably high degree of crosslinking (up to 95%) and near-complete amidation of the D-glutamic acid residue at position 2 of the stem peptide, resulting in D-iso-glutamine. These modifications contribute significantly to the structural integrity of the staphylococcal cell wall and confer resistance to host immune defenses such as defensins and other antimicrobial peptides. The this compound bridge specifically facilitates crosslinking between adjacent stem peptides by providing a flexible spacer that allows transpeptidation to occur. Understanding the biosynthesis and maturation of Lipid II has gained renewed interest due to its validation as a promising antibiotic target against multidrug-resistant staphylococcal infections, particularly MRSA (methicillin-resistant Staphylococcus aureus).

Lipid II Biosynthesis and Structural Modifications

Lipid II Assembly Pathway

The biosynthesis of Lipid II occurs through a conserved pathway that can be divided into cytoplasmic and membrane-associated stages:

  • Cytoplasmic phase: UDP-MurNAc-pentapeptide is synthesized through sequential enzymatic reactions catalyzed by MurA-F ligases, utilizing the amino acid precursors L-Ala, D-Glu, L-Lys (or meso-diaminopimelic acid in Gram-negatives), and D-Ala-D-Ala
  • Membrane translocation: The membrane-embedded translocase MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to undecaprenyl phosphate, yielding Lipid I
  • Glycosylation: The glycosyltransferase MurG adds N-acetylglucosamine (GlcNAc) to Lipid I, forming the complete Lipid II molecule
  • Membrane flipping: The newly synthesized Lipid II is translocated across the cytoplasmic membrane by the flippase MurJ (with FtsW as a potential alternative) to expose the disaccharide-pentapeptide monomer on the extracellular surface

Table 1: Key Enzymes in Lipid II Biosynthesis

Enzyme EC Number Reaction Catalyzed Cellular Location Essentiality
MraY 2.7.8.13 Transfer of phospho-MurNAc-pentapeptide to undecaprenyl phosphate Inner membrane Yes
MurG 2.4.1.227 Addition of GlcNAc to Lipid I Inner membrane Yes
MurJ - Flippase mediating translocation of Lipid II Inner membrane Yes
Lipid II Modifications in S. aureus

Following its assembly, the S. aureus Lipid II undergoes two critical modifications that distinguish it from the Lipid II of other bacteria:

  • Stem peptide amidation: The α-carboxyl group of D-glutamic acid at position 2 of the stem peptide is amidated to form D-iso-glutamine, a reaction catalyzed by the GatD/MurT enzyme complex. This modification reduces the negative charge of the peptidoglycan and has been demonstrated to be essential for viability and optimal transpeptidation [1]. Genetic disruption of this amidation pathway results in increased susceptibility to β-lactam antibiotics and severe morphological defects.

  • This compound bridge formation: The Fem family of enzymes (FemX, FemA, FemB) sequentially add five glycine residues to the ε-amino group of the lysine residue at position 3 of the stem peptide, creating the characteristic interpeptide bridge. This modification occurs prior to the incorporation of Lipid II into the growing peptidoglycan polymer.

Enzymatic Assembly of the this compound Interpeptide Bridge

The Fem Family of Peptidyltransferases

The This compound interpeptide bridge is synthesized by three specific fem factors (factors essential for methicillin resistance): FemX, FemA, and FemB. These enzymes belong to a unique class of non-ribosomal peptidyltransferases that utilize aminoacyl-tRNA as substrates without the involvement of ribosomal machinery. Each enzyme demonstrates strict specificity for both the acceptor substrate and the number of glycine residues added:

  • FemX: Catalyzes the addition of the first glycine residue to Lipid II, using the ε-amino group of L-lysine at position 3 of the stem peptide as the acceptor [2]
  • FemA: Specifically adds the second and third glycine residues to Lipid II-Gly1, demonstrating strict specificity for the mono-glycylated substrate [2]
  • FemB: Responsible for adding the fourth and fifth glycine residues to Lipid II-Gly3, completing the this compound bridge [2]

Table 2: Fem Enzyme Characteristics and Specificities

Enzyme Glycine Residues Added Acceptor Substrate Donor Substrate Gene Locus
FemX First glycine Lipid II Glycyl-tRNA SAOUHSC_00157
FemA Second and third Lipid II-Gly1 Glycyl-tRNA SAOUHSC_00174
FemB Fourth and fifth Lipid II-Gly3 Glycyl-tRNA SAOUHSC_00175
In Vitro Reconstitution of this compound Bridge Formation

The complete enzymatic assembly of the this compound bridge has been successfully reconstituted in vitro, enabling detailed biochemical analysis of this pathway [2]. The experimental approach involves:

  • Substrate purification: UDP-MurNAc-pentapeptide, lipid I, and lipid II are purified from appropriate bacterial strains or synthesized chemically
  • Enzyme preparation: His-tagged versions of FemX, FemA, and FemB are recombinantly expressed and purified
  • tRNA components: The staphylococcal tRNA pool and Glycyl-tRNA synthetase are isolated to provide the glycine donor substrates
  • Reaction conditions: Assays typically contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM ATP, appropriate lipid substrates, enzymes, and tRNA components

Notably, each Fem enzyme functions independently without requiring the presence of the other Fem factors for activity. However, when all three enzymes are present simultaneously, bridge formation proceeds more efficiently, suggesting potential coordination in the natural cellular environment [2].

The following diagram illustrates the complete enzymatic pathway for this compound bridge formation on Lipid II:

PentaglycinePathway cluster_legend LipidII Lipid II FemX FemX LipidII->FemX LipidII_Gly1 Lipid II-Gly₁ FemA FemA LipidII_Gly1->FemA LipidII_Gly3 Lipid II-Gly₃ FemB FemB LipidII_Gly3->FemB LipidII_Gly5 Lipid II-Gly₅ FemX->LipidII_Gly1 FemA->LipidII_Gly3 FemB->LipidII_Gly5 Gly_tRNA Gly-tRNA Gly_tRNA->FemX Gly_tRNA->FemA Gly_tRNA->FemB Enzyme Fem Enzymes Substrate Lipid Intermediates Donor Gly-tRNA Donor

Diagram 1: Enzymatic pathway of this compound interpeptide bridge formation on Lipid II by FemX, FemA, and FemB in Staphylococcus aureus.

GatD/MurT-Mediated Amidation of Lipid II

Concurrent with this compound bridge formation, S. aureus amidates the D-glutamate residue at position 2 of the stem peptide through the action of the GatD/MurT enzyme complex [1]. This essential modification involves:

  • Enzyme composition: GatD (a glutamine amidotransferase-like protein) and MurT (a Mur ligase homologue) form a stable heterodimeric complex
  • Nitrogen donor: GatD utilizes glutamine as an ammonia donor, while MurT catalyzes the ATP-dependent amidation of the D-glutamate residue
  • Substrate specificity: The complex can amidate various bactoprenol-bound intermediates, including Lipid I, Lipid II, and Lipid II-Gly₅
  • Essentiality: Both gatD and murT are essential genes in S. aureus, and their inhibition results in bactericidal effects

Genetic studies have demonstrated that mutants with reduced amidation display increased susceptibility to β-lactam antibiotics and morphological abnormalities, underscoring the critical nature of this modification for proper cell wall assembly and crosslinking.

Experimental Methodologies for Studying Lipid II and Interpeptide Bridge Formation

Lipid II Overproduction and Purification

Recent methodological advances have enabled the large-scale production and purification of Lipid II, overcoming previous limitations in substrate availability [3]. The following protocol describes a reliable approach for accumulating and isolating Lipid II from S. aureus:

  • Bacterial strain engineering: Utilize conditional mutants or inducible expression systems to modulate enzymes involved in Lipid II consumption while maintaining cell viability
  • Metabolic labeling: Incorporate radiolabeled (³H or ¹⁴C) or fluorescent tags into specific Lipid II components for detection and tracking
  • Lipid extraction: Perform organic solvent extraction using chloroform:methhenol:water (2:1:1) to recover bactoprenol-bound intermediates
  • Chromatographic purification: Employ reverse-phase HPLC or silica gel chromatography to isolate Lipid II from other lipid intermediates
  • Quality assessment: Verify Lipid II identity and purity using mass spectrometry (MALDI-TOF or LC-MS) and TLC analysis

This approach typically yields sufficient quantities (micromolar concentrations) of pure Lipid II for enzymatic assays, structural studies, and antibiotic screening campaigns.

In Vitro Reconstitution of this compound Bridge Formation

The complete enzymatic system for this compound bridge formation can be reconstituted in vitro to study Fem enzyme kinetics, substrate specificity, and inhibitor susceptibility [2]. The detailed methodology includes:

  • Enzyme preparation:

    • Clone femX, femA, and femB genes into appropriate expression vectors with N- or C-terminal His-tags
    • Express recombinant proteins in E. coli and purify using immobilized metal affinity chromatography (IMAC)
    • Verify enzyme purity and concentration via SDS-PAGE and spectrophotometric analysis
  • Substrate preparation:

    • Purify UDP-MurNAc-pentapeptide from bacterial cultures treated with inhibitors that block later steps of peptidoglycan synthesis
    • Generate Lipid I using purified MraY enzyme in reactions containing UDP-MurNAc-pentapeptide and undecaprenyl phosphate
    • Synthesize Lipid II by incubating Lipid I with MurG and UDP-GlcNAc
  • tRNA component isolation:

    • Prepare total tRNA from S. aureus cultures
    • Purify glycyl-tRNA synthetase via conventional chromatography or recombinant expression
  • Activity assay:

    • Assemble reactions containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 0.1% Triton X-100, lipid substrate (10-50 μM), glycyl-tRNA synthetase (1 μM), Fem enzymes (0.5-2 μM each), and total tRNA (1 mg/mL)
    • Incubate at 37°C for 30-90 minutes
    • Terminate reactions by adding methanol and analyze products by TLC or HPLC

This reconstituted system has demonstrated that FemX exclusively utilizes Lipid II (not Lipid I or UDP-MurNAc-pentapeptide) as an acceptor for the first glycine residue, while FemA and FemB specifically recognize Lipid II-Gly₁ and Lipid II-Gly₃, respectively [2].

The following workflow diagram illustrates the key experimental steps for studying this compound bridge formation:

ExperimentalWorkflow SubstratePrep Substrate Preparation AssayAssembly Assay Assembly SubstratePrep->AssayAssembly EnzymePrep Enzyme Purification EnzymePrep->AssayAssembly tRNAPrep tRNA Component Isolation tRNAPrep->AssayAssembly Incubation Incubation (37°C, 30-90 min) AssayAssembly->Incubation Analysis Product Analysis Incubation->Analysis Results Data Interpretation Analysis->Results LipidIISynth Lipid II Synthesis LipidIISynth->SubstratePrep UDP_MurNAc UDP-MurNAc- Pentapeptide LipidI Lipid I UDP_MurNAc->LipidI LipidI->LipidIISynth FemCloning Fem Gene Cloning ProteinExpr Recombinant Expression FemCloning->ProteinExpr IMAC IMAC Purification ProteinExpr->IMAC IMAC->EnzymePrep

Diagram 2: Experimental workflow for in vitro reconstitution of this compound interpeptide bridge formation on Lipid II.

Transpeptidation Inhibition Assays

The availability of purified Lipid II and Lipid II-Gly₅ has enabled the development of highly specific transpeptidation inhibition assays that directly monitor the effects of β-lactam antibiotics on penicillin-binding proteins (PBPs) [3]. A representative protocol includes:

  • Enzyme preparation: Purify native or recombinant PBP2 (or other transpeptidases) from S. aureus
  • Substrate preparation: Utilize purified Lipid II-Gly₅ as the natural substrate for transpeptidation reactions
  • Reaction conditions: Assemble reactions containing 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 0.1% Triton X-100, Lipid II-Gly₅ (20-100 μM), and PBP2 (0.5-2 μM)
  • Inhibition testing: Pre-incubate PBP2 with serial dilutions of β-lactam antibiotics for 10-30 minutes before adding substrates
  • Product detection: Monitor crosslinked peptidoglycan formation using HPLC, mass spectrometry, or fluorescent detection methods

This direct assay system has demonstrated superior accuracy for determining antibiotic potencies compared to traditional indirect methods and allows for detailed mechanistic studies of transpeptidase inhibition [3].

Therapeutic Targeting and Research Applications

Lipid II as an Antibiotic Target

Lipid II represents one of the most prominent antibiotic targets in bacterial cell wall biosynthesis due to its essential nature and accessibility on the extracellular face of the cytoplasmic membrane. Multiple classes of natural and synthetic antibiotics target different aspects of Lipid II structure and function:

  • Glycopeptides (vancomycin, teicoplanin): Bind to the D-Ala-D-Ala terminus of the stem peptide, preventing transpeptidation and transglycosylation
  • Lantibiotics (nisin, mersacidin): Target the pyrophosphate moiety of Lipid II, forming destructive pores in the membrane and inhibiting cell wall biosynthesis
  • Ramoplanin: Binds to and sequesters Lipid II, preventing its incorporation into peptidoglycan
  • β-lactams: Inhibit the transpeptidation reaction by covalently modifying the active site serine of PBPs, though they target the enzyme rather than Lipid II directly

Table 3: Antibiotic Classes Targeting Lipid II and Their Mechanisms

Antibiotic Class Molecular Target Mechanism of Action Resistance Mechanisms

| Glycopeptides | D-Ala-D-Ala terminus of stem peptide | Blocks transpeptidation and transglycosylation | VanA/B: D-Ala-D-Lac terminus VanC: D-Ala-D-Ser terminus | | Lantibiotics | Pyrophosphate moiety | Forms membrane pores Inhibits cell wall synthesis | Lipid II modification ABC transporters | | Mureidomycins | MraY translocase | Inhibits Lipid I formation | Target modification Efflux pumps | | β-lactams | Penicillin-binding proteins | Acylation of active site serine | β-lactamases Altered PBPs (PBP2a) |

Drug Discovery Applications

The experimental systems described in this guide have significant applications in antibiotic discovery and development:

  • High-throughput screening: The reconstituted FemXAB system enables screening for novel inhibitors of this compound bridge formation, a pathway absent in humans that represents a promising selective antibacterial target
  • Mechanistic studies: Direct transpeptidation assays with purified Lipid II-Gly₅ allow detailed investigation of antibiotic mechanisms and resistance emergence
  • Combination therapy: Understanding the interplay between this compound bridge formation, stem peptide amidation, and crosslinking can inform rational combination approaches to overcome resistance
  • Lead optimization: Structural studies of Fem enzymes and the GatD/MurT complex complex provide frameworks for structure-based drug design

Recent research has demonstrated that inhibitors of Fem factors or the GatD/MurT complex can restore susceptibility to β-lactam antibiotics in MRSA strains, suggesting promising avenues for combination therapies that address multidrug resistance.

Conclusion and Future Perspectives

The This compound interpeptide bridge of Staphylococcus aureus represents a fascinating example of species-specific adaptation in bacterial cell wall biosynthesis, mediated by a unique family of non-ribosomal peptidyltransferases that utilize aminoacyl-tRNA substrates. The detailed biochemical characterization of this pathway, enabled by methodological advances in Lipid II production and in vitro reconstitution, has provided profound insights into the complex orchestration of peptidoglycan assembly. Moreover, the experimental protocols described in this technical guide provide robust frameworks for investigating fundamental aspects of bacterial cell wall biology and screening for novel antibacterial agents.

Future research directions in this field will likely focus on:

  • Structural biology of the Fem enzymes and GatD/MurT complex to enable structure-based inhibitor design
  • High-throughput screening campaigns targeting the this compound bridge formation pathway
  • Mechanistic studies of the coordination between interpeptide bridge formation, stem peptide amidation, and subsequent transpeptidation
  • Development of imaging probes to visualize Lipid II dynamics and modifications in live cells
  • Exploration of species-specific variations in interpeptide bridge composition and their implications for antibiotic selectivity

The ongoing global challenge of antimicrobial resistance necessitates continued investigation of novel targets in bacterial cell wall biosynthesis, with Lipid II and its maturation pathway representing one of the most promising avenues for therapeutic intervention against multidrug-resistant staphylococcal infections.

References

role of pentaglycine in Staphylococcus aureus cell wall stability

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis of the Pentaglycine Bridge

The this compound bridge is synthesized by a series of nonribosomal peptidyl transferases known as the Fem family. Each enzyme in this family adds glycine residues to the peptidoglycan precursor lipid II in a specific, sequential manner using glycyl-tRNA as a substrate [1] [2].

Fem Factor Role in this compound Bridge Synthesis Essentiality
FemX (FmhB) Adds the first glycine residue [1] [2] Reported as essential [1] [2]
FemA Adds the second and third glycine residues [1] [2] Essential for viability; depletion is lethal [1]
FemB Adds the fourth and fifth glycine residues [1] [2] Essential for viability; depletion is lethal [1]

The following diagram illustrates this sequential biosynthesis process:

LipidII Lipid II Precursor (L-Lysine) FemX FemX LipidII->FemX Step1 Monoglycine Intermediate FemX->Step1 Adds Gly1 FemA FemA Step1->FemA Step2 Triglycine Intermediate FemA->Step2 Adds Gly2 & Gly3 FemB FemB Step2->FemB Step3 This compound Bridge (Complete) FemB->Step3 Adds Gly4 & Gly5

Sequential biosynthesis of the this compound bridge by FemXAB factors.

Consequences of this compound Bridge Disruption

Disrupting the synthesis of the this compound bridge, particularly by depleting FemA and FemB activity, has severe consequences for S. aureus.

Phenotype Description
Lethality Depletion of femAB is lethal; cells cannot survive without the full this compound bridge [1].
Morphological Defects Cells form pseudomulticellular structures with multiple, aberrant septa and eventually lyse due to membrane rupture [1].
Loss of Turgor Resistance Lethality is mitigated by drastically increasing medium osmolarity, proving the bridge is essential to withstand internal turgor pressure [1].
Hypersusceptibility femAB mutants become hypersusceptible to virtually all antibiotics, including β-lactams (methicillin) [2].

Analysis of peptidoglycan composition in femAB-depleted cells reveals a massive accumulation of monomeric muropeptides with a single glycine, alongside a drastic reduction or absence of cross-linked dimers, trimers, and higher oligomers [1]. This demonstrates that the this compound bridge is indispensable for forming the highly cross-linked meshwork that grants cell wall integrity.

Analytical Methods for Studying Peptidoglycan

Key methods for analyzing peptidoglycan structure and the effects of this compound bridge disruption include:

  • UPLC with UV/MS Detection: Ultra-performance liquid chromatography (UPLC) has largely superseded HPLC, offering faster run times and requiring an order of magnitude less sample. Coupling UPLC with mass spectrometry (MS) allows for precise identification and quantification of muropeptide species, including low-abundance compounds [3].
  • Fluorescence Microscopy with Specific Probes: Cell wall dynamics can be visualized using fluorescent dyes and specific biomarkers. For example, the membrane dye FM 4-64 and the peptidoglycan-binding fluorescent derivative of vancomycin, Van-FL, are used to observe morphological defects [1].
  • Expansion Microscopy (ExM) for Gram-Positive Bacteria: A specialized ExM protocol was developed for S. aureus using an enzymatic cocktail of proteinase K, lysozyme, and lysostaphin to digest the highly cross-linked cell wall, enabling super-resolution imaging [4].

Therapeutic Implications for Drug Development

The Fem factors represent a promising target for novel antimicrobial strategies. Inhibiting FemA and FemB could not only kill the pathogen but also restore the efficacy of conventional β-lactam antibiotics against MRSA [2]. However, research indicates that potential FemAB inhibitors would likely need to be used in combination with other antibiotics to prevent the selection of resistant survivors that can adapt to the cell wall damage [2].

References

The Biological Role of femAB and the Debate on Its Essentiality

Author: Smolecule Technical Support Team. Date: February 2026

The femAB operon in S. aureus encodes two non-ribosomal peptidyl transferases, FemA and FemB. These enzymes are responsible for the sequential addition of the second to fifth glycine residues to form the pentaglycine bridge in the peptidoglycan [1]. This long, flexible bridge is crucial for creating the highly cross-linked, mesh-like structure of the staphylococcal cell wall, which protects the cell from bursting due to internal turgor pressure [2].

Historically, femAB was considered non-essential because null mutants (e.g., strain AS145) could be isolated, albeit with severe growth defects and a lysostaphin-resistant phenotype [1] [3]. However, subsequent research revealed a paradox: while these mutants were viable, transferring the femAB deletion into new, genetically "clean" bacterial backgrounds was exceptionally difficult or impossible without additional selective pressure [3]. This led to the hypothesis that the original femAB null mutants survived only because they had acquired secondary, uncharacterized compensatory mutations (provisionally termed chr*) that allowed them to cope with the defective cell wall [1] [3].

Resolving the Paradox: Key Evidence from Conditional Mutants

A pivotal study in 2019 provided clarity by constructing a conditional mutant where the femAB operon was placed under an inducible promoter. This system allowed researchers to deplete the cell of FemA and FemB proteins without relying on pre-existing compensatory mutations [2].

The findings were clear:

  • Lethality upon Depletion: When femAB expression was shut off, bacterial growth ceased entirely, and cell viability plummeted, demonstrating that the operon is essential for survival in the absence of adaptations [2].
  • Rescue by Osmotic Support: The lethal effect of femAB depletion could be mitigated by drastically increasing the osmolarity of the growth medium. This directly showed that the primary function of the this compound bridge is to enable the cell wall to withstand internal turgor pressure [2].
  • Morphological Defects: Depleted cells exhibited severe division defects, forming "pseudomulticellular" clusters with multiple, often perpendicular, septa before eventually lysing due to membrane rupture [2].

The following diagram illustrates the experimental workflow and the critical phenotypic outcomes of femAB depletion.

start Construct conditional femAB mutant (MW2-iFemAB) A Grow without IPTG (Deplete FemAB) start->A B Analyze Phenotype A->B C Lethal Effect No growth B->C D Rescue Experiment Add High Osmolyte B->D E Viability Restored D->E

Phenotypic and Metabolic Consequences of femAB Inactivation

Whether a cell dies from femAB depletion or survives via compensation, the initial disruption of the this compound bridge has profound consequences.

  • Cell Wall and Morphology: The most direct effect is a drastic reduction in peptidoglycan cross-linking. The cell wall accumulates monomeric muropeptides with only a single glycine (the substrate for FemA) and lacks the higher oligomeric cross-linked forms [2]. This leads to aberrant septum formation and defective cell separation [2] [1].
  • Antibiotic Susceptibility: The altered cell wall structure has a major impact on antibiotic resistance. femAB mutants become hypersusceptible to virtually all antibiotic classes, not just β-lactams. This includes glycopeptides (e.g., teicoplanin), fosfomycin, bacitracin, and even unrelated drugs like gentamicin and ciprofloxacin [3]. For MRSA, inactivation of femAB completely abolishes methicillin resistance because the monoglycine bridge is a poor substrate for the resistance protein PBP2A [2] [1] [3].
  • Global Metabolic Adaptations: Transcriptomic studies of the backcrossed strain (which has a functional femAB operon but retains the compensatory background) reveal extensive metabolic rewiring. Key adaptations include:
    • Upregulation of osmoprotectant transporters (for glycerol, glycine betaine) to help stabilize the cell [1].
    • Alterations in nitrogen metabolism and upregulation of the arginine-deiminase pathway, which may serve as an alternative route for ATP production under stress [1].

The table below details the changes in peptidoglycan composition and antibiotic susceptibility observed in a femAB null mutant.

Parameter Analyzed Observation in femAB Mutant Interpretation / Consequence
Muropeptide Profile Massive accumulation of monomeric muropeptide with a single glycine (peak 4); severe reduction or absence of cross-linked dimers, trimers, and oligomers. [2] PG mesh is weak and unable to provide structural integrity, leading to cell lysis. [2]
Glycan Chain Length Slightly increased average length. [1] A potential compensatory mechanism to strengthen the poorly cross-linked cell wall. [1]
Lysostaphin MIC Greatly increased (e.g., from 0.5 µg/ml to 64 µg/ml). [3] Lysostaphin cleaves the this compound bridge; a shorter (monoglycine) bridge is not a substrate, conferring resistance. [3]
Methicillin (Oxacillin) MIC Drastically reduced (e.g., from 6 µg/ml to <0.016 µg/ml). [3] PBP2A cannot effectively use the monoglycine-bridged PG precursor for cross-linking, abolishing resistance. [2] [3]
Teicoplanin & Bacitracin MIC Reduced by several factors. [3] Suggests underlying changes in membrane organization or access to cell wall targets. [1] [3]

Detailed Experimental Protocol: Conditional Mutant Construction and Analysis

For researchers seeking to replicate or build upon these findings, here is a detailed methodology based on the key study [2].

  • Step 1: Bacterial Strain and Genetic Tools

    • Use a clinically relevant MRSA strain like MW2 or COL.
    • Employ an IPTG-inducible promoter system (Pspac) to control the native femAB operon. To minimize basal expression, include a plasmid carrying the lacI repressor gene.
  • Step 2: Growth Conditions and Depletion

    • Grow the conditional mutant (e.g., MW2-iFemAB) in liquid culture with varying IPTG concentrations (e.g., 0 µM, 10 µM, 25 µM, 500 µM).
    • Monitor growth by measuring optical density (OD) over 10+ hours.
    • Determine cell viability by plating for colony-forming units (CFUs) on solid media with and without IPTG.
  • Step 3: Phenotypic and Morphological Analysis

    • After growth arrest in the non-induced culture, sample cells for analysis.
    • Microscopy: Use super-resolution structured illumination microscopy (SIM). Stain with a membrane dye (e.g., FM 4-64), a fluorescently-labeled vancomycin derivative (Van-FL) to mark peptidoglycan, and a DNA stain (e.g., Hoechst). Quantify aberrant septation phenotypes.
    • Osmotic Rescue: Repeat growth and microscopy experiments in medium supplemented with a high concentration of an osmoprotectant (e.g., NaCl or sucrose).
  • Step 4: Biochemical Analysis of Peptidoglycan

    • Sample Preparation: Islect and purify peptidoglycan from cells grown under different induction conditions.
    • Digestion and HPLC: Digest the purified peptidoglycan with a muramidase (e.g., cellosyl) to break down the glycan strands into soluble muropeptides. Separate the muropeptide mixture via reverse-phase high-performance liquid chromatography (RP-HPLC).
    • Peak Identification and Mass Spectrometry: Identify peaks by comparison to known profiles. For confirmation, analyze key peaks (e.g., the accumulating monomer) using mass spectrometry to determine their molecular mass.

Implications for Drug Discovery and Development

The findings on femAB solidify its position as a highly attractive target for novel anti-staphylococcal drugs, especially against MRSA.

  • Target Essentiality: The conditional mutant study confirms that inhibiting FemAB function is lethal for S. aureus [2]. A successful therapeutic inhibitor would be a potent antibacterial agent in its own right.
  • Resistance Reversal: Even at sub-lethal concentrations, a FemAB inhibitor could resensitize MRSA to existing β-lactam antibiotics (like methicillin and oxacillin), restoring the efficacy of this large and important drug class [1] [3].
  • High Species Specificity: The this compound bridge is a unique feature of staphylococci, meaning a drug targeting FemAB would be less likely to affect the human host's microbiome or have off-target effects, potentially resulting in a favorable safety profile.
  • High Barrier to Resistance: The severe fitness cost and global metabolic rewiring required for survival without a functional femAB operon suggest that resistance to a FemAB inhibitor might be slow to develop, especially if used in combination with other antibiotics [1].

References

glycyl-tRNA nonproteinogenic pentaglycine biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Core Pathway of Pentaglycine Bridge Biosynthesis

The table below outlines the key components and stages involved in forming the this compound bridge in the peptidoglycan of Staphylococcus aureus.

Aspect Description
Biological Context Incorporation into bacterial cell wall peptidoglycan [1] [2].
Glycine Donor Glycyl-tRNA (specifically, a nonproteinogenic tRNA) [2].
Biosynthetic Stage Added to the lipid intermediate (Lipid II) on the outer surface of the cytoplasmic membrane [2].
Direction of Elongation Glycine units are added sequentially to the free ε-amino group of L-lysine; elongation proceeds from the peptide base structure outward [2].

| Key Enzymes | FemA: Adds glycines 2 and 3 [2]. FemB: Adds glycines 4 and 5 [2]. | | Genetic Evidence | Mutations in femA and femB genes lead to incomplete cross-bridges (e.g., a femAB- mutant contains only a single glycine) [2]. |

The following diagram illustrates the sequential process of this compound bridge assembly.

G Lys L-Lysine residue (on Lipid II) G1 Glycine 1 Lys->G1 Initial Attachment G2 Glycine 2 G1->G2 FemA Adds G3 Glycine 3 G2->G3 FemA Adds G4 Glycine 4 G3->G4 FemB Adds G5 Glycine 5 (this compound Complete) G4->G5 FemB Adds Gly_tRNA Glycyl-tRNA FemX Initial Glycine Addition (Enzyme not specified in search results) Gly_tRNA->FemX FemA FemA Enzyme Gly_tRNA->FemA FemB FemB Enzyme Gly_tRNA->FemB

Diagram of the sequential addition of glycine residues by Fem factors.

Unique Mechanism and Experimental Insights

The biosynthesis of the this compound bridge is a fascinating exception to the central dogma of molecular biology.

  • A Nonribosomal Peptide in a Ribosomal World: Unlike standard proteins, the this compound bridge is synthesized without a mRNA template or ribosomes [1]. The Fem enzymes use glycyl-tRNA as a substrate to add glycines directly to the growing peptide chain in a sequential fashion [2]. This represents a unique hybrid system where a component (aminoacyl-tRNA) central to ribosomal protein synthesis is co-opted for a nonribosomal, template-independent process.

  • Experimental Evidence and Techniques: Our understanding of this pathway comes from classic biochemical and genetic studies. Researchers purified an enzyme activity from S. aureus capable of catalyzing the glycine addition reaction [2]. Furthermore, the specific roles of FemA and FemB were defined by analyzing mutant strains and showing that complementation with the respective genes restored the formation of the full this compound bridge [2].

  • Connection to Other Natural Products: The use of aminoacyl-tRNA for purposes beyond ribosomal protein synthesis is an emerging theme. Recent research has identified a biosynthetic pathway for aromatic amine natural products (e.g., ammosamides) that also uses glycyl-tRNA as a nitrogen donor [3]. This parallel suggests the mechanism exploited by the Fem enzymes might be a more widespread strategy in secondary metabolism.

Relevance for Drug Development

The this compound bridge is essential for the integrity of the peptidoglycan meshwork and is not found in humans, making the Fem enzymes a promising target for novel antibiotic development [2].

  • Validated Target: Mutations in femA and femB genes result in the formation of a defective cell wall, making the bacteria more susceptible to osmotic lysis and other antibiotics [2].
  • Strategic Advantage: Inhibiting FemX, the enzyme that adds the first glycine, could be a particularly effective strategy, as it would block the initiation of the entire cross-bridge assembly process [2].

References

Lysostaphin Application Notes & Protocols: Mechanism, Pentaglycine Cross-Bridge Cleavage, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Lysostaphin is a bacteriolytic enzyme produced by Staphylococcus simulans biovar staphylolyticus that exhibits potent anti-staphylococcal activity through specific cleavage of the pentaglycine cross-bridges in the peptidoglycan of susceptible staphylococci, including Staphylococcus aureus. First isolated in 1964 by Schindler and Schuhardt, this zinc-dependent metalloendopeptidase has attracted significant research and clinical interest due to its ability to lyse both actively growing and quiescent staphylococcal cells, including methicillin-resistant strains (MRSA). Lysostaphin represents a promising alternative to conventional antibiotics, particularly for treating biofilm-associated infections on medical implants and device-related infections where traditional antibiotics often fail. The enzyme has progressed to late-stage clinical trials as a topical anti-staphylococcal agent, demonstrating its therapeutic potential in an era of increasing antibiotic resistance.

The clinical relevance of lysostaphin continues to grow as antibiotic resistance becomes more prevalent. Lysostaphin has shown efficacy in various in vivo models, including keratitis, endocarditis, and burn wound infections. Transgenic mice and cattle producing the enzyme have been generated to engineer S. aureus resistance, and adenovirus-mediated lysostaphin delivery has been tested in goats. The enzyme's ability to disrupt staphylococcal biofilms on artificial surfaces makes it particularly valuable for medical device coatings and infection control strategies. Compared to conventional antibiotics like vancomycin, lysostaphin has demonstrated superior antibacterial activity in vitro, and it exhibits synergistic effects when combined with certain antibiotics such as cefazolin, clarithromycin, doxycycline, levofloxacin, linezolid, and quinupristin/dalfopristin.

Structural Domain Organization of Lysostaphin

Overall Architecture and Domain Arrangement

Mature lysostaphin is composed of two distinct structural domains connected by a flexible peptide linker:

  • N-terminal Catalytic Domain (CAT): Residues 248-384, belonging to the M23 family of zinc metalloendopeptidases
  • C-terminal Cell Wall Targeting Domain (CWT): Residues 401-493, belonging to the SH3b domain family
  • Interdomain Linker: Residues 385-400, providing structural flexibility between domains

The crystal structure of mature lysostaphin (3.5 Å resolution) reveals that the domains are highly mobile with respect to each other, facilitated by the flexible peptide linker. This mobility appears crucial for the enzyme's function on the dynamic peptidoglycan structure. The high-resolution structures of the isolated catalytic domain (1.26 Å and 1.78 Å) provide detailed insights into zinc coordination and active site architecture.

Domain Flexibility and Functional Implications

Hydrogen/deuterium exchange mass spectrometry (H/DX-MS) and site-directed disulfide cross-linking studies have identified specific peptides involved in domain-domain interactions. Experimental evidence suggests that lysostaphin requires dynamic association between its two domains for optimal function, likely to coordinate substrate binding and cleavage on the elastic peptidoglycan network. This flexibility may allow the enzyme to accommodate different spatial arrangements of peptidoglycan structures and efficiently process multiple cleavage sites.

Table 1: Domain Organization of Lysostaphin

Domain Residues Family Function Essential Structural Features
Catalytic Domain (CAT) 248-384 M23 metalloendopeptidase Cleaves Gly-Gly bonds in this compound cross-bridges Zinc-binding site (His360, His374, Asp399), narrow substrate-binding groove
Linker Region 385-400 Flexible peptide Connects CAT and CWT domains Highly flexible, enables domain mobility
Cell Wall Targeting Domain (CWT) 401-493 SH3b domain Binds this compound cross-bridges Groove between β1 and β2 strands for this compound binding

Catalytic Mechanism and Cleavage Specificity

Active Site Architecture

The catalytic domain of lysostaphin features a characteristic narrow groove formed by a β-sheet and four surrounding loops. The active site contains a zinc ion coordinated by two conserved histidines (His360, His374) and an aspartate (Asp399), which polarizes the peptide bond for hydrolysis. A nucleophilic water molecule, activated by two additional conserved histidines, attacks the carbonyl carbon of the scissile peptide bond. This catalytic machinery is highly conserved among M23 metalloendopeptidases and enables the specific hydrolysis of glycine-glycine bonds within the staphylococcal peptidoglycan cross-bridges.

Cleavage Site Specificity

The exact cleavage site of lysostaphin within the this compound cross-bridge has been historically controversial, with different studies reporting cleavage at various glycine-glycine bonds:

  • Between Gly3 and Gly4: Supported by mass spectrometry studies and recent NMR spectroscopy
  • Between Gly2 and Gly3: Reported in FRET peptide studies (~60% of cleavages)
  • Between Gly4 and Gly5: Early biochemical studies
  • Multiple cleavage sites: Some reports suggest cleavage between Gly1-Gly2, Gly2-Gly3, and Gly3-Gly4

Recent NMR spectroscopic studies using synthetic peptidoglycan substrates have provided compelling evidence that lysostaphin preferentially cleaves between the third and fourth glycine residues (Gly3-Gly4) of the this compound cross-bridge, though minor cleavage at adjacent sites may occur depending on substrate availability and local peptidoglycan structure.

G Lysostaphin Lysostaphin PG Peptidoglycan with this compound Bridge Lysostaphin->PG Binding CWT Domain Binding PG->Binding Cleavage CAT Domain Cleavage Between Gly3-Gly4 Binding->Cleavage Products Cleavage Products Cleavage->Products

Figure 1: Lysostaphin Mechanism of Action - The enzymatic process begins with binding of the CWT domain to this compound cross-bridges, followed by cleavage between Gly3-Gly4 bonds by the catalytic domain.

Molecular Recognition of this compound Cross-Bridges

SH3b Domain Binding Groove

The C-terminal SH3b domain of lysostaphin contains a specific binding groove for this compound cross-bridges located between the β1 and β2 strands. Crystallographic studies of the SH3b domain in complex with a this compound peptide have revealed the structural basis for this specific recognition. The bound this compound adopts an extended conformation running approximately parallel to β1 and anti-parallel to β2, with the groove formed by side chains of residues Asn405, Tyr407, Thr409, Tyr411, Thr429, Gly430, Pro431, Phe432, Met435, Glu451, Met453, and Tyr472.

The This compound specificity arises from a combination of steric exclusion of Cβ atoms (which would be present in other amino acids but not glycine) and selection of main chain conformations that are easily accessible for glycine but not for other amino acid residues. The interactions include:

  • Gly1: Carbonyl oxygen hydrogen bonds with Asn405 side chain
  • Gly2: NH group hydrogen bonds with Glu451 carboxylate group
  • Gly4: NH group donates hydrogen bond to Thr429 main chain carbonyl
  • Gly5: Stacks against aromatic ring of Tyr407
Binding Energetics and Specificity

The binding affinity of the SH3b domain for this compound peptides has been quantified using microscale thermophoresis (MST) and other biophysical methods. The dissociation constants (Kd) typically fall in the low micromolar range, reflecting the high specificity for this compound sequences over other peptide motifs. This specific binding is crucial for positioning the catalytic domain optimally for efficient cleavage of the cross-bridges and explains the enzyme's narrow spectrum of activity against staphylococci possessing the characteristic this compound cross-bridges.

Table 2: Key Interactions in this compound Recognition by SH3b Domain

This compound Residue Interacting SH3b Residues Type of Interaction Functional Significance
Gly1 Asn405 Hydrogen bonding Anchors N-terminal region of peptide
Gly2 Glu451, Thr409 (water-mediated) Hydrogen bonding Stabilizes extended conformation
Gly3 Solvent-exposed Minimal direct interactions Provides structural flexibility
Gly4 Thr429, Thr409 (water-mediated) Hydrogen bonding Positions scissile bond near catalytic site
Gly5 Tyr407 Aromatic stacking Contributes to binding affinity

Resistance Mechanisms and Engineering Approaches

FemABX-mediated Resistance

Lysostaphin resistance in producer strains (S. simulans biovar staphylolyticus) and in clinical isolates occurs through the action of the FemABX immunity protein, a FemABX-like nonribosomal peptidyl transferase that incorporates serine residues in place of some glycines during peptidoglycan cross-bridge synthesis. This modification results in cross-bridges with compositions ranging from Gly2.7Ser1.6 in resistant strains compared to Gly4.5Ser0.2 in susceptible strains.

The incorporation of serine residues inhibits both domains of lysostaphin:

  • CWT domain: Shows significantly reduced binding to serine-containing peptidoglycans
  • CAT domain: Demonstrates impaired cleavage efficiency against glycine-serine or serine-glycine bonds

This dual inhibition mechanism provides robust protection against lysostaphin-mediated lysis and represents a significant challenge for therapeutic applications.

Engineering Strategies to Overcome Resistance

Several protein engineering approaches have been employed to overcome lysostaphin resistance:

  • Site-directed mutagenesis of SH3b domain residues to accommodate serine residues
  • Directed evolution to enhance activity against modified cross-bridges
  • Domain swapping with homologous enzymes with different specificities
  • Fusion proteins combining lysostaphin domains with other antimicrobial entities

Structural studies have been instrumental in guiding these engineering efforts by identifying the specific residues involved in substrate recognition and catalysis. Engineering the domain specificity based on structural data has shown promise in broadening the range of targeted bacteria and overcoming resistance.

Experimental Protocols and Methodologies

Binding Assays for CWT Domain

Protocol: rCWT Binding to Purified Peptidoglycans

Objective: Quantify binding of recombinant CWT domain to peptidoglycans from susceptible and resistant strains.

Materials:

  • Purified recombinant CWT domain (rCWT) with appropriate tag (e.g., His₆-tag)
  • Peptidoglycans purified from S. aureus strains with (RN4220/pLI50::end epr) and without (RN4220/pLI50) lysostaphin immunity gene
  • Binding buffer: 10 mM PBS (pH 7.2) with 150 mM NaCl
  • Detection system appropriate for tag

Procedure:

  • Prepare rCWT at concentration of 10 μg/mL (determined to be in linear range of assay)
  • Incubate rCWT (10 μL) with purified peptidoglycans (1 mg wet weight in 90 μL binding buffer) for 5 min at 10°C with gentle shaking
  • Pellet cells by centrifugation (5,000 × g, 5 min)
  • Wash pellet with 400 μL binding buffer
  • Collect supernatant containing unbound protein and quantify
  • Calculate bound fraction by comparing to standards

Expected Results: rCWT shows significantly reduced binding to peptidoglycan from resistant strain (Gly2.7Ser1.6) compared to susceptible strain (Gly4.5Ser0.2)

Catalytic Activity Assays

Protocol: Turbidity Reduction Assay for rCAT Activity

Objective: Measure hydrolytic activity of recombinant catalytic domain against peptidoglycan substrates.

Materials:

  • Purified recombinant CAT domain (rCAT)
  • Peptidoglycans from susceptible and resistant strains
  • Assay buffer: 10 mM PBS (pH 7.2) with varying NaCl concentrations
  • Spectrophotometer with temperature control

Procedure:

  • Prepare peptidoglycan suspensions in assay buffer to OD₆₀₀ = 1.0
  • Add rCAT (0.1 mg/mL final concentration) to peptidoglycan suspension
  • Monitor decline in optical density at 600 nm for 60 min at 37°C
  • Include controls without enzyme and with full-length lysostaphin for comparison
  • For reduced activity conditions, include DTT (3 mM) in assay buffer

Expected Results: rCAT shows reduced activity against peptidoglycan from resistant strains, with activity profiles varying with NaCl concentration

Structural Analysis Methods

Protocol: Crystallization of SH3b Domain with this compound

Objective: Determine atomic structure of SH3b domain in complex with this compound peptide.

Materials:

  • Purified SH3b domain (residues 401-493)
  • Synthetic this compound peptide
  • Crystallization screening kits
  • X-ray diffraction facility

Procedure:

  • Purify SH3b domain to homogeneity using affinity and size-exclusion chromatography
  • Co-crystallize with this compound peptide (1:5 molar ratio) using vapor diffusion method
  • Screen >10,000 conditions to identify diffracting crystals
  • Collect diffraction data at synchrotron source
  • Solve structure using molecular replacement with homologous SH3b structures
  • Refine structure and analyze binding interactions

Expected Results: Structure reveals this compound bound in groove between β1 and β2 strands with extended conformation and specific hydrogen bonding patterns.

G Protein Protein Purification (CAT, CWT, or Full-length) Method1 Binding Assays (Peptidoglycan or Whole Cells) Protein->Method1 Method2 Activity Assays (Turbidity Reduction) Protein->Method2 Method3 Structural Studies (Crystallography, H/DX-MS) Protein->Method3 Analysis1 Binding Affinity and Specificity Method1->Analysis1 Analysis2 Cleavage Efficiency and Kinetics Method2->Analysis2 Analysis3 Molecular Interactions and Mechanisms Method3->Analysis3

Figure 2: Experimental Workflow for Lysostaphin Characterization - Comprehensive characterization involves binding, activity, and structural studies to elucidate mechanisms and specificity.

Therapeutic Applications and Concluding Perspectives

Lysostaphin represents a promising anti-staphylococcal agent with unique advantages over conventional antibiotics, including rapid bactericidal activity against both growing and quiescent cells, efficacy against biofilms, and a distinct mechanism of action that may limit cross-resistance with current antibiotics. The enzyme has shown particular promise in topical applications for burn wounds and medical device coatings to prevent biofilm formation.

Future development efforts focus on several key areas:

  • Engineering enhanced variants with broader specificity and reduced immunogenicity
  • Formulation strategies to improve stability and pharmacokinetics for systemic applications
  • Delivery systems for targeted release at infection sites
  • Combination therapies with conventional antibiotics to prevent resistance emergence
  • Diagnostic applications for pathogen detection based on specific binding properties

The structural and mechanistic insights summarized in these application notes provide a foundation for rational engineering and optimization of lysostaphin for enhanced therapeutic applications. As antibiotic resistance continues to escalate, lysostaphin and similar enzymatically active bacteriolytic agents offer a promising alternative approach to addressing the growing challenge of multidrug-resistant staphylococcal infections.

Comprehensive Application Notes and Protocols: Targeting MraY Translocase and Pentaglycine Bridge Synthesis for Novel Antibacterial Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MraY Translocase and Pentaglycine Bridge as Antibacterial Targets

The escalating global health crisis of antimicrobial resistance (AMR) necessitates urgent development of novel antibacterial agents with innovative mechanisms of action. Among the most promising yet underexploited targets in bacterial cell wall biosynthesis are MraY translocase and the This compound bridge assembly machinery. MraY (phospho-MurNAc-pentapeptide translocase) represents an essential membrane-embedded enzyme that catalyzes the first committed step of peptidoglycan biosynthesis—the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I [1] [2]. This reaction is universally conserved across bacterial species and represents a vulnerable chokepoint in cell wall assembly. The This compound bridge, particularly in Staphylococcus aureus, is synthesized by Fem family proteins (FemA, FemB, FemX) that sequentially add glycine residues to form the interpeptide cross-bridge essential for peptidoglycan cross-linking [3]. Inhibition of either pathway disrupts cell wall integrity, leading to bacteriolysis and cell death.

The therapeutic promise of these targets lies in their distinct mechanisms from existing antibiotics, potentially circumventing established resistance pathways. MraY is targeted by at least five classes of naturally occurring nucleoside inhibitors, while the this compound bridge synthesis pathway can be disrupted by compounds like cyslabdan, which specifically inhibits FemA [4] [3]. This document provides comprehensive application notes and standardized protocols for investigating these targets, enabling researchers to accelerate the development of novel antibacterial agents against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens.

Table 1: Target Profile of MraY and this compound Bridge Synthesis Machinery

Target Characteristic MraY Translocase This compound Bridge Synthesis
Biological Function Catalyzes formation of Lipid I in peptidoglycan biosynthesis Adds glycine residues to form interpeptide cross-bridge in peptidoglycan
Essential for Viability Yes, across all bacteria with peptidoglycan Conditionally essential, particularly in S. aureus
Genetic Conservation Highly conserved across Gram-positive and Gram-negative bacteria Varies among bacterial species; Fem family in Staphylococci
Known Inhibitors Nucleoside natural products (e.g., muraymycins, caprazamycins); synthetic triazinediones Cyslabdan (FemA-specific inhibitor)
Therapeutic Potential Broad-spectrum antibacterial activity Specific against MRSA and other Gram-positive pathogens
Resistance Mechanisms Not widely established Not widely established

MraY Translocase Inhibition: Application Notes & Protocols

MraY Biological Significance and Inhibitor Classes

MraY represents a particularly attractive antibacterial target due to its essential role in bacterial cell wall biosynthesis, high conservation across diverse bacterial species, and absence in mammalian systems, providing an excellent foundation for selective antibiotic development [1]. The enzyme functions at the cytoplasmic membrane interface, accepting soluble substrate UDP-MurNAc-pentapeptide from the cytosol and lipid carrier undecaprenyl phosphate from the membrane environment [2]. Extensive structural studies reveal that MraY undergoes significant conformational changes upon inhibitor binding, with a shallow binding site on the cytoplasmic face that can accommodate diverse chemical scaffolds [4]. This plasticity enables multiple inhibition strategies but complicates rational drug design.

Several distinct classes of MraY inhibitors have been characterized:

  • Nucleoside natural products: Including mureidomycins, pacidamycins, caprazamycins, muraymycins, and tunicamycins, which share a common uridine moiety but diverge in their core structures and antibacterial spectra [5] [4].
  • Cationic peptides and peptidomimetics: Derived from bacteriophage ϕX174 lysis protein E, which interacts with a hydrophobic cleft adjacent to Phe-288 on helix 9 of MraY [6].
  • Synthetic small molecules: Including novel triazinedione scaffolds designed to mimic the Arg-Trp-x-x-Trp motif of protein E [6].
  • Natural product analogs: Optimized through build-up library approaches that streamline the preparation of analogue libraries for direct biological assessment [7].
Protocol: High-Throughput Screening of MraY Inhibitors Using Fluorescence-Based Assay
2.2.1 Principle

This protocol utilizes dansylated UDP-MurNAc-pentapeptide (UDP-MurNAc-pentapeptide-DNS) as a fluorescent substrate to monitor MraY activity in real-time. Upon conversion to DNS-Lipid I, a significant fluorescence enhancement occurs, enabling continuous kinetic measurements without separation steps [2]. This assay is ideal for high-throughput screening of compound libraries and mechanistic studies of MraY inhibition.

2.2.2 Reagents and Materials
  • Purified MraY enzyme (detergent-solubilized, e.g., Bacillus subtilis MraY in 1% DDM)
  • UDP-MurNAc-pentapeptide-DNS substrate (synthesized as described in reference [2])
  • Heptaprenyl phosphate (C35-P) or undecaprenyl phosphate (C55-P) lipid substrate
  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.05% DDM
  • Test compounds dissolved in DMSO (final DMSO concentration ≤ 2%)
  • White opaque 96-well or 384-well microplates
  • Fluorescence plate reader capable of excitation at 340 nm and emission detection at 490-520 nm
2.2.3 Procedure
  • Prepare reaction mixture: In each well, combine 80 μL of assay buffer containing 50 μM C35-P (or appropriate Km-based concentration).
  • Add inhibitors: Pre-incubate test compounds (0.1-10 μM final concentration) with MraY enzyme (5-20 nM) for 10 minutes at 25°C.
  • Initiate reaction: Add UDP-MurNAc-pentapeptide-DNS (50 μM final concentration) to start the enzymatic reaction.
  • Monitor fluorescence: Immediately transfer plate to pre-equilibrated fluorescence plate reader (25°C) and measure fluorescence intensity (excitation 340 nm, emission 490-520 nm) every 30 seconds for 30-60 minutes.
  • Include controls: Run parallel reactions with no inhibitor (positive control), no enzyme (background control), and known MraY inhibitors (validation control).
  • Data analysis: Subtract background fluorescence from no-enzyme control. Calculate initial velocities from the linear portion of fluorescence increase. Determine IC₅₀ values by fitting inhibitor concentration-response curves to a four-parameter logistic equation.
2.2.4 Applications and Data Interpretation

This protocol enables efficient screening of MraY inhibitors and provides insights into inhibition mechanisms. Recent applications have identified novel triazinedione inhibitors with IC₅₀ values as low as 48 μM against particulate MraY, showing particular promise against MRSA (MIC 2-4 μg/mL) and Acinetobacter baumannii (MIC 16 μg/mL) [6]. When testing nucleoside natural products, researchers should expect IC₅₀ values in the nanomolar range (e.g., carbacaprazamycin IC₅₀ = 104 nM, capuramycin IC₅₀ = 185 nM) [4]. The assay can also distinguish between different inhibition mechanisms through comprehensive kinetic analysis.

Protocol: Kinetic Characterization of MraY Inhibitors
2.3.1 Principle

Understanding MraY inhibition kinetics is essential for characterizing compound mechanism of action. This protocol employs a two-substrate kinetic approach varying both UDP-MurNAc-pentapeptide and lipid phosphate concentrations to distinguish between competitive, uncompetitive, and mixed inhibition patterns [2].

2.3.2 Procedure
  • Set up reactions: Prepare a matrix of reactions with varying concentrations of both UDP-MurNAc-pentapeptide-DNS (e.g., 10-200 μM) and C35-P (e.g., 10-150 μM) in the presence of multiple fixed concentrations of test inhibitor.
  • Measure initial rates: Follow the fluorescence-based assay protocol above to determine initial reaction velocities for each substrate-inhibitor combination.
  • Data analysis: Fit data to appropriate kinetic models (e.g., random bi-bi, ping-pong) using non-linear regression. MraY typically follows a random bi-bi mechanism with formation of a ternary complex before product release [2].
  • Determine inhibition constants: Global fitting of the data to the appropriate rate equation yields true Km values for both substrates and Ki values for inhibitors.
2.3.3 Key Findings

Recent kinetic studies have revealed that MraY inhibitors exhibit diverse mechanisms: liposidomycin is competitive for C55-P, while capuramycin is noncompetitive for C55-P and shows mixed-type inhibition with respect to UM5A [4]. These distinctions have important implications for compound optimization and potential resistance development.

Table 2: Representative MraY Inhibitors and Their Antimicrobial Activity

Inhibitor Class Representative Compound MraY IC₅₀ Antimicrobial Activity (MIC, μg/mL) Spectrum
Triazinediones Compound 7j 48 μM MRSA: 2-4, A. baumannii: 16 Gram-positive and Gram-negative
Caprazamycins Carbacaprazamycin 104 nM MRSA: <0.5, VRE: <0.5 Gram-positive, Mycobacteria
Capuramycins Capuramycin 185 nM M. tuberculosis: 0.5-1 Mycobacteria
Mureidomycins 3'-Hydroxymureidomycin A 52 nM Pseudomonas spp.: 1-4 Gram-negative
Muraymycins Muraymycin D2 8 nM S. aureus: 0.12, E. faecalis: 2 Gram-positive
α-Helical Peptidomimetics Mimetic 1 140 μg/mL MRSA: 16, E. faecalis: 16 Gram-positive

This compound Bridge Synthesis Inhibition: Application Notes & Protocols

Biological Context and Significance

The This compound interpeptide bridge is a distinctive feature of staphylococcal peptidoglycan, playing a crucial role in cross-linking adjacent peptide stems to form the rigid cell wall matrix. In Staphylococcus aureus, this bridge is synthesized through the sequential action of three Fem family proteins: FemX adds the first glycine to the lysine residue of the pentapeptide stem, FemA adds the second and third glycines, and FemB adds the fourth and fifth glycines [3]. Inhibition of this process, particularly targeting FemA, has emerged as a promising strategy for restoring β-lactam efficacy against MRSA. The nonantibiotic small molecule cyslabdan, a labdan-type diterpene from Streptomyces sp., represents the first specifically identified FemA inhibitor that dramatically potentiates β-lactam activity against MRSA [3].

Protocol: FemA Binding and Inhibition Assay
3.2.1 Principle

This protocol describes two complementary approaches for evaluating FemA inhibition: (1) a binding assay using biotinylated cyslabdan to assess compound interaction with Fem proteins, and (2) a functional assay measuring FemA enzymatic activity through analysis of peptidoglycan intermediates.

3.2.2 Reagents and Materials
  • MRSA cell lysate or purified FemA, FemB, and FemX proteins
  • Biotinylcyslabdan (synthesized as described in [3])
  • Avidin beads (Ultralink Immobilized Streptavidin gel)
  • Glycyl-tRNA, alanyl-tRNA, and corresponding aminoacyl-tRNA synthetases
  • UDP-MurNAc-pentapeptide substrates
  • Mutanolysin and lysostaphin for peptidoglycan digestion
  • HPLC system with appropriate columns (C18 reversed-phase)
  • Mass spectrometry system for structural analysis
3.2.3 Binding Assay Procedure
  • Prepare MRSA lysate: Culture MRSA to late exponential phase in LB medium. Harvest cells, wash, and resuspend in 10 mM potassium phosphate buffer (pH 7.0) with 10 mM MgCl₂. Treat with lysostaphin (100 μg/mL) and DNase (100 μg/mL) at 30°C for 30 minutes. Remove intact cells by centrifugation at 6,500 × g for 20 minutes. Collect membrane fraction by ultracentrifugation at 40,000 rpm for 30 minutes [3].
  • Binding reaction: Incubate biotinylcyslabdan (10 μM) with MRSA lysate (1 mg protein) in binding buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for 1 hour at 4°C.
  • Affinity capture: Add avidin beads and incubate with gentle mixing for 2 hours at 4°C.
  • Wash and elute: Pellet beads and wash extensively with binding buffer. Elute bound proteins with Laemmli buffer.
  • Analysis: Separate proteins by SDS-PAGE and identify specific bands by tryptic digestion and LC-MS/MS analysis.
3.2.4 Enzyme Inhibition Assay
  • Prepare reaction mixture: Combine purified FemA (0.1-1 μM), UDP-MurNAc-pentapeptide (50 μM), glycyl-tRNA (100 μM), and test compounds in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl).
  • Incubate: Conduct reactions at 37°C for 30-60 minutes.
  • Terminate and analyze: Stop reactions by heating at 95°C for 5 minutes. Analyze reaction products by HPLC or LC-MS to quantify formation of mono-, di-, and triglycyl murein monomers.
  • Dose-response: Test multiple inhibitor concentrations to determine IC₅₀ values.
3.2.5 Key Findings and Applications

Using this protocol, researchers have demonstrated that cyslabdan specifically inhibits FemA activity (IC₅₀ ~10 μM), leading to accumulation of nonglycyl and monoglycyl murein monomers in MRSA peptidoglycan [3]. This assay system enables screening for novel FemA inhibitors that can potentiate β-lactam activity against MRSA, with cyslabdan showing remarkable potentiation of imipenem activity (1,000-fold reduction in MIC) without affecting MSSA strains [3].

G Start Start: MRSA Culture (Late exponential phase) Harvest Harvest and Wash Cells Start->Harvest Lysis Enzymatic Lysis (Lysostaphin + DNase 30°C, 30 min) Harvest->Lysis Centrifuge1 Low-Speed Centrifugation (6,500 × g, 20 min) Lysis->Centrifuge1 Centrifuge2 High-Speed Centrifugation (40,000 rpm, 30 min) Centrifuge1->Centrifuge2 Lysate MRSA Membrane Lysate Centrifuge2->Lysate Binding Binding Reaction (Biotinylcyslabdan + Lysate 4°C, 1 hour) Lysate->Binding Capture Affinity Capture (Avidin Beads 4°C, 2 hours) Binding->Capture Wash Wash Beads (Remove Non-specific Binding) Capture->Wash Elution Protein Elution (Laemmli Buffer) Wash->Elution Analysis SDS-PAGE and LC-MS/MS Analysis Elution->Analysis Identification Target Protein Identification Analysis->Identification

Figure 1: Experimental Workflow for FemA Binding Assay Using Biotinylcyslabdan

Therapeutic Implications and Combination Strategies

Synergistic Approaches for Overcoming Resistance

The simultaneous targeting of MraY and this compound bridge synthesis presents innovative opportunities for combination therapies that can overcome established resistance mechanisms. Recent studies have demonstrated that novel triazinedione inhibitors of MraY show marked synergy with bacitracin against Micrococcus flavus, suggesting a connection between the MraY inhibition site and undecaprenyl phosphate uptake [6]. Similarly, the natural product michellamine B, which also binds in the hydrophobic cleft adjacent to helix 9 of MraY, exhibits synergistic effects with bacitracin [6]. These findings indicate that the hydrophobic cleft adjacent to helix 9 in MraY participates in undecaprenyl phosphate uptake, in addition to the recently identified transporters UptA and PopT, providing a novel antibacterial mechanism that can be exploited therapeutically.

For this compound bridge inhibition, the most promising application is in β-lactam potentiation. Cyslabdan, while exhibiting minimal standalone antibacterial activity, dramatically enhances the potency of carbapenem antibiotics against MRSA by 500-1000-fold [3]. This potentiation is specific to β-lactams—particularly carbapenems—with no enhancement observed for other antibiotic classes like vancomycin, tetracycline, or fluoroquinolones [3]. This specificity underscores the mechanistic connection between this compound bridge completion and β-lactam resistance in MRSA.

Table 3: Combination Therapy Approaches Targeting Cell Wall Biosynthesis

Combination Approach Mechanistic Basis Representative Example Potentiation Factor Spectrum
MraY Inhibitor + Bacitracin Dual targeting of undecaprenyl phosphate cycle Triazinedione 6j + Bacitracin 4-8 fold MIC reduction Broad-spectrum
FemA Inhibitor + β-Lactam Disruption of this compound bridge restores β-lactam sensitivity Cyslabdan + Imipenem 1000-fold MIC reduction MRSA-specific
MraY Inhibitor + Other Cell Wall Agents Simultaneous targeting of early and late peptidoglycan steps Muraymycin + Vancomycin Additive effect Gram-positive
Dual MraY Targeting Inhibition at distinct sites on MraY Muraymycin + Triazinedione Synergistic interaction Broad-spectrum
Protocol: Checkerboard Synergy Assay for Combination Therapy
4.2.1 Principle

The checkerboard assay systematically evaluates interactions between two antimicrobial agents by testing them in two-dimensional concentration arrays. This protocol assesses the synergistic potential of MraY inhibitors or FemA inhibitors with conventional antibiotics.

4.2.2 Procedure
  • Prepare antibiotic solutions: Prepare 2× serial dilutions of both test compounds (e.g., MraY inhibitor and β-lactam antibiotic) in Mueller-Hinton broth.
  • Set up plate: In a 96-well microtiter plate, add one antibiotic in varying concentrations along the rows and the second antibiotic in varying concentrations along the columns, creating all possible combinations.
  • Inoculate bacteria: Add standardized bacterial inoculum (5 × 10⁵ CFU/mL final concentration) to each well.
  • Incubate and read: Incubate plates at 37°C for 16-20 hours, then determine MIC for each combination.
  • Calculate FIC index: Determine the Fractional Inhibitory Concentration (FIC) index using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) Interpret results: FIC index ≤ 0.5 indicates synergy; >0.5-4 indicates additive or indifferent effects; >4 indicates antagonism.
4.2.3 Applications

This protocol has been instrumental in identifying the remarkable synergy between cyslabdan and imipenem against MRSA (FIC index < 0.1) [3] and between novel triazinedione MraY inhibitors and bacitracin [6]. These findings validate combination approaches that simultaneously target different aspects of cell wall biosynthesis.

Optimization Strategies and Future Directions

Build-Up Library Approach for MraY Inhibitor Optimization

The structural complexity of natural product MraY inhibitors presents significant challenges for medicinal chemistry optimization. A recently developed build-up library strategy enables comprehensive evaluation of natural product analogues through efficient fragment ligation, bypassing the need for lengthy multi-step synthesis of each individual compound [7]. This approach involves:

  • Fragment design: Dividing MraY inhibitory natural products into core fragments (containing the essential uridine moiety) and accessory fragments (modulating binding affinity and physicochemical properties).
  • Hydrazone ligation: Utilizing chemoselective hydrazone formation between aldehyde-functionalized core fragments and hydrazine accessory fragments—a reaction that proceeds with high efficiency and produces only water as a byproduct, making it compatible with cell-based assays.
  • In situ screening: Direct biological evaluation of the resulting library without purification, enabling rapid assessment of both enzymatic inhibition and antibacterial activity.

Application of this strategy to MraY inhibitors has yielded promising analogues with potent and broad-spectrum antibacterial activity against highly drug-resistant strains, both in vitro and in vivo in acute thigh infection models [7]. Structural analysis of MraY-analogue complexes has revealed distinct interaction patterns, suggesting that these optimized compounds represent MraY inhibitors with unique binding modes.

G Start Natural Product MraY Inhibitors Fragment Fragment Design (Core + Accessory Fragments) Start->Fragment Library Build-Up Library Construction (686 Compounds) Fragment->Library Screening In Situ Screening (Enzymatic + Antibacterial) Library->Screening Identification Hit Identification (Potent Analogues) Screening->Identification Optimization Lead Optimization (Structure-Based Design) Identification->Optimization Evaluation In Vivo Evaluation (Mouse Thigh Infection Model) Optimization->Evaluation Candidate Drug Candidate Selection Evaluation->Candidate

Figure 2: Build-Up Library Strategy for MraY Inhibitor Optimization

Structural Insights and Selectivity Considerations

Recent advances in structural biology have revolutionized our understanding of MraY inhibition mechanisms. Crystal structures of MraY bound to representatives of different nucleoside inhibitor classes (caprazamycin, capuramycin, mureidomycin) reveal that these compounds exploit both overlapping and unique sites on the cytoplasmic surface of MraY [4]. These structural insights explain the diverse inhibition kinetics and antibacterial spectra observed across inhibitor classes. A key challenge in MraY inhibitor development is achieving selectivity over the human paralog GPT (GlcNAc-1-P-transferase), which shares structural and mechanistic similarities with MraY. Tunicamycin inhibitors lack this selectivity, leading to cytotoxicity, while other classes like muraymycins and caprazamycins show excellent selectivity for bacterial MraY [4].

For this compound bridge inhibitors, the specificity for FemA over FemB and FemX represents an important selectivity consideration. Cyslabdan exhibits preferential binding to FemA with some affinity for FemB but not FemX [3], indicating that the Fem family proteins, while functionally related, have distinct structural features that can be exploited for selective inhibition.

Conclusion

The simultaneous targeting of MraY translocase and this compound bridge synthesis represents a promising dual approach for combating drug-resistant bacterial infections. The protocols and application notes provided herein establish standardized methodologies for investigating these targets, from high-throughput screening and kinetic characterization to synergy evaluation and compound optimization. The continuing emergence of structural information for MraY-inhibitor complexes, coupled with innovative strategies like the build-up library approach, promises to accelerate the development of clinically viable antibacterial agents targeting these validated pathways. As antimicrobial resistance continues to escalate globally, these underexploited targets offer renewed hope for addressing the pressing therapeutic challenges posed by multidrug-resistant pathogens.

References

Comprehensive Application Notes and Protocols: Assaying Pentaglycine Endopeptidase LytU Enzymatic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LytU and Its Therapeutic Potential

LytU is a unique member of the lysostaphin family of zinc-dependent pentaglycine endopeptidases that has emerged as a promising therapeutic agent against Staphylococcus aureus infections, including methicillin-resistant strains (MRSA). This enzyme is naturally produced by S. aureus and plays a critical physiological role in cell wall separation during division by cleaving the this compound cross-bridges in the bacterial peptidoglycan layer [1] [2]. LytU possesses several distinctive characteristics that make it particularly interesting for therapeutic development: it is anchored in the plasma membrane with its active domain residing in the periplasmic space, contains a unique Ile/Lys insertion at position 151 that is vital for enzymatic activity, and exhibits a dual zinc-binding capability that may serve as a regulatory mechanism [1].

The transcriptional regulation of LytU further enhances its therapeutic appeal. Gene expression studies have demonstrated that LytU transcription is highly upregulated (up to 50-fold) upon exposure to cationic antimicrobial peptides and vancomycin, suggesting the bacterium increases its production as a compensatory mechanism when cell wall synthesis is challenged [1]. This inherent response to conventional antibiotics positions LytU as a potential combination therapy agent that could enhance the efficacy of existing treatments. Recent research has also explored engineering LytU fusion proteins, particularly LytU-SH3b, which demonstrates significantly enhanced potency with studies showing a 421-fold reduction in minimal inhibitory concentration compared to native LytU [3].

Principles of LytU Enzymatic Activity Assays

Biochemical Fundamentals

LytU functions as a zinc-dependent endopeptidase that specifically hydrolyzes the this compound bridges connecting peptidoglycan strands in the S. aureus cell wall. The catalytic mechanism involves a zinc ion that polarizes the scissile peptide bond by coordinating the carbonyl oxygen, while two catalytic histidine residues (H125 and H157) activate a water molecule to act as a nucleophile that attacks the carbonyl carbon [1]. Unlike other family members, LytU uniquely can bind a second zinc ion at the catalytic site, which acts as a potent inhibitor of enzymatic activity [1] [2]. This secondary zinc binding exhibits pH dependence, suggesting a potential regulatory mechanism in the physiological environment.

The substrate specificity of LytU is directed toward this compound sequences, making it highly specific for staphylococcal cell walls. This specificity is a significant advantage for therapeutic applications as it minimizes off-target effects. Enzymatic activity can be monitored through multiple approaches, including direct chemical bond cleavage measurement using synthetic this compound substrates or functional consequences of activity through bacterial cell lysis. The metal cofactor requirement is particularly important, with studies demonstrating that substituting the natural zinc cofactor with copper or cobalt ions remarkably increases the rate of this compound cleavage [1] [2].

Spectrophotometric Detection Principle

The most common method for quantifying LytU activity employs continuous spectrophotometric monitoring based on the characteristic absorbance properties of nicotinamide adenine dinucleotide phosphate (NADPH). This approach utilizes a coupled enzyme system where the primary reaction of interest is linked to a secondary reaction that generates a measurable signal [4]. While LytU itself does not directly produce a spectrophotometrically detectable product, its activity can be quantified by coupling it to appropriate detection systems or by monitoring the physical consequences of peptidoglycan hydrolysis.

For direct kinetic measurements, the principle follows the Beer-Lambert law, which states that absorbance (A) is proportional to concentration (c): A = ε × c × l, where ε is the molar absorption coefficient and l is the path length [4]. In the case of NADPH, which is commonly used in coupled enzyme assays, the compound exhibits a distinct absorbance maximum at 340 nm that is absent in its oxidized form (NADP), allowing sensitive detection of its formation or consumption over time [4]. This enables researchers to precisely quantify enzymatic rates by monitoring linear changes in absorbance during the initial phase of the reaction when substrate concentration is not limiting.

Direct Kinetic Assays for LytU Enzymatic Activity

This compound Cleavage Assay by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct method for monitoring LytU activity by tracking the cleavage of synthetic this compound substrates. This approach allows real-time observation of the chemical bond hydrolysis without requiring coupled enzymes or secondary detection systems [1]. The assay exploits the fact that the peptide bond cleavage between glycine residues in the this compound bridge produces distinct changes in the NMR spectrum that can be quantified over time.

Table 1: NMR Assay Components and Conditions

Component Specification Purpose
Substrate This compound peptide (1-10 mM) Natural substrate for LytU
Enzyme Purified LytU (0.1-1 µM) Catalyzes peptide bond hydrolysis
Buffer Tris or phosphate buffer (20-50 mM, pH 7.0-7.5) Maintain physiological pH
Metal ions ZnCl₂ (10-100 µM) or alternatives (Co²⁺, Cu²⁺) Essential cofactor for activity
Temperature 25-37°C Optimize reaction rate
Instrument 500-800 MHz NMR with temperature control Monitor chemical shift changes

Protocol Steps:

  • Prepare the reaction mixture containing 500 µL of this compound substrate in appropriate buffer with 10-100 µM ZnCl₂
  • Insert enzyme into NMR tube and acquire initial spectrum to establish baseline
  • Initiate reaction by adding purified LytU to final concentration of 0.1-1 µM
  • Collect sequential ¹H NMR spectra every 1-5 minutes
  • Monitor specific chemical shift regions corresponding to substrate and product signals
  • Quantify the decrease in substrate peaks and increase in product peaks over time
  • Calculate reaction rates from the linear portion of the progress curves

This method has been successfully employed to demonstrate that metal substitution with copper or cobalt ions significantly enhances the cleavage rate of this compound by LytU [1] [2]. The main advantage of this approach is the direct observation of substrate conversion without intermediate steps, though it requires specialized equipment and may have lower throughput than other methods.

Continuous Spectrophotometric Kinetic Assay

For laboratories without access to NMR instrumentation, a continuous spectrophotometric assay provides a robust alternative for measuring LytU kinetics. This method adapts principles from established enzyme coupling strategies used for other metabolic enzymes [4]. While LytU cleavage of this compound doesn't directly produce a chromogenic signal, the reaction can be monitored by coupling to secondary detection systems or by using modified substrates.

Table 2: Spectrophotometric Assay Parameters

Parameter Setting Notes
Wavelength 340 nm or appropriate for reporter NADPH detection or alternative
Path length 1.0 cm (standard cuvette) Affects absorbance values
Temperature 30°C or 37°C Controlled by spectrometer
Measurement mode Kinetic, continuous 10-60 second intervals for 5-30 minutes
Blank correction Reaction mixture without enzyme Accounts for background
Mixing Gentle inversion or cuvette mixer Ensure homogeneity

Protocol Steps:

  • Prepare reaction buffer (20-50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
  • Add appropriate cofactor (ZnCl₂ at 10-100 µM final concentration)
  • Include this compound substrate at varying concentrations (0.1-5 mM)
  • Pre-incubate the mixture in a temperature-controlled cuvette for 5-10 minutes
  • Establish baseline absorbance for 1-2 minutes before initiation
  • Start reaction by adding LytU enzyme (10-100 nM final concentration)
  • Monitor absorbance change continuously for 10-30 minutes
  • Record data at regular intervals (10-30 seconds)
  • Calculate reaction rates from the linear portion of progress curves

The temperature control is critical for reproducible results, as enzymatic activity is highly temperature-dependent. The Eppendorf BioSpectrometer and similar instruments with programmable temperature cuvette chambers are ideal for these measurements [4]. For quantitative analysis, the molar absorption coefficient of the detected product (e.g., 6.32 × 10³ L/(mol·cm) for NADPH) is used to convert absorbance changes to reaction rates [4].

Whole-Cell Lysis Assays for Functional Activity Assessment

Plate Lysis Assay Protocol

The plate lysis assay provides a qualitative to semi-quantitative method for assessing LytU activity against intact bacterial cells. This approach measures the functional consequence of enzymatic activity—the physical degradation of the cell wall leading to lytic zones on bacterial lawns. The method is particularly valuable for demonstrating the antimicrobial potential of LytU and comparing the relative potency of different enzyme preparations [3].

Procedure:

  • Prepare fresh S. aureus culture and adjust to approximately 10⁸ CFU/mL in soft agar (0.7-1.0%)
  • Overlay the bacterial suspension onto standard agar plates in a thin layer
  • Allow the overlay to solidify completely at room temperature
  • Create wells in the agar (3-5 mm diameter) using a sterile cork borer or pipette tip
  • Serially dilute purified LytU or LytU-SH3b fusion protein in saline lysis buffer (150 mM NaCl, 10 mM Tris, pH 7.5)
  • Add 10 µL of each dilution to separate wells (typical range: 10-1000 pmol/10 µL)
  • Include positive (known active enzyme) and negative (buffer alone) controls
  • Incubate plates at 37°C for 2-24 hours
  • Measure the diameter of clear zones around wells where bacterial lysis has occurred

Research has demonstrated that the LytU-SH3b fusion protein shows significantly enhanced potency in this assay format compared to native LytU, consistent with its improved cell wall targeting capabilities [3]. The inclusion of the SH3b domain, which originates from lysostaphin and specifically binds to peptidoglycan bridges, dramatically increases the local concentration of enzyme at its site of action [3].

Turbidity Reduction Assay in Liquid Culture

For quantitative assessment of LytU antibacterial activity in liquid format, the turbidity reduction assay provides a robust method that can be adapted to high-throughput screening. This approach monitors the decrease in optical density of a bacterial suspension as cells are lysed by enzymatic activity, providing a real-time measurement of antibacterial effects [3].

Procedure:

  • Grow S. aureus cultures to mid-log phase (OD₆₀₀ ≈ 0.4-0.6)
  • Harvest cells by gentle centrifugation (2,000-3,000 × g, 5-10 minutes)
  • Wash cells once with assay buffer (e.g., 150 mM NaCl, 10 mM Tris, pH 7.5)
  • Resuspend cells to standardized OD₆₀₀ (typically 0.2-0.5) in buffer containing 10-100 µM ZnCl₂
  • Distribute 100-200 µL aliquots into 96-well plate wells
  • Add purified LytU at varying concentrations (typically 1 nM-1 µM)
  • Include controls: no enzyme (negative control), buffer blank, and known lytic agent (positive control)
  • Monitor OD₆₀₀ every 2-5 minutes for 60-120 minutes using a plate reader with temperature control (37°C)
  • Calculate percentage lysis relative to initial OD and negative control

Studies utilizing this method have demonstrated that LytU effectively lyses both actively growing and stationary phase S. aureus cells, with activity being cation-dependent as evidenced by complete inhibition with EDTA chelation [1]. The assay can be modified to test different bacterial strains, growth conditions, or enzyme variants to establish structure-activity relationships.

Determination of Minimal Inhibitory Concentration (MIC)

For therapeutic development, determining the minimal inhibitory concentration (MIC) of LytU preparations against clinical isolates provides critical data on potency and potential efficacy. The MIC represents the lowest concentration that prevents visible growth of a microorganism under standardized conditions, offering a quantitative measure of antibacterial activity that enables comparison with conventional antibiotics [3].

Broth Microdilution Method:

  • Prepare two-fold serial dilutions of LytU or LytU-SH3b in culture medium (e.g., Mueller-Hinton broth) in 96-well plates
  • Include appropriate zinc supplementation (10-50 µM ZnCl₂) to maintain enzymatic activity
  • Standardize inoculum from fresh S. aureus cultures to approximately 5 × 10⁵ CFU/mL
  • Add 100 µL of bacterial suspension to each well containing 100 µL of diluted enzyme
  • Include growth control (medium + inoculum), sterility control (medium only), and comparator controls (conventional antibiotics)
  • Incubate plates at 37°C for 16-24 hours with gentle shaking if possible
  • Assess visible growth in each well, with MIC defined as the lowest concentration showing complete inhibition
  • For enhanced accuracy, include resazurin (0.015%) as a metabolic indicator and incubate additional 2-6 hours before final reading

Research has demonstrated remarkably enhanced potency for engineered LytU variants, with the LytU-SH3b fusion showing a 421-fold reduction in MIC compared to native LytU against MRSA strains [3]. This dramatic improvement highlights the potential of domain engineering to enhance the therapeutic potential of enzybiotics.

Data Analysis and Interpretation

Kinetic Parameter Calculation

For quantitative kinetic assays, the initial reaction rates determined at various substrate concentrations are used to calculate fundamental kinetic parameters through nonlinear regression to the Michaelis-Menten equation or linear transformations such as Lineweaver-Burk plots. The key parameters include:

  • Vₘₐₓ: Maximum reaction rate, reflecting the turnover capacity of the enzyme at saturating substrate levels
  • Kₘ: Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vₘₐₓ and representing the enzyme's apparent affinity for the substrate
  • kₑ�ₐₜ: Turnover number, calculated as Vₘₐₓ/[E]ₜ, where [E]ₜ is the total enzyme concentration
  • kₑ�ₐₜ/Kₘ: Specificity constant, reflecting the catalytic efficiency of the enzyme

For LytU, these parameters can be influenced by metal cofactor identity, with studies showing significantly enhanced activity with copper or cobalt substitution compared to zinc [1] [2]. The unique ability of LytU to bind a second inhibitory zinc ion at the active site must also be considered, as this can affect concentration-response relationships [1].

Statistical Analysis and Quality Control

Robust statistical analysis is essential for reliable interpretation of LytU activity data. Key considerations include:

  • Perform all assays in triplicate minimum to account for experimental variability
  • Include appropriate positive and negative controls in each experiment
  • Use linear regression of initial rate data for kinetic calculations, focusing on the linear portion of progress curves [4]
  • Report mean ± standard deviation for all quantitative measurements
  • For comparative studies, employ appropriate statistical tests (t-tests, ANOVA with post-hoc analysis) with significance defined as p < 0.05

Quality control measures should include:

  • Verification of enzyme purity by SDS-PAGE and Western blotting
  • confirmation of activity with reference substrates
  • Monitoring of assay linearity with respect to time and enzyme concentration
  • Regular calibration of instrumentation using standard references

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for LytU Activity Assays

Problem Possible Causes Solutions
Low or no activity Missing or insufficient zinc cofactor Add 10-100 µM ZnCl₂ to all buffers
Inhibitory second zinc binding Include chelating agents at controlled concentrations
Enzyme denaturation Use fresh preparations, avoid freeze-thaw cycles
High background Contaminated substrates Use fresh, high-purity reagents
Non-specific binding Include carrier protein (0.1 mg/mL BSA)
Variable results Inconsistent temperature Use temperature-controlled instrumentation
Metal ion contamination Use high-purity water and reagents
Optimization Guidelines

To ensure robust and reproducible LytU activity measurements:

  • pH optimization: LytU exhibits activity across pH 5-9, with optimal activity near neutral pH (7.0-7.5) [1]
  • Temperature profiling: Conduct assays at consistent physiological temperatures (30-37°C) with adequate pre-incubation for temperature equilibration [4]
  • Cation effects: Test alternative metal cofactors (Co²⁺, Cu²⁺) for enhanced activity, as these substitutions can remarkably increase this compound cleavage rates [1] [2]
  • Enzyme storage: Maintain purified LytU in buffered solutions with 10-20% glycerol at -80°C for long-term storage, avoiding repeated freeze-thaw cycles
  • Substrate preparation: Use fresh this compound solutions prepared in degassed buffer to prevent oxidation or contamination

Visual Overview of Key Experimental Workflows

LytU Catalytic Mechanism and this compound Cleavage

G LytU Catalytic Mechanism for this compound Cleavage cluster_substrate Substrate: this compound Bridge cluster_lytu LytU Enzyme cluster_products Cleavage Products PGly Gly-Gly-Gly-Gly-Gly LytU LytU Endopeptidase PGly->LytU Binding Product1 Shorter Peptide Fragments LytU->Product1 Peptide Bond Hydrolysis Zn1 Zinc Cofactor (Catalytic) Zn1->LytU Coordination Zn2 Zinc Ion (Inhibitory) Zn2->LytU Inhibitory Binding (pH Dependent) His Catalytic Histidines (H125, H157) His->LytU Activation CellLysis Bacterial Cell Lysis Product1->CellLysis Cell Wall Weakening CuCo Cu²⁺/Co²⁺ Substitution CuCo->Zn1 Enhanced Activity

LytU Enzymatic Activity Assay Workflow

G LytU Enzymatic Activity Assay Workflow cluster_assays Assay Selection cluster_prep Sample Preparation cluster_measurement Measurement & Analysis NMR NMR Spectroscopy Direct this compound Cleavage Monitor Monitor Reaction (5-30 minutes) NMR->Monitor Spectro Spectrophotometric Assay Coupled Detection System Spectro->Monitor Lysis Whole-Cell Lysis Assays Functional Activity Lysis->Monitor MIC MIC Determination Therapeutic Potential MIC->Monitor Enzyme Purified LytU (0.1-1 µM) Enzyme->NMR Enzyme->Spectro Enzyme->Lysis Enzyme->MIC Buffer Assay Buffer (Tris 20-50 mM, pH 7.0-7.5) Buffer->NMR Buffer->Spectro Buffer->Lysis Buffer->MIC Cofactor Metal Cofactor (Zn²⁺ 10-100 µM) Cofactor->NMR Cofactor->Spectro Cofactor->Lysis Cofactor->MIC Substrate Substrate (this compound 0.1-5 mM) Substrate->NMR Substrate->Spectro InitialRate Determine Initial Rates (Linear Regression) Monitor->InitialRate Params Calculate Kinetic Parameters (Kₘ, Vₘₐₓ, kₐₜ) InitialRate->Params Bacteria S. aureus Cells (MID-Exponential Phase) Bacteria->Lysis Bacteria->MIC

References

NMR spectroscopy monitoring pentaglycine cleavage kinetics

Author: Smolecule Technical Support Team. Date: February 2026

NMR Spectroscopy for Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing molecular structure and monitoring reactions in real-time [1]. Its key advantages for kinetic studies include:

  • Non-destructive analysis: Samples can be retained for further testing [1].
  • Minimal sample preparation: Typically only requires dissolution in a deuterated solvent [1].
  • Direct structural insight: Provides detailed information on molecular structure and dynamics at the atomic level [1].

A primary challenge is its relatively low sensitivity, potentially requiring higher sample concentrations or longer acquisition times to achieve a good signal-to-noise ratio for kinetic measurements [2] [1].

Understanding the Cleavage System

While your research focuses on a synthetic pentaglycine peptide, the enzymatic glycine cleavage system (GCS) found in nature provides a useful conceptual model for a multi-component cleavage reaction.

The GCS is a mitochondrial enzyme complex that reversibly cleaves glycine. It consists of four proteins (P, T, L, and H), each with a distinct function. In the cleavage direction, the overall reaction is [3] [4]: Glycine + H₄folate + NAD⁺ ⇄ 5,10-methylene-H₄folate + CO₂ + NH₃ + NADH + H⁺

The reaction mechanism can be visualized through the following workflow:

Diagram: Functional workflow of the glycine cleavage system (GCS), illustrating the sequence of interactions between its four protein components. Based on information from [3] [4].

Proposed NMR Protocol for this compound Cleavage

Based on general NMR principles, here is a framework you could adapt for studying this compound cleavage.

Sample Preparation
  • Solvent: Use a deuterated buffer (e.g., D₂O or deuterated phosphate buffer) appropriate for the enzyme and peptide.
  • Sample Concentration: this compound concentration should be high enough for a good NMR signal while remaining soluble.
  • Experimental Setup: Transfer 500-600 µL of sample to a standard NMR tube.
Key NMR Parameters for Kinetics

The table below summarizes crucial parameters for monitoring the reaction, focusing on ¹H NMR.

Table 1: Key NMR Parameters for Kinetic Monitoring

Parameter Recommended Setting Purpose/Rationale
Temperature Controlled (e.g., 25°C, 37°C) Maintain consistent reaction kinetics.
Number of Scans 4-16 Balance between time-resolution and signal-to-noise.
Relaxation Delay 1-3 seconds Allow for spin-lattice relaxation.
Spectral Width 10-12 ppm Ensure all relevant proton signals are captured.
Data Points 32k-64k Maintain sufficient digital resolution.
Anticipated Chemical Shifts

The table below lists the expected ¹H NMR chemical shifts for this compound, which will decrease as cleavage proceeds.

Table 2: Expected ¹H NMR Chemical Shifts for this compound [5]

Proton Type Approximate Chemical Shift (δ, ppm) Notes
α-H protons 3.5 - 4.0 ppm Downfield due to nitrogen.
Amide NH protons ~7.5 - 8.5 ppm Can exchange with D₂O.
Methylene protons 1-2 ppm Upfield, shielded region.
Data Acquisition and Analysis
  • Kinetic Series: Collect consecutive 1D ¹H NMR spectra over time.
  • Quantification: Integrate the area of a characteristic peak (e.g., the α-H proton signal of glycine residues).
  • Kinetic Modeling: Plot the integrated peak area versus time. Fit the data to an appropriate kinetic model to determine the rate constant.

Protocol Summary

Here is a visual summary of the experimental workflow:

Protocol_Workflow Start Prepare Sample: This compound in D₂O buffer Step1 Load into NMR Start->Step1 Step2 Set Acquisition Parameters Step1->Step2 Step3 Initiate Reaction (Add Enzyme/Temp.) Step2->Step3 Step4 Collect Time-Series NMR Spectra Step3->Step4 Step5 Integrate Relevant Peak Areas Step4->Step5 Step6 Plot & Fit Data for Kinetic Constants Step5->Step6

Diagram: Proposed experimental workflow for monitoring this compound cleavage kinetics using NMR spectroscopy.

References

Comprehensive Application Notes: Structural and Functional Analysis of SH3b Domain Pentaglycine Binding Site

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SH3b Domain and Lysostaphin

Lysostaphin is a bacteriolytic enzyme produced by Staphylococcus simulans that exhibits potent anti-staphylococcal activity against clinically significant pathogens including methicillin-resistant *Staphylococcus aureus* (MRSA). This enzyme has attracted considerable therapeutic interest due to its ability to cause rapid bacterial cell lysis and disrupt biofilms, making it a promising agent for treating resistant staphylococcal infections. The specificity and efficacy of lysostaphin derive from its modular architecture, which consists of two functionally distinct domains: an N-terminal catalytic domain with glycylglycyl endopeptidase activity that cleaves pentaglycine cross-bridges, and a C-terminal cell wall targeting domain (SH3b) that recognizes and binds specific elements of staphylococcal peptidoglycan.

The SH3b domain is a bacterial homolog of eukaryotic SH3 domains but features distinct structural adaptations that enable recognition of peptidoglycan components. This domain is approximately 92 residues in length and is responsible for driving the specific targeting of lysostaphin to staphylococcal cell walls by recognizing This compound cross-bridges, a distinctive feature of staphylococcal peptidoglycan. Understanding the molecular mechanism underlying peptidoglycan recognition by the SH3b domain provides crucial insights for developing novel antibacterial agents and engineering enhanced lysostaphin variants with improved therapeutic properties. These application notes comprehensively summarize the structural basis of this compound recognition by the SH3b domain and provide detailed protocols for studying this interaction experimentally.

Structural Insights into SH3b-Pentaglycine Recognition

Overall Domain Architecture

The SH3b domain of lysostaphin exhibits a characteristic β-sandwich fold composed of eight β-strands (β1–β8) organized into two orthogonal β-sheets. The first sheet is formed by β5–β7 and the N-terminus of β2, while the second sheet consists of β3, β4, β8 and the C-terminus of β2. This structural arrangement creates a compact, stable domain that provides the structural framework for peptidoglycan recognition. Unique to bacterial SH3b domains are the β1, β3, and β4 strands, which are not present in their eukaryotic counterparts and contribute to the domain's ability to recognize bacterial cell wall components. The RT loop (located between β2 and β3 strands) represents a critical structural element that, together with strands β1 and β2, forms the this compound binding groove. This structural organization remains largely unchanged upon ligand binding, with no significant conformational differences observed between apo and this compound-bound structures (root-mean-square deviation of 0.7Å for main chain atoms), indicating a rigid binding surface that pre-organizes for substrate recognition [1] [2].

Dual Binding Site Mechanism

Recent structural studies have revealed an unanticipated two-site recognition mechanism whereby the SH3b domain interacts with both this compound cross-bridges and peptide stems through independent binding sites located on opposite surfaces of the domain. This dual recognition system explains how the domain achieves specific and efficient binding to complex peptidoglycan structures despite relatively weak affinities for individual peptidoglycan components.

Table 1: Key Binding Sites in SH3b Domain

Binding Site Structural Elements Key Residues Ligand Recognized Affinity
This compound Site Groove between β1-β2 strands and RT loop Asn405, Tyr407, Thr409, Tyr411, Thr429, Gly430, Pro431, Phe432, Met435, Glu451, Met453, Tyr472 This compound cross-bridge (GGGGG) ~890 μM
Peptide Stem Site Opposite surface from this compound site Asn421, Ile425, Arg427, Val440, Ala443, Val461, Leu473 Tetrapeptide stem (Ala-γ-Glu-Lys-Ala) ~963 μM

This structural arrangement means that a single branched peptidoglycan fragment containing both this compound and peptide stem components cannot simultaneously engage both binding sites on one SH3b domain. Instead, structural studies have revealed that clustering of SH3b domains occurs on peptidoglycan surfaces, with one domain binding to the this compound cross-bridge while an adjacent domain binds the peptide stem [3] [4]. This cooperative binding mechanism enhances avidity and promotes the formation of lysostaphin oligomers on peptidoglycan surfaces, significantly increasing local enzyme concentration and potentially contributing to the observed "hole-punching" activity of lysostaphin in bacterial cell walls.

Molecular Details of this compound Recognition

The This compound binding groove is a shallow surface cleft located between the β1 and β2 strands on one side and the RT loop on the other. This groove accommodates the this compound peptide in an extended conformation that runs approximately parallel to β1 and anti-parallel to β2. The structural basis for this compound specificity involves both direct steric exclusion of amino acids with Cβ atoms and indirect selection of main chain conformations preferentially accessible to glycine residues. The interactions between the SH3b domain and this compound involve a combination of hydrogen bonding, van der Waals contacts, and water-mediated interactions [1] [2].

Table 2: Specific Protein-Ligand Interactions in this compound Recognition

Glycine Position Key Interactions with SH3b Domain
Gly1 Carbonyl oxygen hydrogen bonds with Asn405 side chain carboxamide
Gly2 NH group hydrogen bonds with Glu451 carboxylate; carbonyl oxygen accepts water-mediated hydrogen bond from Thr409
Gly3 NH group hydrogen bonds with water molecule; position determined by covalent linkage to adjacent residues
Gly4 NH group donates hydrogen bond to Thr429 carbonyl oxygen; carbonyl oxygen accepts water-mediated hydrogen bond from Thr409
Gly5 Stacks against aromatic ring of Tyr407; carboxylate forms crystal contacts

The this compound peptide adopts a unique non-canonical secondary structure characterized by carbonyl group orientations that differ from both α-helical and β-strand configurations. This conformation is stabilized by numerous interactions with the protein, including hydrogen bonds between the Gly2 NH group and Glu451 carboxylate, between Gly4 NH and Thr429 carbonyl oxygen, and between the Gly1 carbonyl oxygen and Asn405 side chain. Additional stabilization is provided by water-mediated hydrogen bonds and stacking interactions between Gly5 and Tyr407. The specificity for glycine residues arises from the narrow dimensions of the binding groove, which cannot accommodate side chains beyond the Cβ atom, effectively excluding most proteinogenic amino acids [1] [2].

Experimental Protocols and Methodologies

Production and Purification of SH3b Domain

Expression and Purification Protocol:

  • Gene Cloning: Clone the DNA sequence encoding the lysostaphin SH3b domain (residues 402-493) into the pGEX-2T expression vector using BamHI and EcoRI restriction sites, resulting in an in-frame fusion with glutathione S-transferase (GST) to facilitate purification.

  • Protein Expression:

    • Transform the recombinant plasmid into E. coli BL21(DE3) expression strain.
    • Inoculate overnight cultures into fresh LB or M9 minimal medium (for isotope labeling) containing 100 μg/mL ampicillin.
    • Grow cultures at 37°C with shaking until OD600 reaches 0.6-0.8.
    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
    • Continue incubation for 3 hours at 37°C with shaking.
  • Protein Purification:

    • Harvest cells by centrifugation and disrupt using sonication in appropriate lysis buffer.
    • Clarify the lysate by centrifugation and load the soluble fraction onto Glutathione Sepharose 4 Fast Flow resin.
    • Wash the resin extensively with phosphate-buffered saline (PBS) to remove non-specifically bound proteins.
    • Cleave the GST tag by incubation with thrombin (1 unit per 100 μg of fusion protein) for 16 hours at room temperature.
    • Elute the untagged SH3b domain and further purify by gel filtration chromatography using a HiLoad 16/60 Superdex 75 column.
    • Concentrate the purified protein using Amicon centrifugal filters with a 5,000 MWCO [5].

For NMR studies, proteins can be uniformly labeled with ^15^N and ^13^C by growing bacteria in M9 minimal medium containing ^15^NH4Cl and ^13^C-glucose as sole nitrogen and carbon sources, respectively.

Crystallization and Structure Determination

Co-crystallization Protocol with Peptidoglycan Ligands:

  • Ligand Preparation: Synthesize peptidoglycan ligands using solid-phase peptide synthesis. Key ligands include:

    • This compound peptide (GGGGG)
    • Tetrapeptide stem (Ala-γ-Glu-Lys-Ala)
    • Branched peptide containing both tetrapeptide stem and this compound chain (Ala-γ-Glu-Lys[GGGGG]-Ala)
  • Complex Formation:

    • Incubate purified SH3b domain with a 1.5-2 molar excess of the desired peptidoglycan ligand.
    • Maintain samples at 4°C for 2-4 hours to ensure complex formation.
  • Crystallization:

    • Use vapor diffusion method (sitting drop) by mixing 1 μL of protein-ligand complex (10-15 mg/mL in PBS) with 1 μL of reservoir solution.
    • Optimal crystallization conditions for the SH3b-pentaglycine complex: 0.1 M HEPES pH 7.5, 1.0 M sodium citrate, 2% (v/v) 1,2-ethanediol.
    • Grow crystals at 20°C for 5-7 days.
  • Data Collection and Structure Determination:

    • Flash-cool crystals in liquid nitrogen using reservoir solution supplemented with 20% glycerol as cryoprotectant.
    • Collect X-ray diffraction data at synchrotron sources (e.g., to 1.4 Å resolution).
    • Solve the structure by molecular replacement using the apo SH3b domain (PDB ID: 4LXC) as a search model.
    • Refine the model using iterative cycles of manual building in Coot and computational refinement in REFMAC [2] [6].

G A Gene Cloning B Protein Expression A->B C Protein Purification B->C E Complex Formation C->E D Ligand Preparation D->E F Crystallization E->F G Data Collection F->G H Structure Solution G->H I Model Refinement H->I

Figure 1: Experimental workflow for SH3b domain production, crystallization, and structure determination

Analysis of Binding Interactions

NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Prepare uniformly ^15^N/^13^C-labeled SH3b domain at 0.2-0.5 mM concentration in PBS (pH 6.5-7.0) with 10% D2O.
    • Add 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) as an internal chemical shift reference.
  • NMR Experiments:

    • Record ^1^H-^15^N HSQC spectra at 308 K on a high-field NMR spectrometer (800 MHz).
    • Perform triple resonance experiments (HNCACB, CBCA(CO)NH, HNCO) for backbone resonance assignment.
    • Conduct ^1^H-^13^C HSQC experiments for side-chain assignment.
  • Ligand Titrations:

    • Prepare concentrated stock solutions of peptidoglycan ligands in the same buffer as the protein sample.
    • Acquire ^1^H-^15^N HSQC spectra after each addition of ligand (typical molar ratios: 0.5:1, 1:1, 2:1, 5:1, 10:1 ligand:protein).
    • Monitor chemical shift perturbations (CSPs) for each residue using the formula: CSP = √(ΔδH² + (0.2ΔδN)²), where ΔδH and ΔδN are chemical shift changes in ^1^H and ^15^N dimensions, respectively.
  • KD Determination:

    • Fit CSPs as a function of ligand concentration to a one-site binding model using non-linear regression analysis.
    • Identify binding sites by mapping residues with significant CSPs onto the three-dimensional structure of the SH3b domain [3] [5].

Microscale Thermophoresis (MST) Protocol:

  • Sample Labeling:

    • Label purified SH3b domain using a fluorescent dye according to manufacturer's instructions (e.g., NT-647 dye for MST).
    • Remove excess dye using size exclusion chromatography.
  • Binding Measurements:

    • Prepare a series of ligand dilutions in assay buffer (typically 16 concentrations with 1:1 serial dilutions).
    • Mix constant concentration of labeled SH3b domain (50 nM) with each ligand concentration.
    • Incubate samples for 15-30 minutes at room temperature to reach binding equilibrium.
  • Data Collection and Analysis:

    • Load samples into premium coated capillaries.
    • Measure thermophoresis using an MST instrument at 20-25°C with appropriate LED power and MST power settings.
    • Fit the dose-response curves to obtain binding affinity (KD) values [2].

Therapeutic Applications and Engineering Approaches

Engineering SH3b Domain Specificity

The structural insights into this compound recognition have enabled rational engineering approaches to modulate the specificity and affinity of the SH3b domain. The key strategy involves targeted mutagenesis of residues lining the binding groove to alter its physicochemical properties and steric constraints. Based on the crystal structure, several residues have been identified as promising targets for engineering:

  • Tyr407: Modifications to this residue affect stacking interactions with Gly5
  • Asn405: Alterations impact hydrogen bonding with Gly1 carbonyl oxygen
  • Glu451: Mutations influence salt bridge formation with Gly2 NH group
  • Thr429: Engineering changes hydrogen bonding with Gly4 NH group

Experimental approaches to engineer SH3b domains involve creating focused mutagenesis libraries targeting these key positions and employing high-throughput screening methods to identify variants with altered specificity profiles. Successful engineering efforts have yielded SH3b variants with maintained activity against peptidoglycans containing serine substitutions in the cross-bridge, potentially overcoming a common mechanism of lysostaphin resistance [1] [2].

Therapeutic Development for Staphylococcal Infections

The potent and specific bacteriolytic activity of lysostaphin against S. aureus, including MRSA strains, positions it as a promising therapeutic agent for treating drug-resistant staphylococcal infections. Several therapeutic applications are currently being explored:

  • Direct Antimicrobial Therapy:

    • Treatment of systemic MRSA infections
    • Eradication of staphylococcal biofilms on medical implants
    • Topical applications for skin and wound infections
  • Enzyme Engineering Strategies:

    • Development of lysostaphin variants with reduced immunogenicity for systemic administration
    • Creation of fusion proteins combining SH3b domain with other antimicrobial agents
    • Engineering of bacteriophage endolysins with enhanced staphylococcal targeting

Clinical development of lysostaphin-based therapeutics has advanced to phase trials for some applications, demonstrating safety and efficacy in challenging infection models. The unique mechanism of action, targeting essential peptidoglycan cross-bridges, makes resistance development less likely compared to conventional antibiotics, provided that the dual binding site recognition mechanism remains intact [3] [5] [4].

Conclusion and Future Perspectives

The structural characterization of the SH3b domain and its interaction with peptidoglycan has provided invaluable insights into the molecular mechanism underpinning lysostaphin's exceptional antistaphylococcal activity. The discovery of the two-site recognition mechanism represents a significant advancement in our understanding of how this enzyme achieves both specificity and efficiency in bacterial cell wall recognition. The experimental protocols outlined in these application notes provide comprehensive methodologies for further investigating SH3b-peptidoglycan interactions and engineering enhanced variants.

Future research directions will likely focus on several key areas:

  • Structure-guided engineering of SH3b domains with broadened specificity to target diverse bacterial pathogens
  • Mechanistic studies of the relationship between binding dynamics and bacteriolytic efficiency
  • Development of optimized lysostaphin variants with enhanced therapeutic properties for clinical applications
  • Exploration of synergistic combinations with conventional antibiotics to address complex infections

The continued structural and functional investigation of the SH3b domain will undoubtedly yield new opportunities for developing novel antimicrobial strategies based on this remarkable bacterial targeting system.

References

Comprehensive Application Notes and Protocols for High-Level Recombinant Lysostaphin Production in Pichia pastoris

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lysostaphin and the Pichia pastoris Expression System

Lysostaphin is a potent antimicrobial enzyme that exhibits exceptional activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains. As a zinc metalloprotease, it specifically cleaves the pentaglycine cross-bridges in the cell wall of staphylococci, leading to rapid bacterial lysis and death. The clinical potential of lysostaphin is substantial, particularly in an era of increasing antibiotic resistance, with studies demonstrating its efficacy in various infection models including systemic infections, catheter-associated biofilms, and pneumonia. However, the clinical translation of this promising therapeutic agent has been hampered by challenges in producing sufficient quantities of high-quality, active enzyme using conventional expression systems [1].

The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a premier platform for recombinant protein production, offering an ideal balance between prokaryotic simplicity and eukaryotic sophistication. This system combines the advantages of microbial expression (high yield, inexpensive media, rapid growth) with essential eukaryotic processing capabilities (protein folding, disulfide bond formation, limited glycosylation). P. pastoris can achieve exceptionally high cell densities in bioreactors, with the capability to grow to densities exceeding 100 g/L dry cell weight, resulting in correspondingly high volumetric yields of recombinant proteins. Furthermore, its ability to secrete proteins efficiently into the culture medium significantly simplifies downstream purification, as the supernatant contains relatively low levels of endogenous proteins compared to intracellular expression systems [2] [3].

For lysostaphin production specifically, P. pastoris offers distinct advantages over both prokaryotic systems like E. coli and other eukaryotic systems. Unlike E. coli, which often produces recombinant proteins as inclusion bodies requiring complex refolding procedures, P. pastoris typically secretes properly folded, active lysostaphin directly into the culture medium. Additionally, while S. cerevisiae tends to hyperglycosylate recombinant proteins, P. pastoris adds shorter oligosaccharide chains, which is particularly important for lysostaphin production since glycosylation can impair its antimicrobial activity [4] [1].

Sequence Optimization and Genetic Engineering Strategies

Gene Design and Glycosylation Site Disruption

The successful high-level production of lysostaphin in P. pastoris requires careful attention to gene sequence optimization and the elimination of potential glycosylation sites that can impair enzyme activity. The initial barrier to lysostaphin expression in P. pastoris is the inherent incompatibility of the wild-type lysostaphin gene with the yeast's translational machinery. This challenge can be overcome through the design and synthesis of a codon-optimized gene that incorporates improved codon usage balanced with appropriate A+T/G+C content to facilitate efficient transcription and translation in the yeast host [4].

A more significant challenge is the presence of N-linked glycosylation sequons (Asn-X-Ser/Thr) in the lysostaphin sequence that are aberrantly glycosylated by P. pastoris, resulting in reduced enzymatic activity and heterogeneous product formation. Analysis of the wild-type lysostaphin sequence using tools such as NetNGlyc 1.0 Server reveals multiple potential glycosylation sites that must be addressed through strategic mutagenesis [1].

  • Site-directed mutagenesis of critical asparagine residues within glycosylation sequons represents the most direct approach to preventing unwanted glycosylation. Research demonstrates that mutation of Asn to Gln at positions 125 and 232 (N125Q and N232Q) effectively disrupts glycosylation while maintaining enzymatic function.
  • Alternatively, threonine to alanine substitutions (e.g., T127A) within glycosylation sequons can similarly prevent glycosylation by eliminating the essential hydroxyl group required for carbohydrate attachment.
  • Combination mutants such as 127A232Q (T127A + N232Q) have proven particularly effective, yielding fully active, aglycosylated lysostaphin with enhanced antimicrobial potency compared to commercial preparations [1].

The table below summarizes the most effective glycosylation site mutants and their impact on lysostaphin production and activity:

Table: Optimized Lysostaphin Variants with Disrupted Glycosylation Sites

Variant Mutations Expression Yield MIC vs S. aureus Glycosylation Status
127A T127A 1315 mg/L 0.07–0.3 μM Non-glycosylated
232Q N232Q Not reported Variable reduction Non-glycosylated
127A232Q T127A + N232Q 1141 mg/L 0.07–0.3 μM Non-glycosylated
Wild-type None <100 mg/L 0.3–1.2 μM Aberrantly glycosylated
Expression Vector Design and Strain Selection

The selection of appropriate expression vectors and P. pastoris strains is crucial for achieving high-level lysostaphin production. The alcohol oxidase 1 (AOX1) promoter is the most widely used and effective promoter for controlling recombinant protein expression in P. pastoris, offering tight regulation and extremely strong induction in response to methanol. For lysostaphin expression, secretion vectors such as pPICZαA or pPIC9K are preferred as they direct the recombinant protein to the culture medium, significantly simplifying downstream purification [5].

When selecting host strains, researchers have several options with distinct metabolic characteristics:

  • Methanol Utilization Plus (Mut⁺) strains such as X-33 and GS115 possess intact AOX1 and AOX2 genes, enabling rapid methanol metabolism and typically resulting in the highest expression levels following methanol induction.
  • Methanol Utilization Slow (Mutˢ) strains like KM71 have a disrupted AOX1 gene and rely on the slower AOX2-based methanol metabolism, resulting in slower growth on methanol but potentially reduced metabolic burden during protein production.
  • Protease-deficient strains such as SMD1168 can be advantageous for expressing proteins like lysostaphin that might be susceptible to proteolytic degradation in the culture supernatant [2] [5].

For optimal lysostaphin production, the PichiaPink Expression System offers significant advantages over traditional systems, including both low- and high-copy plasmid backbones, multiple secretion signal sequences, and protease-deficient host strains specifically designed to enhance protein yield and integrity. This system utilizes adenine selection (ADE2 complementation) rather than antibiotic resistance, making it more suitable for large-scale production [5].

Fermentation Optimization and Process Control

High-Cell Density Fermentation Protocol

Achieving high-cell density fermentation is essential for maximizing lysostaphin yields in P. pastoris. The following detailed protocol has been optimized specifically for lysostaphin production and can be scaled from laboratory shake flasks to industrial bioreactors:

  • Strain Preparation: Transform optimized lysostaphin gene constructs into selected P. pastoris strains (X-33 or GS115 recommended) using electroporation (1.5 kV, 25 µF, 200 Ω). Select transformants on YPD plates containing appropriate selection antibiotics (typically Zeocin at 100 mg/L) [6] [1].

  • Inoculum Development:

    • Pick a single colony and inoculate into 50 mL of BMGY medium (1% yeast extract, 2% peptone, 100 mM potassium phosphate pH 6.0, 1.34% yeast nitrogen base, 0.4 mg/L biotin, 2% glycerol) in a 250 mL baffled Erlenmeyer flask.
    • Incubate at 30°C with vigorous shaking (220-300 rpm) for 24-48 hours until the culture reaches saturation (OD600 ≈ 10-15) [7].
  • Bioreactor Inoculation and Growth Phase:

    • Transfer the seed culture to a bioreactor containing basal salts medium (per liter: 26.7 mL H3PO4, 0.93 g CaSO4, 18.2 g K2SO4, 14.9 g MgSO4·7H2O, 4.13 g KOH) supplemented with 4% glycerol as carbon source.
    • Maintain dissolved oxygen above 30% through agitation and aeration control.
    • Control pH at 6.0 through automatic addition of ammonium hydroxide (which also serves as nitrogen source).
    • Grow at 30°C until glycerol depletion (indicated by a sharp increase in dissolved oxygen) [1] [7].
  • Methanol Induction Phase:

    • Initiate a glycerol-limited fed-batch phase by adding 50% glycerol containing 12 mL/L PTM1 trace salts at a rate of 15 mL/L/h for 4 hours.
    • Begin methanol induction using a stepwise ramp-up protocol: 3 hours at 3 mL/L/h, followed by 5 mL/L/h for 4 hours, then maintain at 8-10 mL/L/h for the remainder of the fermentation.
    • For enhanced biomass production and lysostaphin yield, supplement with 0.5% sorbitol throughout the methanol induction phase as a non-repressing carbon source that improves cell viability without repressing the AOX1 promoter [7].
    • Continue induction for 72-96 hours, monitoring lysostaphin production through regular sampling and activity assays.
  • Harvest: Separate cells from culture supernatant by centrifugation at 8,000 × g for 20 minutes at 4°C. Filter the supernatant through 0.45 µm membranes to remove residual cells and debris [1].

Critical Process Parameters and Optimization Strategies

The table below summarizes key fermentation parameters and their optimal ranges for lysostaphin production in P. pastoris:

Table: Optimized Fermentation Parameters for Lysostaphin Production in P. pastoris

Parameter Optimal Range Impact on Yield Notes
Temperature 20-30°C 20-30% variation Lower temperatures (20-25°C) may enhance stability of secreted lysostaphin
pH 6.0-7.0 Critical NH4OH as neutralizing agent provides nitrogen source and improves growth
Dissolved Oxygen >30% Essential Methanol metabolism requires high oxygen levels
Methanol Concentration 0.5-1.0% Concentration-dependent Must be maintained within limits to avoid toxicity
Sorbitol Supplement 0.5-1.0% 20-50% increase Non-repressing carbon source enhances biomass and productivity
Induction Duration 72-96 hours Time-dependent Maximum yields typically achieved at 72-96 hours
Cell Density at Induction OD600 ≈ 100-150 Critical for high yield Corresponds to ~30 g/L dry cell weight

Additional optimization strategies include:

  • Methanol Control: Implement online monitoring of methanol concentration using alcohol sensors or off-gas analysis to maintain optimal induction levels (0.5-1.0%) while preventing accumulation to toxic levels.
  • Temperature Shift: Employ a temperature reduction to 20-25°C during the induction phase to potentially reduce protease activity and enhance lysostaphin stability in the culture supernatant.
  • Protease Inhibition: Add casamino acids (1%) or commercial protease inhibitor cocktails to the medium to minimize lysostaphin degradation, particularly in non-protease-deficient strains [7] [3].

Downstream Processing and Purification

The secretion of lysostaphin into the culture medium significantly simplifies downstream processing, as the relatively low concentration of endogenous secretory proteins in P. pastoris supernatants facilitates efficient purification. The following protocol enables recovery of high-purity, active lysostaphin with typical yields of 50-70% from the culture supernatant [4] [1].

Primary Recovery and Concentration
  • Clarification: Filter the culture supernatant through a 0.45 µm polyethersulfone (PES) membrane filter to remove residual cells and debris.
  • Concentration: Concentrate the filtered supernatant 10-20 fold using tangential flow filtration with a 10 kDa molecular weight cut-off (MWCO) membrane, or alternatively using stirred cell concentrators with similar MWCO membranes. This step typically recovers >95% of lysostaphin activity.
  • Buffer Exchange: Diafilter the concentrated lysostaphin solution against 5-10 volumes of binding buffer (20 mM phosphate buffer, 200 mM NaCl, pH 7.5) to prepare for subsequent purification steps [1] [7].
Purification Chromatography

The purification strategy for lysostaphin depends on the specific tag incorporated during construct design. For His-tagged variants, immobilized metal affinity chromatography (IMAC) provides excellent recovery and purity, while for untagged lysostaphin, ion-exchange chromatography offers an effective alternative.

Table: Comparison of Purification Methods for Recombinant Lysostaphin

Purification Step Conditions Purity Achieved Yield Advantages

| Ni-NTA IMAC | Binding: 20 mM phosphate, 200 mM NaCl, pH 7.5 Elution: 250 mM imidazole | >95% | 60-70% | High specificity, single-step purification for His-tagged variants | | Cation Exchange | Binding: 20 mM sodium acetate, pH 5.0 Elution: 0-1 M NaCl gradient | >90% | 50-60% | No tag required, effective contaminant removal | | Hydrophobic Interaction | Binding: 1.5 M ammonium sulfate, 50 mM phosphate, pH 7.0 Elution: Decreasing salt gradient | 80-90% | 40-50% | Excellent for removing host cell proteins | | Size Exclusion | 150 mM NaCl, 20 mM phosphate, pH 7.0 | >98% | 70-80% | Polishing step, buffer exchange to final formulation |

Detailed IMAC Protocol for His-Tagged Lysostaphin:

  • Equilibrate a Ni-NTA column with 10 column volumes (CV) of binding buffer (20 mM phosphate buffer, 200 mM NaCl, pH 7.5).
  • Load the concentrated and buffer-exchanged lysostaphin solution at a linear flow rate of 1-2 cm/min.
  • Wash with 10 CV of binding buffer to remove weakly bound contaminants.
  • Wash with 5 CV of wash buffer (binding buffer containing 20-50 mM imidazole) to remove specifically bound host cell proteins.
  • Elute lysostaphin with 5 CV of elution buffer (binding buffer containing 250 mM imidazole), collecting 1 CV fractions.
  • Analyze fractions by SDS-PAGE and pool those containing pure lysostaphin [1] [7].

For large-scale production, continuous chromatography systems such as simulated moving bed (SMB) technology can significantly improve process efficiency and resin utilization.

Formulation and Storage
  • Buffer Exchange: Transfer pooled lysostaphin fractions into the final formulation buffer (typically 20 mM phosphate, 150 mM NaCl, pH 7.0-7.4) using desalting columns or diafiltration.
  • Sterile Filtration: Filter the purified lysostaphin through a 0.22 µm membrane under aseptic conditions.
  • Concentration Adjustment: Adjust protein concentration to target specification (typically 1-10 mg/mL for most applications) using ultrafiltration.
  • Storage: Aliquot and store at -80°C for long-term preservation. For short-term storage (weeks to months), lysostaphin remains stable at 4°C in appropriate buffers [1].

Quality Assessment and Functional Characterization

Analytical Methods for Lysostaphin Characterization

Rigorous quality control is essential to ensure the biological activity and structural integrity of recombinant lysostaphin. The following analytical methods should be employed to characterize the final product:

  • Purity Analysis: Perform SDS-PAGE under reducing conditions using 4-20% gradient gels, with purity requirements typically >95% as determined by densitometric analysis. Additional confirmation of purity can be obtained by reverse-phase HPLC using a C4 or C8 column with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.
  • Molecular Weight Verification: Determine molecular mass by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The theoretical molecular mass of non-glycosylated mature lysostaphin is approximately 27 kDa.
  • Glycosylation Analysis: Verify the absence of N-linked glycosylation using periodic acid-Schiff (PAS) staining or lectin blots, confirming successful disruption of glycosylation sites [1].
Functional Activity Assays

The antimicrobial activity of lysostaphin must be rigorously quantified using standardized methods:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare twofold serial dilutions of lysostaphin in Mueller-Hinton broth supplemented with 50 mg/L calcium and 12.5 mg/L magnesium.
    • Inoculate with S. aureus (ATCC 43300 recommended for MRSA) at approximately 5 × 10^5 CFU/mL.
    • Incubate at 35°C for 16-20 hours.
    • Record the lowest concentration that completely inhibits visible growth.
    • High-purity lysostaphin should exhibit MIC values ranging from 0.001 to 0.1 µg/mL against reference S. aureus strains [1].
  • Time-Kill Kinetics Assay:

    • Exponentially growing S. aureus cultures (approximately 10^6 CFU/mL) are treated with lysostaphin at 1× MIC and 4× MIC concentrations.
    • Incubate at 35°C with shaking.
    • Withdraw samples at 0, 15, 30, 60, and 120 minutes, serially dilute in cold saline, and plate on Mueller-Hinton agar.
    • Count colonies after 24 hours incubation.
    • High-quality lysostaphin should achieve >99.9% killing (3-log reduction) within 30 minutes at 1× MIC without regrowth over 24 hours [1].
  • Zinc Content Analysis: Since lysostaphin is a zinc-dependent metalloprotease, determine zinc content using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. The theoretical zinc content is approximately one atom per molecule of lysostaphin [1].

The following diagram illustrates the complete experimental workflow for recombinant lysostaphin production in P. pastoris, from gene design to functional characterization:

G Start Start: Gene Design SO Sequence Optimization • Codon optimization • Glycosylation site disruption • Synthetic gene synthesis Start->SO VC Vector Construction • pPICZαA with AOX1 promoter • α-factor secretion signal • HIS/Zeocin selection SO->VC TS Strain Transformation • P. pastoris X-33/GS115 • Electroporation • Selection on Zeocin plates VC->TS SC Screening & Inoculum Prep • Small-scale expression screening • Inoculum development in BMGY TS->SC FM Fermentation Process • High-cell density growth • Methanol induction with sorbitol • Process parameter control SC->FM PU Purification • Culture clarification • Concentration • Ni-NTA/ion-exchange chromatography FM->PU QC Quality Control • SDS-PAGE purity verification • MIC determination • Glycosylation analysis PU->QC End End: Active Lysostaphin QC->End

Troubleshooting and Technical Considerations

Despite the robustness of the P. pastoris expression system, several challenges may arise during lysostaphin production that require specific troubleshooting approaches:

  • Low Expression Yields: If lysostaphin yields are suboptimal, consider screening for multi-copy integrants using higher antibiotic concentrations (for antibiotic-based systems) or utilizing the PichiaPink system with high-copy vectors. Additionally, verify the integrity of the AOX1 promoter and secretion signal sequence, and optimize the methanol induction strategy with careful control of methanol concentration [4] [5].

  • Proteolytic Degradation: Proteolysis can significantly impact lysostaphin yield and quality. To mitigate this issue, use protease-deficient strains (SMD1168), add protease inhibitors such as PMSF (1 mM) or complete protease inhibitor cocktails to the culture medium, optimize fermentation pH to reduce protease activity (pH 6.0-7.0), and reduce induction temperature to 20-25°C [3].

  • Incomplete Glycosylation Site Disruption: If glycosylation persists despite site-directed mutagenesis, verify the mutation success by DNA sequencing and consider additional glycosylation site mutations (e.g., 127A232Q double mutant). Characterization of glycosylation status should include PAS staining, mass spectrometry analysis, and lectin blotting [1].

  • Reduced Biological Activity: If purified lysostaphin exhibits lower than expected antimicrobial activity, verify zinc content by atomic absorption spectroscopy and consider supplementing with zinc during fermentation (100 μM ZnSO4). Additionally, assess proper protein folding by circular dichroism spectroscopy and confirm disulfide bond formation by mass spectrometry [1] [8].

The following diagram illustrates the key decision points in troubleshooting common problems in lysostaphin production:

G Start Troubleshooting Analysis P1 Low Expression Yield? Start->P1 S1 • Screen for multi-copy integrants • Verify AOX1 promoter function • Optimize methanol induction P1->S1 Yes P2 Proteolytic Degradation? P1->P2 No End High-Quality Lysostaphin S1->End S2 • Use protease-deficient strains • Add protease inhibitors • Lower induction temperature P2->S2 Yes P3 Aberrant Glycosylation? P2->P3 No S2->End S3 • Verify mutation success • Implement double mutants • Characterize with PAS staining/MS P3->S3 Yes P4 Reduced Bioactivity? P3->P4 No S3->End S4 • Verify zinc content • Assess protein folding • Check disulfide bonds P4->S4 Yes P4->End No S4->End

Conclusion and Applications

The optimized protocols presented in this application note enable researchers to achieve high-level production of fully active, non-glycosylated lysostaphin in P. pastoris, with yields exceeding 1 g/L in optimized bioreactor processes. The combination of sequence optimization to eliminate glycosylation sites, strain engineering for efficient secretion, fermentation optimization incorporating sorbitol supplementation, and simplified purification strategies represents a comprehensive approach that overcomes the historical limitations of lysostaphin production in heterologous expression systems.

The successful implementation of these protocols has significant implications for advancing lysostaphin toward clinical applications. With the ability to produce large quantities of high-purity, active enzyme, researchers can now more effectively explore the therapeutic potential of lysostaphin against drug-resistant staphylococcal infections, including MRSA and MDRSA. The high yields achieved through this system (100-1000 times those previously reported) effectively remove production limitations as a barrier to preclinical and clinical development [4] [1].

Furthermore, the methodologies described herein serve as a valuable framework for the production of other recombinant antimicrobial proteins in P. pastoris. The principles of glycosylation site disruption, fermentation optimization, and functional characterization can be adapted to various enzymes with therapeutic potential, expanding the toolbox available for combating antimicrobial resistance. As the global threat of antibiotic-resistant infections continues to grow, the availability of robust, scalable production platforms for novel antimicrobial agents like lysostaphin becomes increasingly vital for public health [1].

References

Comprehensive Application Notes and Protocols: Microscopy Techniques for Pentaglycine Cross Bridge Visualization in Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The pentaglycine cross bridge is a distinctive structural component of the Staphylococcus aureus peptidoglycan layer, serving as a critical determinant of cell wall integrity and a promising target for antibacterial development. These flexible peptide chains cross-link adjacent stem peptides in the peptidoglycan polymer, creating a mesh-like exoskeleton that withstands internal turgor pressure and maintains cell shape [1]. The this compound bridge is synthesized through the sequential action of three essential Fem family peptidyltransferases (FemX, FemA, and FemB), which utilize glycyl-tRNA as a glycine donor [2] [3]. Recent research has demonstrated that complete this compound bridges are indispensable for S. aureus viability, as depletion of FemAB proteins leads to aberrant cell division, pseudomulticellular forms, and eventual cell lysis [1]. This essential nature, combined with the absence of similar structures in mammalian cells, makes the this compound bridge an attractive target for novel antimicrobial agents, particularly against methicillin-resistant S. aureus (MRSA) strains.

The structural specificity of this compound bridges has been exploited by natural antibacterial systems, most notably by lysostaphin, a bacteriocin produced by Staphylococcus simulans. Lysostaphin contains a glycyl-glycine endopeptidase domain that specifically cleaves this compound bridges, leading to cell wall degradation and bacterial lysis [4] [5]. The C-terminal cell wall-targeting domain (CWT) of lysostaphin selectively binds to cross-linked peptidoglycan containing this compound bridges, directing the enzyme to its substrate with remarkable specificity [5]. This review presents comprehensive methodologies for visualizing and analyzing this compound cross bridges using lysostaphin-derived probes and advanced microscopy techniques, providing researchers with robust tools for investigating staphylococcal cell wall biology and evaluating novel therapeutic approaches.

Probe Design and Binding Mechanisms

Lysostaphin-Derived Molecular Probes

The SH3b domain of lysostaphin serves as an ideal targeting module for molecular probes due to its high affinity and specificity for this compound-containing peptidoglycan. Structural studies have revealed that lysostaphin SH3b domain contains a groove between β1 and β2 strands that accommodates the this compound peptide in an extended conformation [4]. The binding specificity arises from both steric exclusion of Cβ atoms (which would be present in other amino acids) and selection of main chain conformations preferentially accessible to glycine residues [4]. This domain can be fused to various reporter proteins, such as green fluorescent protein (GFP), to create specific probes for this compound bridge visualization without compromising bacterial viability during initial binding stages.

The molecular recognition between SH3b domains and this compound bridges involves multiple interactions along the binding groove. Key residues involved in binding include Asn405, Tyr407, Thr409, Tyr411, Thr429, Gly430, Pro431, Phe432, Met435, Glu451, Met453, and Tyr472, which form the side and bottom walls of the binding pocket [4]. The this compound peptide runs approximately parallel to β1 and anti-parallel to β2, with specific hydrogen bonds forming between glycine residues and SH3b domain side chains. For instance, the carbonyl oxygen atom of Gly1 accepts a hydrogen bond from Asn405, while Gly2 NH group hydrogen bonds with Glu451 [4]. These specific interactions ensure the high selectivity of lysostaphin-derived probes for this compound bridges over other cell wall components.

Probe Validation and Specificity Controls

Binding specificity must be confirmed through appropriate control experiments using bacterial strains with altered cross bridge structures. S. aureus femAB mutants, which contain primarily monoglycine cross bridges instead of this compound bridges, show dramatically reduced binding of lysostaphin CWT domain [5]. Similarly, strains incorporating serine residues into their cross bridges (a mechanism of lysostaphin resistance) exhibit reduced affinity for lysostaphin-derived probes [4]. These strains serve as essential negative controls for validating probe specificity. Competitive inhibition assays using purified cross-linked murein (disaccharides linked to interconnected wall peptides) effectively block GFP-CWT binding to staphylococci, while murein monomers or lysostaphin-solubilized cell wall fragments do not, confirming that the probe targets cross-linked peptidoglycan rather than isolated precursors [5].

Table 1: Bacterial Strains for Probe Validation

Strain Genotype/Phenotype Cross Bridge Composition Expected Binding Utility
S. aureus Newman Wild-type This compound Strong positive Positive control
S. aureus AS145 femAB mutant Primarily monoglycine Dramatically reduced Negative control
S. aureus BB270 Wild-type for femAB This compound Strong positive Complementation control
S. simulans TNK1 Lysostaphin producer Variable Species-specific control Specificity assessment

Detailed Experimental Protocols

Probe Preparation and Purification

Recombinant GFP-CWT fusion protein provides an excellent tool for this compound bridge visualization. To construct the expression plasmid, amplify the DNA sequence encoding the C-terminal 92 amino acids of lysostaphin (CWT domain) from S. simulans genomic DNA and clone it into an appropriate expression vector (e.g., pQE30) downstream of and in-frame with the GFP coding sequence [5]. Transform the construct into E. coli expression strains (e.g., M15) and induce expression with 1 mM IPTG when cultures reach OD₆₀₀ = 0.6-0.8. Purify the fusion protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under native conditions, followed by gel filtration chromatography to remove aggregates. Determine protein concentration using Bradford assay and confirm purity by SDS-PAGE. Aliquot and store at -80°C in storage buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

Alternative labeling approaches include conjugating the SH3b domain directly to organic dyes using chemical modification. Purify recombinant His-tagged SH3b domain and incubate with amine-reactive dyes (e.g., Alexa Fluor 647 NHS ester) in 100 mM sodium bicarbonate buffer (pH 8.5) for 2 hours at room temperature. Remove excess dye using desalting columns and verify the degree of labeling according to manufacturer instructions. For both probe types, confirm binding activity using S. aureus wild-type and femAB mutant strains before proceeding with experimental applications. The recommended probe concentration range for staining experiments is 50-500 nM, with optimal concentration determined empirically for each preparation.

Staining Procedures for Microscopy

Sample preparation is critical for high-quality imaging. Grow S. aureus strains to mid-log phase (OD₆₀₀ = 0.4-0.6) in appropriate medium (e.g., LB, TSB). For membrane staining, add FM 4-64 dye to a final concentration of 1-5 µg/mL and incubate for 5-10 minutes at room temperature [1]. For peptidoglycan visualization, use vancomycin-FL (Van-FL) at 1 µg/mL for 10-15 minutes. Wash cells twice with PBS or appropriate buffer to remove unbound dye. For GFP-CWT or labeled SH3b domain staining, incubate cells with 100-200 nM probe for 15-30 minutes at room temperature or 37°C with gentle agitation. Include control samples without probe for autofluorescence assessment. For fixed samples, add paraformaldehyde to a final concentration of 2-4% and incubate for 15-30 minutes before washing and staining.

Slide preparation for microscopy requires careful attention to preserve cell morphology. Use high-precision glass coverslips (thickness #1.5) coated with poly-L-lysine to enhance cell adhesion. Apply 5-10 µL of stained bacterial suspension to coated coverslips and allow to adhere for 5-10 minutes. Carefully remove excess liquid and mount using appropriate mounting medium compatible with the imaging modality. For super-resolution imaging, use photo-stabilizing mounting media to reduce fluorophore blinking and photobleaching. Seal edges with clear nail polish if necessary. Prepare samples immediately before imaging for optimal results.

G A Culture S. aureus to mid-log phase B Harvest cells and wash with buffer A->B C Fix cells with PFA (optional) B->C D Stain with membrane dye (FM 4-64) C->D E Stain with peptidoglycan probe (Van-FL) D->E F Incubate with GFP-CWT or labeled SH3b E->F G Wash to remove unbound probe F->G H Prepare microscope slides G->H I Image using appropriate microscopy modality H->I

Diagram 1: Sample Preparation Workflow for this compound Bridge Staining. This flowchart outlines the sequential steps for preparing bacterial samples for this compound bridge visualization, including staining procedures for different cellular components.

Super-Resolution Microscopy Imaging

Structured illumination microscopy (SIM) provides excellent resolution for visualizing this compound bridge distribution while maintaining relatively mild imaging conditions compatible with live cells. For SIM imaging, use a commercial SIM system equipped with high-numerical aperture objectives (NA ≥ 1.4) and appropriate laser lines matched to your fluorophores (e.g., 488 nm for GFP, 561 nm for FM 4-64, 640 nm for Alexa Fluor 647). Adjust laser power and exposure times to optimize signal-to-noise ratio while minimizing photobleaching. Acquire z-stacks with section spacing of 0.1-0.15 µm to enable 3D reconstruction. Process raw SIM data using manufacturer's software or open-source alternatives, applying appropriate parameters for noise filtering and reconstruction fidelity.

Sample imaging parameters for SIM typically include: 5 phase shifts and 3 rotations per z-plane, camera exposure times of 50-100 ms per raw image, and total acquisition times of 5-30 seconds per z-stack depending on sample brightness. For time-lapse experiments, reduce laser exposure and acquisition frequency to minimize phototoxicity. For fixed samples, stochastic optical reconstruction microscopy (STORM) can achieve higher resolution (20-30 nm) but requires specialized imaging buffers containing thiols and oxygen scavengers. Always include appropriate controls (untreated cells, femAB mutants, and no-primary-probe samples) to distinguish specific signal from background autofluorescence and nonspecific binding.

Data Analysis and Interpretation

Image Processing and Quantitative Analysis

Image analysis pipelines should be established before data acquisition to ensure consistent processing across samples. After acquisition, perform flat-field correction to account for uneven illumination, followed by background subtraction using control samples. For SIM data, apply consistent reconstruction parameters across all samples in an experiment. For quantitative analysis of this compound bridge distribution, segment bacterial cells using membrane staining (FM 4-64) as a reference, then quantify GFP-CWT or SH3b probe fluorescence intensity within the bacterial envelope. Calculate enrichment factors at division septa compared to lateral wall regions, as this compound bridges are typically more abundant at nascent division sites [1].

Morphometric analysis of cells with altered this compound bridges reveals characteristic phenotypes. FemAB-depleted cells frequently appear as pseudomulticellular forms with multiple perpendicular septa (46.7 ± 9.9% in depleted cells versus 0.3 ± 0.6% in wild-type) [1]. These aberrant morphologies can be quantified using aspect ratio, cell volume, and septation index measurements. Additionally, assess membrane integrity using propidium iodide or similar viability dyes, as this compound bridge disruption leads to membrane damage and eventual lysis [1]. Compare experimental groups to appropriate controls using statistical tests appropriate for your experimental design (e.g., t-tests for pairwise comparisons, ANOVA for multiple groups).

Table 2: Quantitative Parameters for this compound Bridge Analysis

Parameter Description Measurement Method Biological Significance
Septal Enrichment Ratio Fluorescence intensity at septum vs lateral wall Intensity line scans across cell axis Indicates localized cross bridge deposition
Cross Bridge Density Total probe fluorescence per unit cell surface area 3D surface rendering and intensity integration Reflects overall this compound content
Lysostaphin Sensitivity Bacterial lysis rate after lysostaphin treatment Turbidity measurement or CFU counting Functional assessment of this compound accessibility
Pseudomulticellular Index Percentage of cells with multiple aberrant septa Morphological classification from images Indicator of severe cross bridge defects
Troubleshooting and Technical Considerations

Common issues in this compound bridge staining include weak probe signal, high background fluorescence, and cell morphology artifacts. For weak signal, verify probe activity using validated positive controls and consider increasing probe concentration or incubation time. Ensure proper folding of recombinant proteins by analyzing circular dichroism spectra or tryptophan fluorescence if signal remains weak. For high background, include additional wash steps after staining, optimize probe concentration, and confirm specificity using femAB mutant strains. If cell morphology appears abnormal, verify that growth conditions maintain appropriate osmolarity, as this compound bridge defects increase sensitivity to osmotic stress [1].

Technical validation should include demonstration that observed signals specifically reflect this compound bridge presence. Perform competitive inhibition experiments by pre-incubating probe with synthetic this compound peptide (1-10 mM) before applying to samples – this should significantly reduce binding signal. Test cross-reactivity with other bacterial species containing different cross bridge structures (e.g., Enterococcus faecalis with L-Ala-L-Ala cross bridges or Streptococcus pneumoniae with direct peptide bonds). Ensure that microscopy findings correlate with biochemical assessments of peptidoglycan composition, such as HPLC analysis of muropeptide profiles [1]. When possible, complement genetic mutants to restore wild-type phenotypes and confirm that probe binding is recovered.

Research Applications and Future Directions

The methodologies described herein enable detailed investigation of bacterial cell wall organization and its perturbation under various conditions. These techniques are particularly valuable for assessing the mechanisms of action of novel antibacterial compounds targeting cell wall biosynthesis. For instance, molecules interfering with Fem protein activity can be rapidly evaluated using lysostaphin-derived probes to detect alterations in this compound bridge incorporation [3]. Similarly, these approaches can monitor adaptive responses to antibiotic stress, such as cell wall thickening in vancomycin-intermediate S. aureus (VISA) strains or cross bridge alterations in response to β-lactam exposure.

Drug development applications include high-throughput screening for inhibitors of this compound bridge formation using fluorescence-based assays. The GFP-CWT probe can be adapted to microplate formats to quantify this compound accessibility in whole cells after compound treatment. Additionally, these staining techniques facilitate mechanistic studies of lysostaphin resistance, which can arise from incorporation of serine residues into cross bridges or from reduced cross-linking [4]. By correlating probe binding with lysostaphin sensitivity across clinical isolates, researchers can better understand resistance mechanisms and develop strategies to overcome them. Future methodological developments may include the creation of turn-on fluorescent probes that increase signal upon binding this compound bridges, enabling real-time monitoring of cross bridge dynamics in living cells without wash steps.

G A This compound Cross Bridge B Lysostaphin SH3b Domain A->B Binds C GFP Fusion Protein B->C Fused to D Microscopy Visualization C->D Enables E Antibiotic Mechanism Studies D->E F Drug Screening Assays D->F G Resistance Mechanism Analysis D->G

Diagram 2: this compound Probe Applications in Research. This diagram illustrates the relationship between this compound bridges, lysostaphin-derived probes, and their research applications in antibacterial development.

Conclusion

The microscopy techniques and molecular probes described in these application notes provide powerful tools for investigating the fundamental biology of staphylococcal cell walls and developing novel therapeutic strategies. The protocol details and troubleshooting guidelines should enable researchers to reliably visualize and quantify this compound cross bridges in S. aureus and related organisms. As antibiotic resistance continues to pose serious threats to public health, these methodologies will contribute to essential research on cell wall biosynthesis and the validation of new antibacterial targets. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining appropriate controls and validation steps to ensure biologically meaningful results.

References

HPLC analysis muropeptide composition pentaglycine crosslinking

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Peptidoglycan and Muropeptide Analysis

Peptidoglycan (PGN) is a fundamental component of the bacterial cell wall, providing mechanical strength and shape. It is a polymer consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) sugars, cross-linked by short peptide stems [1] [2].

The analysis of its breakdown products, muropeptides, is crucial for understanding bacterial cell wall biology, the mechanism of action of antibiotics like β-lactams, and the basis of bacterial resistance [1] [3]. The "pentaglycine cross-linking" you asked about is a classic feature of Staphylococcus aureus, where a bridge of five glycine residues links the stem peptides of adjacent glycan chains [1] [3].

Muropeptide Composition and Cross-Linking Data

The table below summarizes key muropeptide structures and their features, with a focus on S. aureus.

Table 1: Key Muropeptide Structures and Features in *Staphylococcus aureus*

Muropeptide Type Example Structure / Composition Key Features / Role Cross-Link Type
Monomer GlcNAc-MurNAc-L-Ala-D-iGln-L-Lys-(Gly~5~)-D-Ala (Penta(Gln)Gly5) [1] The basic, non-cross-linked subunit from which all larger structures are built. N/A
Cross-linked Oligomers Dimers, Trimers, Tetramers, etc. [1] Formed when the this compound bridge of one stem peptide is linked to the D-Ala of another via transpeptidation. Provides structural integrity. 4→3 (via Gly5 bridge)
Serine-modified Cross-bridges e.g., Gly-Gly-Ser-Gly-Ser [3] Incorporation of serine by FmhA/FmhC enzymes confers resistance to lysostaphin and affects susceptibility to β-lactams. 4→3 (via modified bridge)

The following table outlines the typical parameters used for UPLC-MS analysis of muropeptides.

Table 2: Typical UPLC-MS Parameters for Muropeptide Analysis

Parameter Typical Setting for Analysis Purpose / Note
Column Reversed-Phase CSH C18, 130Å, 1.7 µm, 2.1 mm × 100 mm [1] Provides high-resolution separation of muropeptides.
Mobile Phase A Water with 0.05% Trifluoroacetic acid (TFA) [1] TFA acts as a volatile ion-pairing agent.
Mobile Phase B Methanol with 0.035% TFA, or Acetonitrile [1] [4] Organic solvent for the elution gradient.
Gradient 5-30% B (Gram-positives) or 0-30% B (Gram-negatives) over 70 min [1] Gradually increases elution strength to separate muropeptides by hydrophobicity.
Detection UV (210 nm) and Mass Spectrometry (MS) [1] [2] UV for quantification; MS for immediate determination of muropeptide structures.
MS Mode Positive ESI, scan range 50-2000 m/z [1] Suitable for detecting protonated muropeptide ions.

Experimental Protocol for Muropeptide Analysis

Here is a detailed protocol for purifying and analyzing muropeptides, combining a modern rapid method with essential steps from established procedures [1] [2].

Workflow Overview

The diagram below illustrates the complete experimental workflow.

G cluster_purification Purification (Completed in 24h) START Start: Bacterial Cell Pellet PGN_PURIFICATION Peptidoglycan Purification START->PGN_PURIFICATION ENZ_DIGESTION Enzymatic Digestion PGN_PURIFICATION->ENZ_DIGESTION S1 Boil in SDS or 1M NaCl REDUCTION Chemical Reduction ENZ_DIGESTION->REDUCTION UPLC_MS UPLC-MS Analysis REDUCTION->UPLC_MS DATA Data Analysis UPLC_MS->DATA S2 Wash & Sonicate S3 DNase/RNase/Trypsin Digest S4 Acid Treatment (HCl) to remove Teichoic Acids S5 Wash to Neutral pH

Step-by-Step Method
  • Peptidoglycan Purification (Rapid Protocol)

    • Cell Lysis and Washing: Resuspend the bacterial cell pellet in 0.25% SDS in 0.1 M Tris/HCl (pH 6.8) or 1 M NaCl. Boil for 30 minutes. Centrifuge and wash the insoluble fraction repeatedly with water to remove SDS, checking for completeness of SDS removal [1].
    • Sonication: Sonicate the cell walls on ice to break them into smaller fragments [1].
    • Enzymatic Digestion of Contaminants: Incubate the sample with DNase, RNase, and trypsin in appropriate buffers to remove nucleic acids and cell wall-bound proteins. Inactivate the enzymes by boiling [1].
    • Teichoic Acid Removal: Treat the sample with 1 N HCl at room temperature to release wall teichoic acids (WTAs). Avoid higher HCl concentrations to prevent sample clumping. Wash the pure PGN pellet until the pH is neutral [1].
  • Digestion to Muropeptides

    • Resuspend the pure PGN in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.0).
    • Digest with a muramidase (e.g., mutanolysin, 40 µg) for 16 hours (overnight) at 37°C with shaking. This enzyme cleaves the glycan strands, releasing a mixture of muropeptides [1] [2].
  • Reduction of Muropeptides

    • Reduce the digested sample with sodium borohydride (NaBH4) for 30 minutes. This step converts the MurNAc residues to NAc-muraminitol, preventing mutarotation of the sugar ring that would cause double peaks in chromatography [1] [2].
    • Acidify the solution with a small volume of phosphoric acid to stop the reaction [2].
  • UPLC-MS Analysis

    • Inject the reduced muropeptide sample onto a reversed-phase UPLC column (e.g., Waters CSH C18) [1].
    • Use the gradient elution conditions described in Table 2. The effluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode [1].

Key Applications in Research and Drug Development

The structural relationship between the core muropeptide and its cross-linked forms is fundamental to its function.

G Monomer        Monomer UnitGlcNAc - MurNAc├─ L-Ala├─ D-iGln├─ L-Lys - (Gly)5└─ D-Ala     Crosslink        4→3 Cross-linkD-Ala4 (Donor)↓ε-NH2 of L-Lys3 (Acceptor)     Monomer->Crosslink Transpeptidation (PBP Catalyzed) Dimer        DimerTwo glycan strandscovalently linkedvia this compound bridge     Crosslink->Dimer

  • Antibiotic Mechanism and Resistance Studies: HPLC analysis of muropeptides is a powerful tool for investigating the effects of antibiotics like β-lactams (which inhibit transpeptidases) and daptomycin on cell wall structure and composition [1]. It has been instrumental in characterizing the role of PBP2A in methicillin-resistant S. aureus (MRSA) and understanding how mutations in fem (factors essential for methicillin resistance) genes lead to resistance by altering the this compound cross-bridge length [5] [3].
  • Discovery of Novel Cross-links: This methodology has uncovered unusual peptidoglycan structures, such as the Lys- and d-Lys-containing cross-links in Thermotoga maritima and the 3-3 cross-links catalyzed by LD-transpeptidases in Mycobacterium tuberculosis and Caulobacter crescentus, which are associated with resistance and virulence [4] [2].
  • Studying Host-Pathogen Interactions: Specific muropeptide structures are recognized by the host innate immune system (e.g., NOD1 and NOD2 receptors). Understanding this interaction is vital for immunology research [1] [2].

Troubleshooting and Technical Notes

  • Column Equilibration: For automated analysis of multiple samples, ensure the UPLC column is properly re-equilibrated to the initial solvent conditions between runs to maintain retention time stability [2].
  • MS Compatibility: While TFA is excellent for peak separation, it can cause ion suppression in MS. If MS sensitivity is low, consider using formic acid or post-column TFA modification kits [1].
  • Sample Complexity: For highly cross-linked Gram-positive bacteria, the later-eluting peaks (dimers, trimers, etc.) can be very complex. Coupling with MS is almost essential for their definitive identification [1].

I hope this detailed application note and protocol provides a solid foundation for your research. Should you require further clarification on any of the steps or analyses, please feel free to ask.

References

overcoming lysostaphin resistance serine substitution pentaglycine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Resistance Mechanism

FAQ: Why does serine substitution in the pentaglycine bridge confer resistance to lysostaphin?

Lysostaphin is a glycyl-glycine endopeptidase whose catalytic domain specifically cleaves the this compound cross-bridges in the staphylococcal peptidoglycan [1] [2]. The introduction of serine residues, particularly at the third position of this bridge, prevents enzymatic cleavage [3] [4].

Structural studies of lysostaphin's SH3b domain in complex with a this compound peptide reveal that the binding groove is sterically and conformationally optimized for glycine [4]. The binding site selects for main chain conformations accessible to glycine but not to other amino acids like serine, which has a Cβ atom that creates steric hindrance [4].

Troubleshooting Guide: Strategies to Overcome Resistance

Here are several experimental approaches to counter serine-based lysostaphin resistance.

Strategy Mechanism of Action Key Experimental Notes
Inhibit Wall Teichoic Acids (WTAs) [5] Reduces WTA-mediated prevention of lysostaphin binding to cell wall. Use CRISPR-dCas9 to downregulate tarO, tarH, or tarG genes. Sensitizes resistant S. aureus in nutrient-rich media.
Employ Combination Therapy [6] Uses synergism between lysostaphin and other antimicrobials to enhance efficacy. Niosomal co-delivery of lysostaphin and antimicrobial peptide LL-37 showed sustained, synergistic anti-staphylococcal activity.
Target Metabolic Pathways [7] Inhibition of Serine Hydroxymethyltransferase (SHMT) affects serine/glycine metabolism. SHMT inhibitor (SHIN1) sensitizes resistant S. aureus; ΔshmT knockout strain becomes lysostaphin-susceptible.

Essential Experimental Protocols

Protocol 1: Ninhydrin-Based Enzymatic Activity Assay

This simple protocol measures lysostaphin's catalytic activity on synthetic this compound without handling live bacteria [8].

  • Principle: Lysostaphin cleavage increases N-terminal amino groups. Ninhydrin reacts with these groups, producing a violet color measurable at OD~595~.
  • Steps:
    • Prepare Substrate: Create a 5 mM this compound stock in water (heat suspension at 99°C for 20 min to dissolve).
    • Reaction Mixture: Combine this compound, assay buffer, and lysostaphin.
    • Incubate & Stop Reaction: Aliquot mixture, incubate at desired temperature, and stop at time points by freezing at -80°C.
    • Develop Color: Thaw samples, add 100 µL of 0.4% w/v ninhydrin (in 80% DMSO/20% water, pH 7.5). Incubate at 85°C for 15 min.
    • Dilute & Measure: Cool, add 200 µL water, and measure OD~595~ in a microplate reader.
  • Troubleshooting: Ensure this compound is fully dissolved. High salt concentrations may affect the ninhydrin reaction; include appropriate controls.

Protocol 2: FRET-Based Substrate Cleavage Assay

This assay uses a designed polypeptide FRET substrate to study cleavage specificity with high sensitivity [3].

  • Principle: A polypeptide substrate (e.g., MV11F) contains a this compound sequence flanked by a fluorophore and quencher. Cleavage separates the pair, increasing fluorescence.
  • Application: Ideal for testing lysostaphin variants or quantifying the inhibitory effect of specific serine substitutions (e.g., GGSGG).

Visualizing Resistance and Testing Strategies

The diagrams below illustrate the core resistance mechanism and a key experimental workflow.

resistance_mechanism Lysostaphin Resistance by Serine Substitution SerineSubstitution Serine in this compound Bridge (Especially at Position 3) StericHindrance Creates Steric Hindrance (Cβ atom) SerineSubstitution->StericHindrance ConformationalChange Prevents Adoption of Required Main Chain Conformation SerineSubstitution->ConformationalChange NoCleavage No Peptidoglycan Cleavage StericHindrance->NoCleavage ConformationalChange->NoCleavage BacterialResistance Bacterial Growth (Lysostaphin Resistant) NoCleavage->BacterialResistance

experimental_workflow Workflow for Ninhydrin-Based Activity Assay Start Prepare 5mM this compound (Heat to 99°C) Step1 Mix Lysostaphin, Buffer, and Substrate Start->Step1 Step2 Incubate and Aliquot at Desired Temperature Step1->Step2 Step3 Stop Reaction at Time Points (Freeze at -80°C) Step2->Step3 Step4 Add Ninhydrin Reagent and Incubate at 85°C Step3->Step4 Step5 Cool, Add Water, Measure OD595 Step4->Step5

Key Technical Takeaways

  • The third glycine residue is the most critical; its substitution to serine completely blocks cleavage [3].
  • Combination strategies are among the most promising for overcoming resistance in clinical or applied settings [5] [6].
  • Direct enzymatic assays (ninhydrin or FRET) are crucial for decoupling binding issues from catalytic inactivation when troubleshooting resistant strains [8] [3].

References

femAB depletion growth defects pseudomulticellular morphology

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: femAB Depletion

Q: What are the expected growth and morphological defects upon depleting femAB in Staphylococcus aureus?

A: Depleting the femAB operon is lethal for S. aureus and results in a distinctive pseudomulticellular morphology, where cells contain multiple, often mis-placed and perpendicular, division septa [1]. This is accompanied by a severe growth defect and eventual cell lysis [1].

Observation Description in femAB-Depleted Cells Underlying Cause / Functional Impact
Growth in Liquid Culture No growth in the absence of inducer; reduced growth rate at low inducer concentrations [1]. Essential function of femAB in cell wall synthesis; lethal depletion [1].
Cell Viability (CFUs) Severe loss of colony-forming units upon depletion [1]. Loss of cell integrity and lysis [1].
Cell Morphology Pseudomulticellular forms with multiple, often perpendicular septa [1]. Defective cell division and septum formation due to impaired peptidoglycan cross-linking [1].
Peptidoglycan (PG) Composition Massive accumulation of monomeric muropeptides with a single glycine; absence of pentaglycine cross-bridges and higher-order crosslinked muropeptides (dimers, trimers) [1]. FemAB is required for adding the 2nd-5th glycines to form the this compound interpeptide bridge for PG cross-linking [2] [1].
Membrane Integrity Membrane rupture and cell lysis [1]. The poorly crosslinked cell wall cannot withstand the cell's internal turgor pressure [1].

Q: What is the molecular function of the femAB operon, and why is its depletion so detrimental?

A: The femAB operon encodes non-ribosomal peptidyl transferases (FemA and FemB) that synthesize the This compound cross-bridges in the peptidoglycan of S. aureus [2] [1].

  • FemA: Adds the second and third glycine residues to the growing interpeptide bridge [2] [1].
  • FemB: Adds the fourth and fifth glycine residues [2] [1].

These bridges are essential for cross-linking the glycan strands in the peptidoglycan, forming a rigid meshwork that protects the cell from bursting due to internal turgor pressure. Depleting FemAB results in a peptidoglycan lacking these bridges, which is mechanically weak and leads to cell lysis [1].

Experimental Protocols & Validation

For researchers investigating femAB, here are key methodologies and validation steps from recent studies.

Protocol 1: Constructing and Analyzing a Conditional femAB Mutant

This protocol outlines the creation of an IPTG-inducible femAB strain and core analysis methods [1].

Step Methodology Description Key Parameters / Tips
1. Strain Construction Place the femAB operon under control of an IPTG-inducible promoter (e.g., Pspac) in the chromosome. Include a plasmid-encoded lacI repressor to minimize basal expression [1]. Use clinically relevant MRSA strains like MW2 or COL [1].
2. Growth Curve Analysis Grow the conditional mutant in liquid medium with varying IPTG concentrations (0 µM, 10 µM, 25 µM, 500 µM). Monitor optical density over 10+ hours [1]. No growth in 0 µM IPTG confirms essentiality. Growth at 10 µM indicates minimal required expression [1].
3. Phenotypic Confirmation Viability Assay: Measure colony-forming units (CFUs) from induced vs. non-induced cultures [1]. Microscopy: Use super-resolution structured illumination microscopy (SIM). Stain with membrane (FM 4-64), peptidoglycan (vancomycin-FL), and DNA dyes [1]. CFU loss confirms lethality. Microscopy reveals pseudomulticellular forms and membrane defects [1].
4. Peptidoglycan Composition Analysis Harvest cells, purify and digest peptidoglycan to muropeptides. Separate via HPLC and analyze profiles [1]. Look for accumulation of peak 4 (monoglycyl monomer) and loss of peak 5 (pentaglycyl monomer) and cross-linked oligomers [1].

Protocol 2: Cell Morphology Assay for Live-Cell Tracking

This general protocol for quantifying cell morphology can be adapted to monitor the pseudomulticellular phenotype in real-time without invasive staining [3].

G Cell Morphology Assay Workflow Start Seed cells (5% confluence) A Attach cells (2-24 hours) Start->A B Sterilize and apply HoloLid A->B C Add treatment to cells B->C D Auto-calibrate instrument C->D E Setup experiment map D->E F Define capture positions and time-lapse settings E->F G Run and monitor experiment F->G H Identify cells and adjust segmentation G->H I Analyze morphology features (volume, area, thickness) H->I J Export data for analysis I->J

Key Insights and Mechanism Diagram

The pseudomulticellular morphology arises because the this compound bridges are essential for proper cell division. The following diagram summarizes the mechanism linking femAB depletion to the observed cell defects.

G Mechanism of femAB Depletion Phenotype FemAB_Depletion femAB Depletion No_this compound No this compound Bridge Synthesis FemAB_Depletion->No_this compound Poor_Crosslinking Poorly Crosslinked Peptidoglycan No_this compound->Poor_Crosslinking Weak_Cell_Wall Structurally Weak Cell Wall Poor_Crosslinking->Weak_Cell_Wall Defective_Division Defective Cell Division & Septum Formation Weak_Cell_Wall->Defective_Division Membrane_Rupture Membrane Rupture and Cell Lysis Weak_Cell_Wall->Membrane_Rupture Osmotic_Support Growth in High Osmolarity Medium (Mitigation) Osmotic_Support->Weak_Cell_Wall Partially Compensates Pseudomulticellular Pseudomulticellular Morphology Defective_Division->Pseudomulticellular

  • Essentiality of femAB: Earlier studies suggested femAB mutants were viable but grew poorly, likely because those strains had acquired secondary compensatory mutations that allowed survival under laboratory conditions [2] [1]. A clean, conditional mutant without such mutations proves that femAB is essential [1].
  • Phenotype Rescue: The deleterious effects of femAB depletion can be partially mitigated by growing cells in a medium with drastically increased osmolarity [1]. This supports the conclusion that the primary function of the this compound-crosslinked peptidoglycan is to withstand the cell's internal turgor pressure.

References

pentaglycine bridge shortening methicillin resistance reduction

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept and Evidence

The table below summarizes the fundamental relationship between the pentaglycine bridge and methicillin resistance.

Aspect Description
Normal Function FemX, FemA, and FemB proteins sequentially add five glycine residues to form the this compound interpeptide bridge, a crucial component of the staphylococcal peptidoglycan [1] [2].
Consequence of Shortening Inactivation of femA and/or femB results in a truncated (monoglycine) interpeptide bridge [2].
Effect on Cell Wall The shortened bridge leads to a poorly crosslinked peptidoglycan, impairing cell wall integrity and causing aberrant cell division [2].
Link to Resistance The poorly crosslinked, monoglycine peptidoglycan is a very poor substrate for the resistance protein PBP2a, rendering it ineffective and thus abolishing methicillin resistance [2].

Experimental Workflow for Verification

The following flowchart outlines a general experimental approach to validate this mechanism, drawing from methodologies in the search results.

G Start Start: Generate femAB Mutant Step1 Genetic Inactivation of femAB operon Start->Step1 Step2 Phenotypic Analysis: - Growth Rate Assay - Peptidoglycan Structure (Muropeptide Analysis) Step1->Step2 Step3 Resistance Profiling: - Methicillin/Oxacillin MIC - Population Analysis Profile (PAP) Step2->Step3 Step4 Rescue Experiment: Cis-complementation with wild-type femAB Step3->Step4 Confirms mutant phenotype Result Evaluate Restoration of Phenotype Step4->Result Confirms causality

Key Experimental Steps:

  • Generate a femAB Mutant Strain: Create a model MRSA strain with an inactivated femAB operon through genetic manipulation [2].
  • Confirm Mutant Phenotype:
    • Peptidoglycan Analysis: Use techniques like HPLC to analyze the muropeptide composition. The mutant profile will show a highly increased amount of uncrosslinked monomeric muropeptides at the cost of oligomeric peaks, confirming a poorly crosslinked cell wall [2].
    • Growth Rate: Measure the growth curve. The mutant strain will exhibit a significantly reduced growth rate [2].
  • Profile Antibiotic Resistance:
    • Determine the Minimum Inhibitory Concentration (MIC) of methicillin (or oxacillin) against the mutant and wild-type strains. Expect a drastic drop in MIC for the mutant [2].
    • Perform a Population Analysis Profile (PAP). The wild-type MRSA typically shows heterogeneous resistance, while the femAB mutant will be hypersusceptible [2].
  • Conduct a Rescue Experiment: Re-introduce the wild-type femAB allele back into the mutant strain (cis-complementation). This should restore the this compound bridge, normal peptidoglycan cross-linking, and methicillin resistance, confirming that the observed effects are directly due to the femAB inactivation [2].

Troubleshooting Common Experimental Issues

  • Unexpectedly High Resistance in Mutant Strain: The inactivation of femAB can trigger complex cellular adaptations and compensatory mutations (sometimes called chr*) to ensure survival. These secondary mutations can be retained in your strain and may confound results. Ensure you use a genetically well-characterized strain and include a complemented control in your experiments [2].
  • Difficulty in Detecting Methicillin Resistance (Heteroresistance): MRSA often exhibits heteroresistance, where only a subpopulation of cells shows high-level resistance. Techniques like Population Analysis Profiling (PAP) are more reliable for detection than a standard MIC test alone [2] [3].

Key Technical Notes

  • Fem Proteins as Drug Targets: Because Fem proteins are essential for high-level methicillin resistance and have no human homologs, they are considered promising targets for novel antimicrobial agents that could re-sensitize MRSA to conventional β-lactam antibiotics [1] [2].
  • Primary Mechanism of Methicillin Resistance: It's important to distinguish this phenomenon from the primary resistance mechanism. MRSA resistance is primarily conferred by the mecA gene, which encodes the alternative penicillin-binding protein PBP2a that has low affinity for β-lactam antibiotics [3] [4]. The this compound bridge is required for PBP2a to function effectively.

References

The Principle of Osmolarity Rescue for Cell Lysis

Author: Smolecule Technical Support Team. Date: February 2026

Bacterial mutants with defective cell wall synthesis are often prone to lysis because their weakened cell walls cannot withstand the internal osmotic pressure. This is particularly relevant for mutants like femAB in Staphylococcus aureus, which are involved in peptidoglycan cross-linking.

The core rescue strategy is to increase the osmolarity of the growth medium. Adding an osmotically active solute, such as sorbitol or sucrose, to the culture medium balances the internal and external osmotic pressure. This reduces the net outflow of water, preventing the cell from swelling and bursting [1] [2].

A direct precedent for this approach comes from a study on fission yeast. The research found that ura4 mutant cells lyse on standard YPD medium, and this lysis was effectively suppressed by the simple addition of sorbitol to the growth media to maintain high osmolarity [1].

Adapted Experimental Protocol for Osmolarity Rescue

Based on the general principle and the analogous case, here is a proposed protocol you can validate for rescuing femAB mutant lysis.

Materials
  • Strains: Wild-type and femAB mutant Staphylococcus aureus.
  • Growth Media: Standard broth (e.g., TSB, BHI). Prepare the same broth supplemented with various concentrations of sorbitol (e.g., 0.5 M, 1.0 M). Osmolarity can be calculated as shown below [1].
  • Equipment: Spectrophotometer, centrifuge, shaker incubator.
Procedure
  • Culture Preparation: Grow overnight cultures of both wild-type and mutant strains in standard broth.
  • Dilution and Inoculation: Dilute the overnight cultures to a standard optical density (e.g., OD600 = 0.1) in fresh broth. Inoculate a series of tubes containing media with different sorbitol concentrations.
  • Growth Monitoring: Incubate the cultures with shaking at 37°C. Monitor the optical density (OD600) periodically over 6-24 hours to generate growth curves.
  • Lysis Assessment: Compare the growth of the femAB mutant in standard broth versus sorbitol-supplemented broth. A rescue of growth and an increase in final culture density in the high-osmolarity medium indicates suppression of lysis.
  • Viability Count: Perform serial dilutions and spot assays on solid agar plates with and without sorbitol to quantify viable cells.
  • Microscopy: Examine cell morphology under a microscope. In standard broth, you may observe lysed cells, while in sorbitol-supplemented broth, cells should appear intact.

The workflow can be visualized as follows:

Start Inoculate femAB mutant StandardMedia Grow in Standard Media Start->StandardMedia HighOsmMedia Grow in High Osmolarity Media (with Sorbitol) Start->HighOsmMedia ObserveLysis Observe: Cell Lysis Growth Defect StandardMedia->ObserveLysis ObserveRescue Observe: Rescued Growth Intact Cells HighOsmMedia->ObserveRescue Conclusion Conclusion: Osmotic Lysis Confirmed ObserveLysis->Conclusion ObserveRescue->Conclusion

Data Summary and Troubleshooting

Expected Results and Data Presentation

The table below summarizes the expected outcomes for the femAB mutant under different conditions.

Strain & Condition Expected Growth (OD600) Cell Morphology Viable Count (CFU/mL)
Wild-type (Standard Media) Normal growth curve Normal, intact cells High
femAB Mutant (Standard Media) Limited growth; may decrease Lysed, deformed cells Low
femAB Mutant (High Osmolarity) Improved growth curve Mostly intact cells Significantly higher
Osmolarity Calculation for Solutions

To prepare your rescue media precisely, you can calculate the osmolarity contributed by sorbitol using the formula below [2]. The table provides pre-calculated examples.

Formula: Osmolarity (Osm/L) = Molarity (mol/L) × number of particles per molecule

Sorbitol does not dissociate, so the number of particles is 1.

Solute Molarity Particles per Molecule Osmolarity (Osm/L)
Sorbitol 0.5 M 1 0.5 Osm/L
Sorbitol 1.0 M 1 1.0 Osm/L
Sucrose 0.25 M 1 0.25 Osm/L
NaCl 0.15 M 2 0.3 Osm/L
FAQ and Troubleshooting Guide
Question / Issue Possible Cause & Solution
The mutant still lyses in high osmolarity media. The osmoprotectant concentration may be too low. Solution: Test a higher concentration or a different solute (e.g., sucrose). The cell wall defect might be too severe for osmotic rescue alone.
Growth is rescued but remains slower than wild-type. High osmolarity places a metabolic burden on the cell, slowing growth. This is an expected outcome, confirming that the rescue is not a full reversal of the mutation.
No difference is seen between media. Confirm the mutant genotype. Ensure the osmoprotectant is properly dissolved and the medium is prepared correctly. Verify lysis is the primary cause of death (e.g., via microscopy).

Visualization of the Rescue Mechanism

The following diagram illustrates the core mechanism of how high osmolarity in the external environment prevents the lysis of a cell wall-deficient mutant [1] [2].

References

optimizing lysostaphin expression yield codon usage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Which host system should I choose for recombinant lysostaphin production?

The choice of host system involves trade-offs between yield, cost, and the need for post-translational modifications. The table below summarizes the performance and characteristics of different systems as reported in various studies.

Host System Promoter / System Key Optimization Strategy Reported Yield Key Advantages / Challenges
E. coli [1] [2] araBAD (auto-induction) Medium engineering; Auto-induction media at 30°C 184 mg/L (bioreactor) [2] Lower cost; 5-fold yield increase with auto-induction [1]; potential for inclusion bodies.
Pichia pastoris [3] [4] AOX1 Gene and protein sequence optimization to eliminate glycosylation (e.g., mutations T127A, N232Q) ~500 - 1,315 mg/L [3] [4] High yield; eukaryotic folding; key challenge is aberrant glycosylation which must be eliminated for activity [3].
Lactococcus lactis [5] NICE (Nisin-controlled) Optimization of medium, temperature, induction timing, and nisin concentration 300 mg/L [5] Food-grade, secretion-friendly; no endotoxins; requires careful control of fermentation parameters.
Q2: How does codon usage affect lysostaphin expression, and when should I optimize?

Codon optimization is a powerful tool, but it must be applied judiciously.

  • What it is: Codon optimization is the process of replacing rare codons in a gene with those that are preferentially used by the expression host, without changing the amino acid sequence. This is done to match the host's tRNA abundance and improve translational efficiency [6].
  • When to use it: It is most critical when expressing a gene from a distantly related organism (e.g., a bacterial gene in yeast) or when the native gene contains codons that are rarely used by your host, which can cause ribosome stalling and reduced yield [3] [6].
  • Success Story: Researchers overcame a complete lack of expression of the wild-type lysostaphin gene in Pichia pastoris by using a synthetic gene with improved codon usage and balanced A+T/G+C content [3].
  • Caveats and Concerns: Codon optimization is not always the best solution. Synonymous codons can regulate the speed of translation elongation, which is critical for proper co-translational protein folding [7]. Replacing all codons with "optimal" ones can disrupt this rhythmic translation, leading to a protein that, while highly expressed, is misfolded, inactive, or insoluble [6] [7]. Optimization should not be used if you are expressing a gene in its native host [6].
Q3: What are the key parameters to optimize in a fermentation process?

Fermentation parameters significantly impact yield. The following workflow outlines a logical sequence for optimizing a lysostaphin production run, synthesizing recommendations from multiple systems.

Start Start Fermentation Optimization A1 Establish Baselines (pH 6.5-7.0, 30°C, standard media) Start->A1 A2 Optimize Physical Parameters (pH (7.0), Temperature (25-30°C), Neutralizing Agent (NH₄OH)) A1->A2 A3 Optimize Induction Strategy (Cell Density (OD600), Inducer Concentration) A2->A3 A4 Optimize Medium Composition (Carbon/Nitrogen Sources, Zinc, Phosphate) A3->A4 End Validate Optimized Process A4->End

Key parameter details based on experimental evidence:

  • pH and Neutralization: Maintaining pH at 7.0 using NH₄OH (instead of NaOH) as the neutralizing agent led to higher final cell densities in L. lactis [5].
  • Temperature: While 30°C is standard, lowering the temperature to 25°C after induction can sometimes help reduce stress responses and improve the folding of difficult proteins, though it may slow production [5].
  • Induction Timing: For the L. lactis NICE system, inducing at a higher cell density (e.g., OD600 = 5) with more nisin (40 ng/mL) significantly increased yield compared to induction at a lower density [5]. For E. coli auto-induction systems, the temperature of 30°C was critical for high yields [1] [2].
  • Medium Components:
    • Zinc: Lysostaphin is a zinc metalloenzyme. Adding ZnSO₄ (e.g., 100 μM) ensures sufficient co-factor for the active enzyme [5].
    • Phosphate: Addition of phosphate (e.g., 0.01% Na₂HPO₄) was shown to be important for high-yield production in L. lactis [5].
    • Carbon/Nitrogen: The concentration of yeast extract, peptone, and lactose (or other carbon source) in auto-induction or standard media is a key variable that can be fine-tuned [1] [5].

Troubleshooting Low Yield or Inactive Protein

If your lysostaphin yield is low or the protein is inactive, consider the following diagnostic steps:

  • Check Protein Glycosylation (for eukaryotic hosts like P. pastoris): Run an SDS-PAGE. If you see smearing or a higher molecular weight than predicted, you may have aberrant glycosylation. Solution: Mutate the glycosylation sites (e.g., N125Q, N232Q, T127A) [3] [4].
  • Verify Codon Usage: Check the codon adaptation index (CAI) of your gene sequence for your specific host. A low CAI indicates potential translation issues. Solution: Consider a synthesis of a codon-optimized gene, especially if moving from a prokaryotic to a eukaryotic system or vice versa [3] [6].
  • Assess Protein Solbility vs. Inclusion Bodies (for E. coli): If the protein is forming inclusion bodies, you can Solution: Lower the induction temperature (e.g., to 25°C or 20°C), reduce inducer concentration, or use auto-induction media which can sometimes improve soluble yield [1] [5].
  • Confirm Cofactor Incorporation: Inactive protein could be due to a lack of the zinc cofactor. Solution: Ensure your medium or purification buffer contains a sufficient concentration of Zn²⁺ ions [5].

References

MraY inhibitor development challenges membrane protein

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is MraY considered a promising antibacterial target?

    • A: MraY is essential for bacterial cell wall synthesis, is highly conserved across a broad range of bacterial species, and has no direct human counterpart, making it an attractive target for selective antibiotics [1] [2]. Its vital role and the absence of well-known resistance mechanisms enhance its appeal [1].
  • Q2: What are the main classes of known MraY inhibitors?

    • A: The primary inhibitors are nucleoside-based natural products, which include six major classes: liposidomycins/caprazamycins, capuramycins, mureidomycins, muraymycins, tunicamycins, and sphareimicin [1] [3]. These share a common uridine motif but differ in their overall structures and antibacterial spectra [1] [3].
  • Q3: Why have MraY inhibitors struggled to advance clinically?

    • A: Despite their potency, development is hindered by several factors:
      • Complex Structures: Natural products often have complex chemical structures that make synthesis and modification difficult and costly [4] [3] [5].
      • Poor Drug Properties: Many inhibitors suffer from poor membrane permeability, unfavorable physicochemical properties, and insufficient whole-cell antibacterial activity [3].
      • Selectivity Issues: Some inhibitors, like tunicamycin, can also inhibit the human paralog GPT, leading to potential off-target toxicity [1] [3].
      • Technical Hurdles: The membrane-bound nature of MraY has historically made structural and mechanistic studies challenging [1].
  • Q4: What strategies are being used to discover new MraY inhibitors?

    • A: Modern strategies focus on overcoming historical bottlenecks:
      • Rational Simplification: Designing simpler, more rigid scaffolds that mimic the key components of complex natural products [4].
      • Build-up Libraries: Using efficient chemical reactions (e.g., hydrazone formation) to rapidly generate and test large libraries of analogues directly in biological assays, bypassing complex multi-step synthesis and purification [3].
      • Computational Screening: Employing homology modeling, virtual screening, and molecular dynamics simulations to identify novel, non-nucleoside inhibitors, especially for pathogens without experimentally solved MraY structures [2] [5].

Experimental Protocols & Methodologies

High-Throughput Screening Assay for MraY/MurG Activity

This protocol is adapted from a established method that uses bacterial membranes and a scintillation proximity assay (SPA) to measure the combined activity of MraY and MurG [6].

Workflow Overview: The diagram below illustrates the coupled assay principle where MraY produces Lipid I, which is then used by MurG to generate radiolabeled Lipid II, detected by SPA beads.

G Start Start: E. coli Membranes (lacking PBP1b) Step1 Incubate with UDP-MurNAc-pentapeptide Start->Step1 Step2 MraY Catalyzes Formation of Lipid I Step1->Step2 Step3 Add UDP-[³H]GlcNAc Step2->Step3 Step4 MurG Catalyzes Formation of [³H]Labeled Lipid II Step3->Step4 Step5 Add WGA-SPA Beads (Lipid II binding) Step4->Step5 Step6 Measure Radioactivity (Scintillation Counter) Step5->Step6

Detailed Procedure:

  • Reagent Preparation:

    • Membranes: Use membranes from E. coli AMA1004 (a strain lacking the transglycosylase PBP1b) to prevent the conversion of lipid II to peptidoglycan. Prepare and store aliquots at -70°C [6].
    • Substrates: Obtain UDP-MurNAc-pentapeptide (Park's nucleotide) and UDP-[³H]GlcNAc.
    • Beads: Use Wheat Germ Agglutinin-coated SPA (WGA-SPA) beads, which bind the GlcNAc moiety of lipid II [6].
  • Assay Execution (MraY-MurG Coupled Assay):

    • In a 96-well plate, incubate membranes (4 μg of protein) with a mixture of 15 μM UDP-MurNAc-pentapeptide and 2.5 μM UDP-[³H]GlcNAc in a buffer of 50 mM HEPES-ammonia (pH 7.5) and 10 mM MgCl₂. The final volume is 25 μl, containing 8% DMSO [6].
    • Incubate for ~5 minutes at 37°C [6].
  • Reaction Termination & Detection:

    • Stop the reaction by adding 5 μl of 90 mM EDTA and 200 μM unlabeled UDP-GlcNAc.
    • Add 500 μg of WGA-SPA beads in HEPES-ammonia buffer (pH 7.5) to bring the total volume to 200 μl.
    • Allow the beads to settle for 3-16 hours, then measure the radioactivity in a scintillation counter [6].
  • Data Analysis:

    • Run a parallel control reaction without UDP-MurNAc-pentapeptide and subtract its counts from the test reactions.
    • Calculate percent inhibition using the formula: 100 − (CPM_inhibitor_well × 100 / CPM_control_well) [6].

Troubleshooting Tips:

  • Low Signal: Ensure membrane protein activity is consistent between batches. Pre-incubating membranes with UDP-MurNAc-pentapeptide to form the MraY product (Lipid I) before adding the radiolabeled substrate can sometimes improve the MurG-specific signal [6].
  • High Background: Confirm the quality of the WGA-SPA beads and ensure the washing steps (if modified protocol) are sufficient. Using membranes lacking PBP1b is crucial to reduce background from peptidoglycan polymerization [6].
Computational Workflow for MraY Inhibitor Identification

For targets like Pseudomonas aeruginosa MraY with no experimentally solved structure, a computational pipeline can be used for inhibitor discovery [2].

Workflow Overview: This diagram outlines the multi-step computational strategy for identifying potential MraY inhibitors.

G StepA 1. Homology Modeling (Build MraY structure from templates) StepB 2. Pharmacophore Modeling (Define essential interaction features) StepA->StepB StepC 3. Virtual Screening (Screen compound library) StepB->StepC StepD 4. Multi-Template Docking (Dock hits into multiple models) StepC->StepD StepE 5. MD Simulations & Validation (Assess binding stability) StepD->StepE

Detailed Procedure:

  • Homology Modeling:

    • Retrieve the target MraY amino acid sequence from UniProt (e.g., ID Q9HVZ8 for P. aeruginosa).
    • Select multiple crystal structures of MraY orthologs (e.g., PDB IDs: 5CKR, 5JNQ) as templates.
    • Use software like Schrödinger's Prime to build homology models. Assess model quality with tools like PROCHECK and VERIFY3D [2].
  • Pharmacophore Model Construction & Virtual Screening:

    • Extract common interaction features (hydrogen bond donors/acceptors, hydrophobic regions) from ligand-bound MraY structures to build a consensus pharmacophore model.
    • Use this model to screen large, structurally diverse natural product libraries (e.g., the COCONUT database) [2].
  • Ensemble Docking:

    • Dock the pharmacophore-filtered hits against an ensemble of the homology models (multi-template docking) to account for protein flexibility.
    • Use standard precision (SP) docking and rank compounds based on docking scores and interactions with key catalytic residues (e.g., ASP-195, ASP-267) [2].
  • Validation with Molecular Dynamics (MD):

    • Subject the top-ranking complexes to extensive MD simulations (e.g., 100-200 ns).
    • Analyze the stability of the binding pose, root-mean-square deviation (RMSD), and the persistence of key interactions with residues like ASP-195 and LYS-119 to validate the binding [2] [5].

Comparative Data on MraY Inhibitor Classes

The table below summarizes the key characteristics and challenges of different MraY inhibitor types, which can guide your optimization strategy.

Inhibitor Type Representative Examples Key Characteristics Primary Development Challenges
Nucleoside Natural Products Muraymycins, Caprazamycins, Tunicamycins [1] [3] High potency, complex structures, uridine motif [1] [3]. Complex synthesis, poor drug-like properties, potential off-target toxicity (e.g., vs. human GPT) [1] [3] [5].
Simplified Analogues Rigid scaffold analogues [4], Aminoribosyl uridines [7] Simplified, more synthetically accessible core structures [4]. Often retain high polar surface area, leading to poor membrane permeability and weak whole-cell activity [4] [7].
Non-Nucleoside Inhibitors Computationally predicted compounds (e.g., CNP0387675) [2] [5] Novel scaffolds, circumventing typical nucleoside limitations [2]. Potency often lower than natural products; requires extensive validation to confirm mechanism of action and efficacy [2] [5].

Key Takeaways for Researchers

  • Focus on Whole-Cell Activity: A potent enzyme inhibitor does not guarantee antibacterial activity. Balancing MraY inhibition with bacterial accumulation by optimizing membrane permeability is critical [3].
  • Leverage Structural Insights: The increasing availability of MraY-inhibitor co-crystal structures reveals key binding pockets and residues (e.g., the uridine pocket, hydrophobic hot spots), enabling more rational design [1] [3].
  • Embrace Efficient Library Methods: Strategies like the build-up library can dramatically accelerate SAR studies by simplifying synthesis and enabling direct biological evaluation [3].

References

Metal Ion Cofactor Effects on Pentaglycine Endopeptidase Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key effects of substituting the zinc ion in the lysostaphin family endopeptidase, LytU, based on experimental findings [1] [2] [3].

Metal Ion Effect on Enzymatic Activity Experimental Notes
Zinc (Zn²⁺) Standard/base activity [1]. Native physiological cofactor. Binding of a second zinc ion inhibits activity [1] [2].
Copper (Cu²⁺) Remarkable increase in the rate of pentaglycine cleavage [1] [2]. --
Cobalt (Co²⁺) Remarkable increase in the rate of this compound cleavage [1] [2]. --
Manganese (Mn²⁺) Can partially restore activity (based on studies of related enzyme LytM) [2]. Not explicitly tested for LytU in the provided results.

Experimental Protocols and Methodologies

Here are detailed methodologies for key experiments related to metal ion substitution and activity assessment.

Protocol 1: Monitoring this compound Cleavage via NMR Spectroscopy

This method provides a direct way to measure enzymatic activity by tracking the cleavage of a synthetic this compound substrate [2].

  • Sample Preparation: Prepare a solution of the purified endopeptidase (e.g., LytU) in a suitable buffer. A solution of the this compound peptide is prepared in the same buffer.
  • Metal Substitution/Depletion:
    • To study metal-free (apo) enzyme, incubate the protein with a chelating agent like EDTA to remove bound metal ions.
    • For metal substitution, add an excess of the desired metal salt (e.g., CuCl₂, CoCl₂) to the apo-enzyme solution.
  • Reaction Initiation: Mix the enzyme and substrate solutions directly within an NMR tube to start the reaction.
  • NMR Data Collection:
    • Use ¹H NMR spectroscopy to monitor the reaction in real-time.
    • Specific proton signals from the this compound chain will shift or disappear as the peptide bonds are cleaved.
    • The rate of cleavage is determined by quantifying the change in intensity of these substrate signals over time.

The workflow for this protocol is summarized in the following diagram:

Start Start Experiment P1 1. Prepare purified enzyme and this compound substrate Start->P1 P2 2. Metal substitution: - EDTA for apo-enzyme - Add metal salts (Cu²⁺, Co²⁺) P1->P2 P3 3. Initiate reaction in NMR tube P2->P3 P4 4. Monitor reaction via ¹H NMR spectroscopy P3->P4 P5 5. Quantify cleavage rate by signal change over time P4->P5

Protocol 2: Assessing Bacterial Cell Lysis Activity

This method tests the functional consequence of enzymatic activity—lysing whole S. aureus cells [2].

  • Cell Preparation: Grow S. aureus cells to the desired growth phase (e.g., actively growing vs. stationary). Harvest and wash the cells.
  • Enzyme Treatment: Resuspend the bacterial cells in an appropriate buffer. Add the metal-substituted enzyme preparation to the cell suspension.
  • Lysis Measurement:
    • Monitor the decrease in optical density (OD) of the suspension at 600 nm over time.
    • A faster decrease in OD indicates more rapid cell lysis and higher enzymatic activity.
  • Control Experiments:
    • Include a control with EDTA to confirm that lysis is metal-ion dependent.
    • Compare the lytic activity of zinc-reconstituted enzyme versus copper- or cobalt-reconstituted enzyme.

Frequently Asked Questions (FAQs)

Q1: Why would substituting zinc with copper or cobalt increase enzymatic activity? A1: The precise mechanism is an area of research, but it is hypothesized that different metal ions can alter the electronic properties and geometry of the enzyme's active site. This may make the enzyme more efficient at polarizing the peptide bond and activating the water molecule needed for hydrolysis, thereby increasing the catalytic rate [1] [2].

Q2: My enzyme is inactive after EDTA treatment. What should I check? A2: This is a common issue. Your troubleshooting steps should be:

  • Confirm Remetalation: Ensure you have added an excess of the desired metal ion (e.g., Zn²⁺, Cu²⁺) back to the solution after EDTA treatment. Simple dialysis to remove EDTA might not be sufficient.
  • Check pH: The activity of lysostaphin family enzymes is pH-dependent. LytU's ability to bind a second, inhibitory zinc ion is also pH-sensitive. Test activity across a pH range (e.g., 5.0 to 9.0) [2].
  • Verify Protein Integrity: Check that the enzyme has not degraded or precipitated during the metal depletion process using methods like SDS-PAGE.

Q3: What is the significance of the unique Ile/Lys insertion in LytU? A3: This insertion at position 151 is located in a loop near the catalytic site. While it is vital for enzymatic activity, it does not change the overall protein structure. This suggests it plays a critical role in the specific conformational dynamics or substrate interaction unique to LytU, distinguishing it from other family members [1] [2].

The relationship between LytU's structure, metal binding, and activity can be visualized as follows:

LytU LytU Structure Membrane anchor & catalytic domain LytU->Structure UniqueInsertion Unique Ile/Lys insertion (pos. 151) Structure->UniqueInsertion MetalBinding Metal Ion Binding Structure->MetalBinding Zn1 Catalytic Zinc MetalBinding->Zn1 Zn2 Second Inhibitory Zinc MetalBinding->Zn2 Activity High Activity (this compound Cleavage, Cell Lysis) Zn1->Activity Zn2->Activity Blocks Site

References

SH3b domain binding affinity pentaglycine vs tetraglycine

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity of the SH3b Domain

The table below summarizes the available quantitative binding data for the lysostaphin SH3b domain with various peptidoglycan fragments, as determined by NMR titration experiments [1].

Peptidoglycan Ligand Description Dissociation Constant (Kd)
G5 (Pentaglycine) Gly-Gly-Gly-Gly-Gly (cross-bridge) ~890 ± 160 μM [1]
P4 (Tetrapeptide Stem) L-Ala-D-iGln-L-Lys-D-Ala (stem peptide) ~963 ± 198 μM [1]
P4-G5 Tetrapeptide stem with attached this compound cross-bridge ~98 ± 42 μM [1]
P5-G5-P4 Two peptide stems linked by a single this compound bridge ~100 ± 34 μM [1]

A key finding is that the SH3b domain has two distinct binding sites on opposite sides of the protein: one for the this compound cross-bridge and another for the peptide stem [1] [2]. When a ligand containing both elements (like P4-G5) is present, the effective binding affinity increases significantly, as the interaction is strengthened through avidity effects and a clustering mechanism [1].

Rationale for this compound Specificity

Although direct affinity data for a tetraglycine peptide is missing from these studies, the structural reason for the strict this compound specificity is well-explained.

The crystal structure of the SH3b domain in complex with a this compound peptide shows that the ligand binds in an extended conformation within a shallow groove between the β1 and β2 strands and the RT loop of the domain [3] [4]. The specificity is achieved through a mechanism of steric exclusion: the binding site is shaped in such a way that it accommodates the specific backbone conformation of a this compound peptide and excludes amino acids with bulky side chains (Cβ atoms) [3] [4]. A tetraglycine peptide would be too short to form the same set of optimal interactions within this defined binding groove.

Experimental Methodology

The binding affinity data in the table above was primarily obtained using NMR Chemical Shift Perturbation (CSP) titrations, a robust method for studying protein-ligand interactions [5] [1] [6]. The general workflow is as follows:

G A Label protein with 15N B Record 2D 1H-15N HSQC spectrum A->B C Titrate in unlabeled ligand B->C D Monitor chemical shift changes C->D E Fit data to binding isotherm D->E F Calculate Kd E->F

  • Principle: The experiment monitors changes in the chemical environment of protein nuclei (like the backbone amides) upon ligand binding [5] [6].
  • Procedure: A sample of the isotopically labeled (15N) SH3b domain is placed in an NMR spectrometer, and a two-dimensional 1H-15N HSQC spectrum is recorded. Increasing amounts of the unlabeled ligand (e.g., a peptidoglycan peptide) are titrated into the protein sample, and a new HSQC spectrum is recorded after each addition [5] [6].
  • Analysis: Residues at the binding site experience changes in their peak positions (chemical shifts). These changes are plotted against the ligand concentration and fitted to a standard binding model to determine the dissociation constant (Kd) [5] [6].

Research Implications

For your work in drug development, the discovery of the two-site binding mechanism is highly significant. It suggests that the potency of lysostaphin is not due to a single high-affinity interaction but to a dynamic, multivalent attachment to the peptidoglycan meshwork [1] [2]. This allows the enzyme to "walk" along the cell wall, maintaining contact through at least one site while the catalytic domain cleaves this compound cross-links, leading to efficient lysis [2]. Engineering therapeutics that mimic this dual-targeting approach could be a promising strategy.

References

MraY inhibitor efficacy gram-positive vs gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

MraY Inhibitor Efficacy Profile Comparison

Inhibitor Class / Compound Efficacy against Gram-positive Bacteria Efficacy against Gram-negative Bacteria
Sphaerimicins & Analogs (e.g., SPM-1, SPM-2) [1] [2] Potent activity (e.g., against S. aureus, E. faecium, including drug-resistant strains MRSA and VRE) [1] [2] Not specified in available data, but MraY target is present in Gram-negatives [2].
Muraymycins [3] Potent antibacterial activity [3] Activity profile varies; some analogs show activity [4].
Liposidomycins/Caprazamycins [3] Potent activity against Gram-positive bacteria and mycobacteria [3] Narrower spectrum; primarily effective against Pseudomonas species [3].
Capuramycins [3] Particularly effective against mycobacteria [3] Not typically broad-spectrum against Gram-negatives.
Mureidomycins [3] Narrower spectrum of activity [3] Primarily active against Pseudomonas species [3].
CNP0387675 (Predicted non-nucleoside inhibitor) [5] Research focuses on Pseudomonas aeruginosa (a Gram-negative pathogen); efficacy against Gram-positives not specified [5]. Computationally predicted to inhibit P. aeruginosa MraY; requires experimental validation [5].

Experimental Data and Methodologies

For researchers, understanding the experimental protocols behind this data is crucial.

1. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC) This standard test determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Protocol Summary: Bacterial strains are cultured in liquid media and exposed to serial dilutions of the MraY inhibitor. After incubation (e.g., 18-24 hours), the MIC value is recorded as the lowest concentration with no visible growth [1] [4]. This method was used to establish that sphaerimicin analog SPM-1 is effective against clinically isolated drug-resistant strains of S. aureus and E. faecium [1].

2. Enzymatic Inhibition Assay (Half-Maximal Inhibitory Concentration - IC₅₀) This assay measures an inhibitor's direct potency against the MraY enzyme itself, independent of bacterial permeability.

  • Protocol Summary: MraY enzyme activity is measured by tracking the formation of its product, Lipid I. Reactions containing the enzyme, its substrates (UDP-MurNAc-pentapeptide and undecaprenyl phosphate), and varying inhibitor concentrations are incubated. The reaction is stopped, and Lipid I production is quantified (e.g., using liquid scintillation counting if a radiolabeled substrate is used). The IC₅₀ value is the inhibitor concentration that reduces Lipid I production by 50% [3] [4]. For example, the IC₅₀ of sphaerimicin A for MraY was found to be 13.9 nM [1].

The following diagram illustrates the logical workflow for evaluating a candidate MraY inhibitor, integrating both key experiments.

workflow Start Candidate MraY Inhibitor EnzAssay In Vitro Enzymatic Assay (IC₅₀) Start->EnzAssay GramPosTest Gram-Positive Bacterial Testing EnzAssay->GramPosTest Confirms target engagement GramNegTest Gram-Negative Bacterial Testing EnzAssay->GramNegTest Confirms target engagement DataAnalysis Data Analysis & Comparison GramPosTest->DataAnalysis GramNegTest->DataAnalysis

Why Efficacy Differs: The Gram-Negative Barrier

The outer membrane of Gram-negative bacteria acts as a formidable physical barrier [6] [7]. This membrane contains lipopolysaccharides (LPS) and narrow porin channels that severely restrict the passage of many hydrophobic and large molecules [8]. For an antibiotic to reach MraY, which is located on the cytoplasmic membrane, it must first traverse this outer membrane.

Overcoming this barrier is a central challenge in antibiotic design. Research indicates that the accessory structural motifs of MraY inhibitors (the non-uridine parts of the molecule) are critical for balancing target inhibition with bacterial accumulation [4]. For instance, optimizing these motifs has successfully generated analogs with potent activity against drug-resistant Gram-positive bacteria [1] [4].

References

pentaglycine bridge composition different Staphylococcus species

Author: Smolecule Technical Support Team. Date: February 2026

The Pentaglycine Bridge Assembly in Staphylococcus aureus

The peptidoglycan of S. aureus is characterized by a highly cross-linked structure due to a this compound bridge on the lysine residue of the stem peptide. This bridge is not synthesized by a single enzyme but is built sequentially by a family of Fem (factor essential for methicillin resistance) peptidyl transferases. The following table outlines the specific role of each enzyme. [1] [2]

Enzyme Function in Bridge Assembly Specificity
FemX Adds the first glycine to the lysine of the stem peptide. [1] Uses lipid II as the acceptor substrate. [2]
FemA Adds the second and third glycines. [1] Specific for lipid II-Gly1 as an acceptor. [2]
FemB Adds the fourth and fifth glycines. [1] Specific for lipid II-Gly3 as an acceptor. [2]

This sequential assembly is essential for cell integrity. Depletion of FemAB proteins is lethal, causing cells to form pseudomulticellular structures and eventually lyse because the peptidoglycan cannot withstand internal turgor pressure. [1]

To help visualize this sequential process, the following diagram illustrates the biosynthesis pathway:

Gly5_Assembly LipidII Lipid II Stem Peptide LipidII_Gly1 Lipid II + Gly1 LipidII->LipidII_Gly1 Glycine Addition LipidII_Gly3 Lipid II + Gly3 LipidII_Gly1->LipidII_Gly3 Glycine Addition LipidII_Gly5 Lipid II + Gly5 (Complete Precursor) LipidII_Gly3->LipidII_Gly5 Glycine Addition FemX FemX FemX->LipidII Catalyzes FemA FemA FemA->LipidII_Gly1 Catalyzes FemB FemB FemB->LipidII_Gly3 Catalyzes tRNA Glycyl-tRNA tRNA->FemX Substrate tRNA->FemA Substrate tRNA->FemB Substrate

Diagram 1: Sequential biosynthesis of the this compound bridge in S. aureus by FemX, FemA, and FemB enzymes using glycyl-tRNA substrates.

Comparative Bridge Composition in Other Species

While the this compound bridge is a hallmark of S. aureus, other staphylococcal species exhibit variations in the composition and length of their interpeptide bridges. The search results indicate that the bactericidal enzyme lysostaphin, produced by S. simulans biovar staphylolyticus, specifically targets the this compound cross-bridges of competing species like S. aureus. [3] This implies that S. simulans itself must have a different bridge structure to avoid self-lysis, but the exact composition of its bridge is not detailed in the results.

One study mentions that lysostaphin shows lytic activity against S. aureus, S. carnosus, and S. cohnii, suggesting these species also possess a glycine-rich cross-bridge that can be cleaved. [3] However, the specific amino acid sequence and length for these species are not provided.

Key Experimental Methods for Analysis

The following table summarizes the core experimental protocols used in the cited research to study the this compound bridge and its associated enzymes. [1] [2] [3]

Method Application in Research Key Details
Conditional Gene Mutation To investigate the essentiality of genes like femAB. [1] The femAB operon is placed under an inducible promoter (e.g., Pspac with IPTG). Growth and cell morphology are observed in the presence and absence of the inducer.
High-Performance Liquid Chromatography (HPLC) To analyze the composition of peptidoglycan muropeptides. [1] Peptidoglycan is purified and digested with a muramidase. Muropeptides are separated by HPLC and identified using mass spectrometry.
In Vitro Peptidoglycan Assembly System To study the substrate specificity of Fem proteins. [2] Purified components (lipid II, glycyl-tRNA, His-tagged FemX/A/B) are combined. Formation of lipid II-Glyn is analyzed to determine enzyme specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the bond cleavage specificity of hydrolases like lysostaphin and LytM. [3] Real-time NMR kinetics are used with synthetic peptidoglycan substrates to identify the exact peptide bonds hydrolyzed.

Research Insights and Implications

  • Essential Nature of the Bridge: Contrary to earlier beliefs, the this compound bridge is essential for the viability of S. aureus. Cells without a functional bridge cannot maintain their integrity and lyse, unless the osmolarity of the medium is drastically increased to counteract internal turgor pressure. [1]
  • Potential for Drug Development: The Fem proteins (FemX, FemA, FemB) are promising, species-specific targets for novel antibiotics against MRSA, as they are not found in humans and are crucial for building the cell wall. [1]
  • Enzyme Specificity is Key: The in vitro assembly system confirmed that each Fem enzyme has strict substrate specificity, only recognizing the peptidoglycan precursor with the correct number of glycines already attached. [2]

References

×

XLogP3

-4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

303.11788328 Da

Monoisotopic Mass

303.11788328 Da

Heavy Atom Count

21

LogP

-3.31 (LogP)

UNII

ML48YN34T4

Sequence

GGGGG

Other CAS

7093-67-6

Wikipedia

Pentaglycine

Dates

Last modified: 08-16-2023

Explore Compound Types